Desidustat
Description
Properties
IUPAC Name |
2-[[1-(cyclopropylmethoxy)-4-hydroxy-2-oxoquinoline-3-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c19-12(20)7-17-15(22)13-14(21)10-3-1-2-4-11(10)18(16(13)23)24-8-9-5-6-9/h1-4,9,21H,5-8H2,(H,17,22)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRKQQLJYBAPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CON2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337362 | |
| Record name | Desidustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616690-16-4 | |
| Record name | Desidustat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616690164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desidustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16135 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desidustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESIDUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y962PQA4KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis and Purification of Desidustat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desidustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed by Zydus Lifesciences for the treatment of anemia associated with chronic kidney disease.[1][2] By inhibiting prolyl hydroxylase domain enzymes, this compound stabilizes HIF, which in turn stimulates the production of endogenous erythropoietin (EPO), improves iron metabolism, and promotes erythropoiesis.[1][3] This guide provides a detailed overview of the chemical synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Synthesis of this compound
The chemical synthesis of this compound, systematically named N-[[1-(cyclopropylmethoxy)-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl]glycine, involves a multi-step process to construct the quinolone core and subsequently attach the glycine side chain. The general synthetic scheme is outlined below, based on methodologies reported in patent literature.
Synthesis Workflow Diagram
Caption: A high-level overview of the synthetic route to this compound.
Experimental Protocols
The following protocols are adapted from the general procedures described in the patent literature for the synthesis of this compound and its analogs.[4]
Step 1: Synthesis of N-(Cyclopropylmethoxy)phthalimide
-
To a solution of N-hydroxyphthalimide in dimethyl sulfoxide (DMSO), potassium carbonate (K₂CO₃) is added.
-
(Bromomethyl)cyclopropane is then added to the mixture.
-
The reaction is stirred at an elevated temperature (e.g., 50 °C) until completion.
-
The product is isolated by extraction and purified.
Step 2: Synthesis of N-(Cyclopropylmethoxy)hydroxylamine
-
N-(Cyclopropylmethoxy)phthalimide is dissolved in dichloromethane (CH₂Cl₂).
-
Hydrazine is added to the solution at a reduced temperature (e.g., 0 °C) and the reaction is allowed to warm to room temperature.
-
The resulting product is worked up to yield the hydroxylamine derivative.
Step 3: Synthesis of N-Boc-N-(cyclopropylmethoxy)hydroxylamine
-
The N-(cyclopropylmethoxy)hydroxylamine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium carbonate (Na₂CO₃) to afford the N-Boc protected hydroxylamine.
Step 4: Synthesis of Ethyl 2-(N-Boc-N-(cyclopropylmethoxy)amino)benzoate
-
A copper(I)-catalyzed Ullmann–Goldberg reaction is performed by coupling N-Boc-N-(cyclopropylmethoxy)hydroxylamine with ethyl 2-iodobenzoate.
-
The reaction is carried out in the presence of copper(I) iodide (CuI), glycine, and potassium carbonate (K₂CO₃) in a suitable solvent like toluene under reflux.
Step 5: Synthesis of Ethyl 2-(N-(cyclopropylmethoxy)amino)benzoate
-
The N-Boc protecting group is removed from ethyl 2-(N-Boc-N-(cyclopropylmethoxy)amino)benzoate using an acidic solution, such as hydrogen chloride in dioxane.
Step 6: Synthesis of Ethyl 2-(N-(cyclopropylmethoxy)-N-(3-ethoxy-3-oxopropanoyl)amino)benzoate
-
The resulting amine is acylated with ethyl malonyl chloride in the presence of a base like triethylamine (Et₃N) in a solvent such as ethyl acetate (EtOAc).
Step 7: Synthesis of Ethyl 1-(cyclopropylmethoxy)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
-
An intramolecular Dieckmann condensation is carried out by treating the product from the previous step with a base, such as sodium ethoxide (NaOEt) in ethanol (EtOH), to form the quinolinone ring system.
Step 8: Synthesis of this compound Ethyl Ester
-
The ethyl ester of the quinolinone core is coupled with glycine ethyl ester using a suitable peptide coupling agent to form the amide bond.
Step 9: Synthesis of this compound
-
The final step involves the saponification of the ethyl ester of this compound using a base like lithium hydroxide (LiOH) in a mixture of methanol (MeOH) and water.
-
Acidification of the reaction mixture yields this compound as the final product.
Purification of this compound
The purification of this compound is critical to ensure high purity and to remove any process-related impurities and by-products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for the analysis and purification of this compound.
RP-HPLC Method for Purity Determination
Several validated RP-HPLC methods have been reported for the quantification of this compound in pharmaceutical dosage forms. These methods can be adapted for the analysis of bulk drug substance purity.
| Parameter | Method 1[5] | Method 2[6] | Method 3[7] |
| Column | Inertsil ODS C-18-3V (250 x 4.6mm, 5µm) | C18 Hypersil (250 x 4.6 mm, 5µm) | C18 Hypersil BDS (25cm × 0.46 cm) |
| Mobile Phase | 0.03M KH₂PO₄ (pH 3.2):Acetonitrile (55:45 v/v) | Methanol:Acetonitrile (80:20 v/v) | Methanol:Acetonitrile (70:30 % v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 246 nm | Not Specified | 315 nm |
| Retention Time | 4.7 min | 3.02 min | 9.520 min |
| Linearity Range | 40-120 µg/mL | 1-6 µg/mL | 3-7 ppm |
| Correlation Coefficient (r²) | ~0.999 | Not Specified | Not Specified |
| LOD | 0.05 µg/mL | Not Specified | Not Specified |
| LOQ | 0.15 µg/mL | Not Specified | Not Specified |
| % Recovery | Not Specified | 99.32–99.98% | Not Specified |
General Purification Protocol (Crystallization)
While specific crystallization protocols for this compound are not extensively detailed in the public domain, a general procedure for the crystallization of small organic molecules can be applied.
-
Solvent Selection: A suitable solvent system is identified where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A combination of a good solvent (e.g., ethanol, methanol, ethyl acetate) and an anti-solvent (e.g., water, heptane) is often used.
-
Dissolution: The crude this compound is dissolved in a minimal amount of the hot "good" solvent.
-
Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution and then removed by hot filtration.
-
Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. If crystallization does not occur, scratching the inside of the flask or adding a seed crystal can initiate the process. Alternatively, the anti-solvent can be slowly added to the solution of this compound in the "good" solvent until turbidity is observed, followed by gentle heating until the solution becomes clear and then slow cooling.
-
Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to remove residual solvent.
Mechanism of Action: HIF-1 Signaling Pathway
This compound's therapeutic effect is derived from its inhibition of prolyl hydroxylase domain (PHD) enzymes. This inhibition leads to the stabilization of the alpha subunit of hypoxia-inducible factor (HIF-1α).
HIF-1α Signaling Pathway Diagram
Caption: The HIF-1 signaling pathway under normoxic and hypoxic/Desidustat-inhibited conditions.
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by PHD enzymes.[8][9] This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9]
In hypoxic conditions or in the presence of a PHD inhibitor like this compound, the hydroxylation of HIF-1α is blocked. This prevents its degradation, leading to the stabilization and accumulation of HIF-1α in the cytoplasm. The stabilized HIF-1α then translocates to the nucleus and dimerizes with the constitutively expressed HIF-1β subunit to form the active HIF-1 transcription factor complex.[9] This complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[9] Key target genes include those involved in erythropoiesis (e.g., erythropoietin) and iron metabolism.[1]
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired quinolinone core structure and subsequent functionalization. Purification, primarily through chromatographic and crystallization techniques, is essential to obtain a high-purity active pharmaceutical ingredient. Understanding the underlying mechanism of action through the HIF-1 signaling pathway provides the rationale for its therapeutic use in treating anemia. This guide serves as a foundational resource for professionals engaged in the research and development of this compound and related HIF-PH inhibitors.
References
- 1. Frontiers | this compound: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor this compound Are Efficient Inhibitors of Human γ-Butyrobetaine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijirt.org [ijirt.org]
- 6. acgpubs.org [acgpubs.org]
- 7. ijnrd.org [ijnrd.org]
- 8. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 9. cusabio.com [cusabio.com]
Desidustat's Impact on Endogenous Erythropoietin Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desidustat is an oral Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor that has demonstrated efficacy in treating anemia associated with chronic kidney disease (CKD).[1] Its mechanism of action mimics the body's natural response to hypoxia, leading to the stabilization of HIF-α subunits and subsequent upregulation of hypoxia-responsive genes, most notably the gene encoding for erythropoietin (EPO).[2] This guide provides a comprehensive technical overview of this compound's core mechanism, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: HIF-PH Inhibition
Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which marks them for ubiquitination and subsequent degradation by the proteasome.[2] This process prevents the accumulation of HIF-α. In hypoxic conditions, the lack of oxygen inhibits PHD activity, allowing HIF-α to stabilize, translocate to the nucleus, and form a heterodimer with HIF-β.[1] This HIF complex then binds to hypoxia-responsive elements (HREs) on target genes, initiating their transcription.[2]
This compound functions as a competitive inhibitor of PHD enzymes, thereby preventing the hydroxylation and subsequent degradation of HIF-α even in the presence of normal oxygen levels.[2] This leads to the stabilization and accumulation of HIF-α, which in turn promotes the transcription of genes involved in erythropoiesis, including the EPO gene.[1][2] The resulting increase in endogenous EPO production stimulates the bone marrow to produce more red blood cells, thereby addressing anemia.[2]
Signaling Pathway
Caption: this compound inhibits PHD enzymes, leading to HIF-α stabilization and increased endogenous EPO production.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Treatment Group | Dose | Key Findings | Reference |
| Five-sixth nephrectomized rats | This compound | 5-60 mg/kg (oral, alternate day) | Dose-related increase in hemoglobin (0.9 g/dL at 5 mg/kg) and reticulocyte count. | [3] |
| Inflammation-induced anemia (BALB/c mice) | This compound | 15 mg/kg (single oral dose) | Increased serum EPO, iron, and reticulocyte count; decreased serum hepcidin. | [3] |
| PG-PS-induced anemia (Lewis rats) | This compound | 15 and 30 mg/kg (oral) | Markedly reduced anemia, increased hemoglobin, RBC, WBC, hematocrit, and serum iron. Associated with increased EPO expression in liver and kidneys. | [3] |
| EPO-refractory renal anemia (Sprague Dawley rats) | This compound | 15 or 30 mg/kg | Inhibited EPO-resistance, decreased hepcidin, IL-6, and IL-1β. | [3] |
Table 2: Phase 1 Clinical Trial Data in Healthy Volunteers (Single Dose)
| Parameter | This compound 10 mg | This compound 100 mg | This compound 300 mg | Placebo | Reference |
| Mean Serum EPO Cmax (mIU/L) | 6.6 | N/A | 79.9 | 9.6 | [1] |
| Time to Peak Serum EPO (hours) | 10 - 72 | 10 - 72 | 10 - 72 | N/A | [1] |
N/A: Not explicitly stated in the provided search results.
Table 3: Phase 2 Clinical Trial Data in Anemic CKD Patients (6 weeks)
| Parameter | This compound 100 mg (alternate day) | This compound 150 mg (alternate day) | This compound 200 mg (alternate day) | Placebo | Reference |
| Mean Increase in Hemoglobin (g/dL) | 1.57 | 2.22 | 2.92 | 0.46 | [3] |
| Hemoglobin Response Rate (>1 g/dL) | 66% | 75% | 83% | 23% | [3] |
Table 4: Phase 3 Clinical Trial Data in Anemic CKD Patients (DREAM-ND & DREAM-D Studies)
| Study Population | Treatment Group | Comparator | Duration | Key Efficacy Endpoints | Reference |
| Non-Dialysis-Dependent CKD (DREAM-ND) | This compound 100 mg (thrice weekly) | Darbepoetin alfa | 24 weeks | Mean Hb Change: 1.95 g/dL (this compound) vs. 1.83 g/dL (Darbepoetin). Hb Responders: 77.78% (this compound) vs. 68.48% (Darbepoetin). | [3] |
| Dialysis-Dependent CKD (DREAM-D) | This compound | Epoetin alfa | 24 weeks | Mean Hb Change: 0.95 g/dL (this compound) vs. 0.80 g/dL (Epoetin). Hb Responders: 59.22% (this compound) vs. 48.37% (Epoetin). | [3] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro HIF-α Stabilization Assay
This assay is crucial for determining the direct effect of this compound on HIF-α protein levels.
Objective: To qualitatively or quantitatively measure the increase in HIF-1α protein in cell lysates following treatment with this compound or a hypoxia-mimetic agent like cobalt chloride (CoCl₂).
Methodology: Western Blotting
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293, HeLa, or HepG2) in appropriate media to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a positive control like CoCl₂ (100-150 µM) for a specified duration (e.g., 4-8 hours).[4] A vehicle-treated group serves as the negative control.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with RIPA buffer or a similar lysis buffer supplemented with a protease inhibitor cocktail.[3] For nuclear HIF-1α, a nuclear extraction kit is recommended.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[3]
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel (e.g., 7.5-10%).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to confirm equal protein loading.
-
Quantification of Endogenous Erythropoietin
This protocol is essential for measuring the primary pharmacological output of this compound treatment.
Objective: To quantify the concentration of endogenous EPO in serum or plasma samples.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection and Preparation:
-
ELISA Procedure (Sandwich ELISA):
-
Use a commercially available human EPO ELISA kit.
-
Prepare standards with known EPO concentrations provided in the kit.[6]
-
Add standards, controls, and samples to the wells of a microplate pre-coated with an anti-EPO capture antibody.[7]
-
Add a biotinylated anti-EPO detection antibody to each well. This antibody will bind to a different epitope on the captured EPO, forming a "sandwich".[7]
-
Incubate the plate to allow for antibody-antigen binding.
-
Wash the wells to remove unbound substances.[7]
-
Add streptavidin-HRP conjugate to the wells, which will bind to the biotinylated detection antibody.[7]
-
Wash the wells again.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.[7]
-
Stop the reaction with a stop solution (e.g., sulfuric acid), which typically changes the color from blue to yellow.[7]
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.[5]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the EPO concentration in the samples by interpolating their absorbance values on the standard curve.[6]
-
Experimental Workflow Diagram
Caption: A generalized workflow for evaluating this compound's effect from in vitro assays to in vivo studies.
Conclusion
This compound represents a significant advancement in the treatment of anemia, particularly in the context of chronic kidney disease. Its oral administration and novel mechanism of action, which leverages the body's physiological response to hypoxia to stimulate endogenous erythropoietin production, offer a valuable therapeutic alternative to traditional erythropoiesis-stimulating agents. The comprehensive data from preclinical and clinical trials consistently demonstrate its efficacy in raising hemoglobin levels through the stabilization of HIF-α and subsequent increase in EPO. The experimental protocols detailed herein provide a framework for the continued investigation and understanding of HIF-PH inhibitors. As research in this area progresses, this compound and similar compounds are poised to play an increasingly important role in the management of anemia across various pathological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. A sensitive sandwich ELISA for measuring erythropoietin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. elkbiotech.com [elkbiotech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Preclinical Pharmacology of Desidustat in Rodent Models
This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, a novel prolyl hydroxylase domain (PHD) inhibitor, in various rodent models. This compound is developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2][3] This document details the mechanism of action, pharmacokinetics, efficacy in different disease models, and safety profile of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action: HIF-1α Stabilization
This compound is an orally bioavailable, small-molecule inhibitor of hypoxia-inducible factor-prolyl hydroxylase (HIF-PH).[2] Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHD enzymes, leading to their degradation.[4] this compound inhibits PHD enzymes, mimicking a hypoxic state.[4] This inhibition prevents the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and form a heterodimer with HIF-β.[4] This complex then binds to hypoxia-responsive elements (HREs) on target genes, upregulating the production of erythropoietin (EPO) and influencing proteins involved in iron metabolism, such as reducing hepcidin.[2][4][5] The ultimate result is stimulated erythropoiesis, the production of red blood cells.[2][4]
Preclinical Pharmacokinetics in Rodents
Pharmacokinetic studies have been conducted in several rodent species to characterize the absorption, distribution, metabolism, and excretion of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Oral Bioavailability (%F) | Primary Excretion Route | Reference |
| Rat | 15 mg/kg (oral) | 1.0 | 10.48 | 6.35 | 43-100% (across species) | Renal (39% unchanged) & Biliary (25%) | [6][7][8] |
| Mouse | N/A | ~0.25-1.3 (across species) | N/A | 1.3-5.7 (across species) | 43-100% | N/A | [8] |
Key Findings:
-
Absorption: this compound is rapidly absorbed after oral administration in rats, with a time to maximum concentration (Tmax) of approximately 1.0 hour.[6][7] Across various species, the Tmax ranges from 0.25 to 1.3 hours.[8]
-
Distribution: The volume of distribution (Vss) is about 0.2-0.4 L/kg.[8] this compound distributes rapidly into tissues, with the highest concentrations found in the liver and kidney.[8] It also shows high plasma protein binding.[8]
-
Metabolism: this compound is metabolically stable in human liver microsomes and hepatocytes.[8]
-
Excretion: In rats, the primary routes of excretion are renal, with 39% of the unchanged drug found in urine, and biliary, accounting for 25% of the oral dose.[6][7][8] The elimination half-life (t1/2) in rats is approximately 6.35 hours.[6][7]
Efficacy in Rodent Models of Anemia
This compound has demonstrated efficacy in various rodent models of anemia, including those induced by chronic kidney disease, inflammation, and chemotherapy.
Anemia of Chronic Kidney Disease (CKD)
Experimental Protocol:
-
Model: Anemia of CKD is induced in rats, typically Sprague Dawley, via 5/6th nephrectomy or in C57 mice using an adenine-supplemented diet for 14 days.[1][3][9]
-
Treatment: this compound is administered orally, often at doses ranging from 5 mg/kg to 60 mg/kg on an alternate-day schedule for a period such as 28 days.[1]
-
Endpoints: Key parameters measured include hemoglobin, hematocrit, red blood cell (RBC) count, serum EPO, and markers of iron metabolism.[1][2]
Quantitative Efficacy Data:
-
In 5/6th nephrectomized rats, this compound administration resulted in a dose-related increase in serum erythropoietin and reticulocyte counts.[1]
-
A dose of 5 mg/kg (alternate day for a week) led to a 0.9 g/dl increase in hemoglobin.[1]
-
In adenine-induced CKD mice, this compound (15 mg/kg, alternate day) improved hemoglobin levels and reduced serum creatinine and urea.[3][6] It also decreased inflammatory markers like IL-1β and IL-6.[3][6]
References
- 1. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl hydroxylase inhibitor this compound protects against acute and chronic kidney injury by reducing inflammatory cytokines and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound for Pure Red Cell Aplasia in CKD Patients on Biosimilar Erythropoietin Preparations: A Case Series - Indian Journal of Nephrology [indianjnephrol.org]
- 6. Frontiers | this compound: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Nonclinical Pharmacokinetic Evaluation of this compound: a Novel Prolyl Hydroxylase Inhibitor for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prolyl hydroxylase inhibitor this compound protects against acute and chronic kidney injury by reducing inflammatory cytok… [ouci.dntb.gov.ua]
Desidustat's Impact on Iron Metabolism and Hepcidin Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desidustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that represents a novel therapeutic approach for the management of anemia, particularly in patients with chronic kidney disease (CKD). By mimicking the body's natural response to hypoxia, this compound orchestrates a coordinated stimulation of erythropoiesis and a profound modulation of iron metabolism. This technical guide provides an in-depth exploration of this compound's mechanism of action, with a specific focus on its intricate interplay with iron homeostasis and the regulation of hepcidin, the master regulator of systemic iron availability. Through a comprehensive review of preclinical and clinical data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's multifaceted effects.
Mechanism of Action: HIF-α Stabilization
Under normoxic conditions, the alpha subunits of hypoxia-inducible factor (HIF-α) are continuously synthesized and targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-α, enabling its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which leads to its proteasomal degradation.[1]
This compound functions as a potent inhibitor of PHD enzymes. By binding to the active site of PHDs, this compound prevents the hydroxylation of HIF-α subunits (primarily HIF-1α and HIF-2α).[2] This inhibition leads to the stabilization and accumulation of HIF-α in the cytoplasm. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit. This HIF-α/HIF-β heterodimer binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, initiating their transcription.[1]
Impact on Erythropoiesis
A primary consequence of HIF stabilization by this compound is the enhanced transcription of the erythropoietin (EPO) gene, predominantly in the kidneys and to a lesser extent in the liver.[3] The resulting increase in endogenous EPO levels stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, leading to an increase in red blood cell production and a subsequent rise in hemoglobin and hematocrit levels.[4]
Regulation of Iron Metabolism and Hepcidin
Beyond its effects on erythropoiesis, this compound exerts a significant influence on iron metabolism, primarily through the regulation of hepcidin. Hepcidin is a peptide hormone synthesized by the liver that acts as the master negative regulator of systemic iron availability. It functions by binding to the iron exporter ferroportin on the surface of enterocytes, macrophages, and hepatocytes, leading to its internalization and degradation. This action effectively traps iron within these cells, reducing its absorption from the diet and its release from stores.
This compound administration leads to a significant and dose-dependent decrease in serum hepcidin levels.[4][5] The precise mechanism of hepcidin downregulation by HIF stabilization is multifaceted and involves both direct and indirect pathways. While some studies suggest a direct transcriptional repression of the hepcidin gene (HAMP) by HIF-1α, more recent evidence points towards an indirect mechanism mediated by the increased erythropoietic drive.[6][7] The expanded erythropoiesis generates signals, potentially including erythroferrone (ERFE), that suppress hepcidin production in the liver.
By reducing hepcidin levels, this compound promotes the expression and cell-surface stability of ferroportin. This leads to:
-
Increased intestinal iron absorption: Enhanced ferroportin on duodenal enterocytes facilitates the transfer of dietary iron into the circulation.
-
Increased iron mobilization from stores: Elevated ferroportin on macrophages and hepatocytes allows for the release of recycled and stored iron into the plasma.
Furthermore, HIF-2α has been shown to directly upregulate the transcription of genes involved in iron absorption and transport, such as divalent metal transporter 1 (DMT1) and ferroportin.[8] This comprehensive modulation of iron metabolism ensures a sufficient supply of iron to the bone marrow to support the heightened erythropoiesis induced by elevated EPO levels.
Quantitative Data from Preclinical and Clinical Studies
The effects of this compound on hematological parameters and iron metabolism have been quantified in numerous preclinical and clinical investigations. The following tables summarize key findings.
Table 1: Preclinical Efficacy of this compound in Rodent Models
| Parameter | Animal Model | This compound Dose | Observation | Citation |
| Serum Erythropoietin | Normal Rats | 5-60 mg/kg (oral) | Dose-related increase | [9] |
| Hemoglobin | Normal Rats | 5-60 mg/kg (oral, alternate day for a week) | Dose-related increase (0.9 g/dL at 5 mg/kg) | [9] |
| Serum Iron | Normal Rats | 5-60 mg/kg (oral) | Transient increase, normalized within 48 days | [9] |
| Serum Hepcidin | Inflammation Model (Mice) | 15 mg/kg (oral) | Significant decrease | [5] |
| Serum Iron | Inflammation Model (Mice) | 15 mg/kg (oral) | Significant increase | [5] |
Table 2: Clinical Efficacy of this compound in Patients with CKD and Anemia (Phase 2 Study)
| Parameter | This compound Dose (administered alternate day for 6 weeks) | Placebo | Citation |
| 100 mg | 150 mg | 200 mg | |
| Mean Hemoglobin Increase (g/dL) | 1.57 | 2.22 | 2.92 |
| Hemoglobin Responders (>1 g/dL increase) | 66% | 75% | 83% |
| Serum Hepcidin | Significantly decreased | Significantly decreased | Significantly decreased |
| Total Iron Binding Capacity (TIBC) | Increased | Increased | Increased |
| Transferrin Saturation (TSAT) | No significant change | Decreased | Decreased |
Table 3: Clinical Efficacy of this compound vs. Darbepoetin Alfa in Non-Dialysis-Dependent CKD (Phase 3 Study - DREAM-ND)
| Parameter | This compound (100 mg, thrice a week for 24 weeks) | Darbepoetin Alfa (0.75 µg/kg, once every 2 weeks for 24 weeks) | p-value | Citation |
| Mean Hemoglobin Change from Baseline (g/dL) | 1.95 | 1.83 | Non-inferior | [10][11] |
| Hemoglobin Responders | 77.78% | 68.48% | 0.0181 | [10][11] |
| Change in Hepcidin from Baseline (Week 12) | Statistically significant decrease vs. darbepoetin | - | 0.0032 | [10][11] |
| Change in Hepcidin from Baseline (Week 24) | Statistically significant decrease vs. darbepoetin | - | 0.0016 | [10][11] |
Table 4: Clinical Efficacy of this compound vs. Epoetin Alfa in Dialysis-Dependent CKD (Phase 3 Study - DREAM-D)
| Parameter | This compound (thrice a week for 24 weeks) | Epoetin Alfa (thrice a week for 24 weeks) | Citation |
| Mean Change in Hepcidin from Baseline (ng/mL) - Week 12 | -15.6 ± 103.3 | -16.6 ± 94.93 | [12] |
| Mean Change in Hepcidin from Baseline (ng/mL) - Week 24 | -36.6 ± 94.04 | -19.2 ± 148.1 | [12] |
| Hemoglobin Responders | 59.22% | 48.37% | [12] |
Experimental Protocols
This section outlines generalized methodologies for key experiments cited in the evaluation of this compound's effects. Specific details may vary between individual studies.
Animal Models of Anemia
-
Adenine-Induced Chronic Kidney Disease:
-
Rodents (mice or rats) are administered adenine orally or mixed in their diet for several weeks.[13][14]
-
The typical dosage for mice is around 0.2% adenine in the diet for 4-6 weeks to induce stable CKD and anemia.[15]
-
Disease progression is monitored by measuring serum creatinine, blood urea nitrogen (BUN), hemoglobin, and hematocrit levels.
-
-
Cisplatin-Induced Anemia:
-
A single intraperitoneal injection of cisplatin is administered to rodents to induce nephrotoxicity and subsequent anemia.
-
Anemia typically develops within a few days to a week following the injection.
-
Hematological parameters are monitored to confirm the anemic state before initiating treatment with the test compound.
-
Measurement of Hematological and Iron Parameters
-
Complete Blood Count (CBC):
-
Whole blood samples are collected in EDTA-containing tubes.
-
CBC analysis is performed using an automated hematology analyzer to determine hemoglobin, hematocrit, red blood cell count, and other relevant parameters.
-
-
Serum Iron, Total Iron Binding Capacity (TIBC), and Transferrin Saturation (TSAT):
-
Serum Ferritin:
Quantification of Hepcidin and Erythropoietin
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Commercial ELISA kits are widely used for the quantification of serum or plasma hepcidin and erythropoietin.
-
General ELISA Protocol:
-
Standards, controls, and samples are added to microplate wells pre-coated with a capture antibody.
-
After an incubation period, a biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A chromogenic substrate is then added, and the color development is proportional to the amount of the analyte.
-
The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
A standard curve is generated to determine the concentration of the analyte in the samples.[19][20][21][22][23]
-
-
Western Blot for HIF-1α Stabilization
-
Sample Preparation:
-
Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to prevent protein degradation. For HIF-1α, which has a very short half-life under normoxic conditions, rapid lysis and the use of nuclear extracts are recommended.[24]
-
Protein concentration is determined using a standard assay (e.g., BCA or Bradford assay).[24][25]
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein are loaded onto a polyacrylamide gel (typically 7.5-10%) and separated by electrophoresis.
-
The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for HIF-1α overnight at 4°C.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
-
Detection:
-
An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the signal is detected using an imaging system.
-
Conclusion
This compound represents a significant advancement in the treatment of anemia, offering an oral therapeutic option that not only stimulates erythropoiesis but also favorably modulates iron metabolism. Its ability to stabilize HIF-α leads to a coordinated physiological response, including increased endogenous EPO production and a marked reduction in hepcidin levels. This dual action enhances the availability of iron for red blood cell synthesis, addressing a key limiting factor in erythropoiesis, particularly in the context of chronic inflammation associated with CKD. The comprehensive data from preclinical and clinical studies underscore the potential of this compound to provide a more holistic and effective management of anemia. Further research into the long-term effects and broader clinical applications of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatic hypoxia-inducible factor-2 down-regulates hepcidin expression in mice through an erythropoietin-mediated increase in erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-inducible factor regulates hepcidin via erythropoietin-induced erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Iron regulation by hepcidin [jci.org]
- 8. Hepatic hypoxia-inducible factor-2 down-regulates hepcidin expression in mice through an erythropoietin-mediated increase in erythropoiesis | Haematologica [haematologica.org]
- 9. Frontiers | this compound: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound in Anemia due to Non-Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-ND) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Validate User [ashpublications.org]
- 16. How to diagnose iron deficiency in chronic disease: A review of current methods and potential marker for the outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Limitations of Serum Ferritin in Diagnosing Iron Deficiency in Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A sensitive sandwich ELISA for measuring erythropoietin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Human Erythropoietin IVD ELISA Kit - Quantikine DEP00: R&D Systems [rndsystems.com]
- 21. cloud-clone.com [cloud-clone.com]
- 22. cdn.stemcell.com [cdn.stemcell.com]
- 23. biomerica.com [biomerica.com]
- 24. docs.abcam.com [docs.abcam.com]
- 25. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
In Vitro Activity of Desidustat on HIF Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desidustat is a potent, orally bioavailable small molecule inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) enzymes. By inhibiting these enzymes, this compound mimics the cellular response to hypoxia, leading to the stabilization and accumulation of Hypoxia-Inducible Factor-α (HIF-α) subunits. This stabilization promotes the transcription of HIF-responsive genes, including erythropoietin (EPO), which is crucial for red blood cell production. This technical guide provides an in-depth overview of the in vitro activity of this compound, focusing on its mechanism of action in HIF stabilization. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Anemia, particularly in the context of chronic kidney disease (CKD), is often characterized by insufficient production of erythropoietin. This compound offers a novel therapeutic approach by targeting the cellular oxygen-sensing pathway. Under normoxic conditions, HIF-α subunits are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation[1]. In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, upregulating their expression[1][2]. This compound pharmacologically induces this response by directly inhibiting PHD enzymes, thereby stabilizing HIF-α even in the presence of normal oxygen levels[1][3].
Mechanism of Action: HIF Stabilization
This compound functions as a competitive inhibitor of 2-oxoglutarate, a key co-substrate for PHD enzymes[4]. By binding to the active site of PHDs, this compound prevents the hydroxylation of specific proline residues on HIF-α subunits (HIF-1α and HIF-2α)[1][5]. This inhibition prevents the subsequent recruitment of the VHL protein, thereby rescuing HIF-α from proteasomal degradation. The stabilized HIF-α accumulates in the cytoplasm and translocates to the nucleus, where it forms a transcriptional complex with HIF-β and co-activators like p300/CBP, leading to the expression of genes involved in erythropoiesis and iron metabolism[2].
Quantitative In Vitro Activity
The in vitro potency and efficacy of this compound in stabilizing HIF-1α and HIF-2α have been quantified using cell-based bioassays. The following table summarizes the key parameters determined from these studies, with comparisons to other known PHD inhibitors.
| Compound | Target | EC50 (μM) | Emax (%) | Reference |
| This compound | HIF-1α Stabilization | 32.6 | 119 | [5] |
| This compound | HIF-2α Stabilization | 22.1 | 119 | [5] |
| Roxadustat | HIF-1α Stabilization | Micromolar | 105 | [5] |
| Roxadustat | HIF-2α Stabilization | Micromolar | 98.9 | [5] |
| Daprodustat | HIF-1α Stabilization | Micromolar | 37.9 | [5] |
| Daprodustat | HIF-2α Stabilization | Micromolar | 51.8 | [5] |
EC50: Half-maximal effective concentration. Emax: Maximum effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for key experiments used to assess the activity of this compound.
HIF Heterodimerization Bioassay (e.g., PathHunter™ Assay)
This assay measures the stabilization of HIF-α in live cells in real-time.
Principle: This cell-based assay utilizes enzyme fragment complementation (EFC). One subunit of HIF-α is tagged with a small enzyme fragment (ProLabel), and an antibody against a specific epitope of HIF-α is linked to the larger enzyme acceptor (EA). In the presence of a stabilizer like this compound, the tagged HIF-α accumulates, allowing the antibody-EA conjugate to bind. This brings the two enzyme fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Methodology:
-
Cell Culture: Plate PathHunter™ HIF-1α stabilization cells in a 96-well microplate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute in cell culture medium.
-
Treatment: Add the diluted this compound solutions to the cells. Include a positive control (e.g., a known PHD inhibitor like Dimethyloxalylglycine - DMOG) and a negative control (vehicle).
-
Incubation: Incubate the plate for a specified period (e.g., 6-8 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Detection: Add the detection reagent containing the antibody-EA conjugate and the chemiluminescent substrate.
-
Signal Measurement: After a further incubation period (e.g., 1 hour) at room temperature, measure the chemiluminescence using a plate reader.
-
Data Analysis: Plot the signal intensity against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Western Blot for HIF-1α Detection
This method is used to visualize and quantify the increase in HIF-1α protein levels following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., HepG2, HK-2) in culture plates. Once confluent, treat the cells with varying concentrations of this compound for a defined period (e.g., 4-8 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative increase in HIF-1α protein levels compared to the vehicle control.
Conclusion
The in vitro data robustly demonstrate that this compound is a potent stabilizer of both HIF-1α and HIF-2α. Through the inhibition of PHD enzymes, this compound effectively mimics the physiological response to hypoxia, leading to the upregulation of HIF-target genes. The quantitative assays and experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel PHD inhibitors in the drug development pipeline. The favorable in vitro profile of this compound supports its clinical development for the treatment of anemia associated with chronic kidney disease.
References
- 1. 4.6. HIF-Luciferase Assay [bio-protocol.org]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Desidustat: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desidustat is a novel oral small molecule drug developed for the treatment of anemia associated with chronic kidney disease (CKD).[1] It belongs to the class of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, which work by mimicking the body's natural response to low oxygen levels, a state known as hypoxia.[2][3] By inhibiting the HIF-PH enzymes, this compound leads to the stabilization of hypoxia-inducible factors (HIFs), which in turn stimulates the production of endogenous erythropoietin (EPO) and improves iron metabolism, ultimately leading to an increase in red blood cell production.[1][3] This guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological profile of this compound, intended for professionals in the fields of research, science, and drug development.
Molecular Structure and Chemical Properties
This compound, also known by its developmental code ZYAN1, is a quinoline derivative with a specific chemical structure that enables its inhibitory action on HIF-PH enzymes.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[[1-(Cyclopropylmethoxy)-4-hydroxy-2-oxoquinoline-3-carbonyl]amino]acetic acid | [4][5] |
| CAS Number | 1616690-16-4 | [4][6] |
| Molecular Formula | C₁₆H₁₆N₂O₆ | [4][6] |
| Molar Mass | 332.312 g·mol⁻¹ | [4] |
| SMILES | C1CC1CON2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O | [4][5] |
| Appearance | Crystalline solid | [7] |
| Solubility | Soluble in DMSO and DMF (approx. 3 mg/mL), sparingly soluble in ethanol (approx. 1 mg/mL) and aqueous buffers. | [6][7] |
| Storage Stability | ≥4 years at -20°C | [7] |
Mechanism of Action: The HIF Signaling Pathway
This compound's therapeutic effect is mediated through the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are key regulators of the HIF signaling pathway.[2]
Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the alpha subunit of HIF (HIF-α). This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, leading to its ubiquitination and subsequent degradation by the proteasome. As a result, HIF-α levels are kept low, and the downstream signaling cascade is inactive.
Under hypoxic conditions, or in the presence of a HIF-PH inhibitor like this compound, the activity of PHD enzymes is blocked. This prevents the hydroxylation of HIF-α, leading to its stabilization and accumulation in the cytoplasm. Stabilized HIF-α then translocates to the nucleus, where it forms a heterodimer with the constitutively expressed HIF-β subunit. This HIF-α/HIF-β complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.
Key target genes of the HIF pathway include:
-
Erythropoietin (EPO): A hormone that stimulates the production of red blood cells in the bone marrow.
-
Genes involved in iron metabolism: These genes regulate iron absorption, transport, and utilization, ensuring an adequate supply of iron for erythropoiesis.
The following diagram illustrates the HIF signaling pathway and the mechanism of action of this compound.
Caption: HIF signaling pathway under normoxic and hypoxic/Desidustat conditions.
Preclinical Pharmacology
A summary of the preclinical pharmacokinetic and pharmacodynamic data for this compound is presented below.
Table 2: Summary of Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | t½ (h) | Oral Bioavailability (%) | Reference |
| Rat | Oral | 15 | 1.0 | 10.48 | 6.35 | 43-100 | [2][8] |
| Mouse | Oral | 15-100 | 0.25-1.3 | - | 1.3-5.7 | 43-100 | [2] |
| Dog | Oral | - | 0.25-1.3 | - | 1.3-5.7 | 43-100 | [2] |
| Monkey | Oral | - | 0.25-1.3 | - | 1.3-5.7 | 43-100 | [2] |
Table 3: Summary of Preclinical Efficacy of this compound
| Animal Model | Treatment | Key Findings | Reference |
| Normal Rats | This compound (5-60 mg/kg, oral) | Dose-related increase in serum EPO and reticulocyte count. Increase in hemoglobin starting from 5 mg/kg. | [8] |
| Nephrectomized Rats (CKD model) | This compound (5-60 mg/kg, oral, alternate days for 28 days) | Dose-related increase in hemoglobin, RBC count, and hematocrit. | [8] |
| Cisplatin-induced Anemia in Mice | This compound (15 and 30 mg/kg, oral, alternate days for 28 days) | Dose-related increase in hemoglobin, hematocrit, and RBC count. | [2][8] |
| Inflammation-induced Anemia in Mice (LPS or turpentine oil) | This compound (15 mg/kg, oral, single dose) | Attenuated the effects of inflammation, increased serum EPO, iron, and reticulocyte count, and decreased serum hepcidin. | [2][8] |
| EPO-refractory Anemia in Rats (Cisplatin and turpentine oil) | This compound (15 or 30 mg/kg for 8 weeks) | Inhibited EPO-resistance, decreased hepcidin, IL-6, and IL-1β, and increased iron and liver ferroportin. | [8] |
Experimental Protocols: Preclinical Studies
General Workflow for Preclinical Evaluation of this compound
References
- 1. Prolyl hydroxylase inhibitor this compound improves anemia in erythropoietin hyporesponsive state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Anemia due to Non-Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-ND) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijirt.org [ijirt.org]
- 8. Frontiers | this compound: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desidustat is an oral inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), representing a novel therapeutic approach for managing anemia, particularly in patients with chronic kidney disease (CKD).[1][2] Unlike traditional erythropoiesis-stimulating agents (ESAs) that directly stimulate erythroid precursors, this compound mimics the body's natural response to hypoxia.[3] This mechanism involves the stabilization of HIF, a transcription factor that orchestrates the expression of a suite of genes critical for erythropoiesis and iron metabolism.[4][5] This technical guide provides an in-depth exploration of this compound's effect on the gene expression of key erythropoiesis-related factors, supported by data from preclinical and clinical studies.
Mechanism of Action: HIF Stabilization
Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and subsequent proteasomal degradation.[6] this compound inhibits PHD enzymes, preventing the degradation of HIF-α.[1] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-responsive elements (HREs) on target genes, initiating their transcription.[4] This cascade of events leads to a coordinated erythropoietic response.
Figure 1: this compound's mechanism of action on the HIF signaling pathway.
Quantitative Data on Gene Expression Changes
Preclinical studies have demonstrated this compound's ability to modulate the expression of several key genes involved in erythropoiesis and iron metabolism. While specific fold-change data for this compound is not consistently reported in publicly available literature, studies on other HIF-PH inhibitors, such as Roxadustat, provide a quantitative insight into the expected magnitude of these changes.
Table 1: Quantitative Gene Expression Changes with HIF-PH Inhibitor Treatment (Roxadustat in Rats)
| Gene | Protein Product | Function | Tissue | Fold Change (vs. Control) | Reference |
| Epo | Erythropoietin | Stimulates red blood cell production | Kidney | ~718 - 1143 | [7] |
| Epo | Erythropoietin | Stimulates red blood cell production | Liver | ~236 - 327 | [7] |
| Hif2α | HIF-2α | Transcription factor subunit | Kidney | ~7.3 - 11.2 | [7] |
| Hif2α | HIF-2α | Transcription factor subunit | Liver | ~1.7 - 1.8 | [7] |
| Phd2 | Prolyl Hydroxylase 2 | HIF-α degradation | Kidney | ~0.25 - 0.78 | [7] |
| Phd2 | Prolyl Hydroxylase 2 | HIF-α degradation | Liver | ~5.38 - 11.83 | [7] |
Note: The data presented in this table are from a study on Roxadustat and are intended to be illustrative of the effects of the HIF-PH inhibitor class. The precise quantitative effects of this compound may vary.
Qualitative Effects of this compound on Gene Expression
Multiple studies have qualitatively described the effects of this compound on the expression of erythropoiesis-related genes in both preclinical models and clinical trials.
Table 2: Summary of this compound's Qualitative Effects on Gene Expression
| Gene | Protein Product | Function | Effect of this compound | Study Type | Reference |
| EPO | Erythropoietin | Stimulates red blood cell production | Increased expression | Preclinical (Rat, Mouse) | [3][8] |
| HAMP | Hepcidin | Inhibits iron absorption and mobilization | Decreased expression | Preclinical (Rat), Clinical | [3][8] |
| FPN1 (SLC40A1) | Ferroportin-1 | Iron exporter from cells into circulation | Increased expression | Preclinical (Rat) | [3][8] |
| DcytB (CYBRD1) | Duodenal cytochrome b | Reduces dietary ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) | Increased expression | Preclinical (Rat) | [8] |
| DMT1 (SLC11A2) | Divalent Metal Transporter 1 | Transports ferrous iron (Fe²⁺) into enterocytes | Increased expression | Preclinical (Rat) | [8] |
Experimental Protocols
Representative Preclinical Animal Study Protocol
This protocol is a composite based on methodologies reported in preclinical studies of this compound and other HIF-PH inhibitors.
Figure 2: A representative workflow for a preclinical study on this compound.
-
Animal Model: Anemia is induced in male Sprague Dawley rats. A common model involves the administration of cisplatin and turpentine oil to induce anemia of chronic disease and inflammation.[3][7] Another model is the 5/6 nephrectomy model to simulate anemia of CKD.
-
Dosing: this compound is administered orally, typically at doses of 15 mg/kg and 30 mg/kg, once daily or on alternate days for a period of several weeks.[3][7] A vehicle control group receives the formulation excipients.
-
Sample Collection: At the end of the treatment period, animals are euthanized, and tissues such as the kidney, liver, and duodenum are harvested and flash-frozen in liquid nitrogen for gene expression analysis.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the homogenized tissues using a suitable reagent like TRIzol, followed by purification. The quality and quantity of RNA are assessed, and cDNA is synthesized using a reverse transcription kit.
-
Quantitative Real-Time PCR (qPCR):
-
Target Genes: EPO, HAMP, FPN1, DcytB, DMT1
-
Housekeeping Gene: β-actin (for normalization)
-
Primers: Gene-specific primers are used. For example:
-
Reaction: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system.
-
Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.[3]
-
Representative RNA-Seq Protocol
For a broader, unbiased view of gene expression changes, RNA sequencing (RNA-seq) can be employed.
-
Sample Preparation: High-quality total RNA is extracted from tissues as described above. Globin mRNA may be depleted from whole blood samples to improve the sequencing depth of other transcripts.
-
Library Preparation: RNA-seq libraries are prepared using a kit such as the NEBNext® Ultra™ RNA Library Prep Kit for Illumina®. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform like the Illumina NovaSeq.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality.
-
Alignment: Reads are aligned to the appropriate reference genome (e.g., rat genome RN6).
-
Quantification: Gene expression levels are quantified.
-
Differential Expression Analysis: Statistical methods (e.g., DESeq2) are used to identify genes that are significantly upregulated or downregulated in the this compound-treated groups compared to the control group.[3] A fold-change cutoff (e.g., >2 or <0.5) and a p-value threshold (e.g., <0.05) are typically applied.
-
Conclusion
This compound, through its mechanism of HIF-PH inhibition, orchestrates a multi-faceted response to anemia by upregulating the expression of genes crucial for erythropoiesis and iron metabolism. Preclinical and clinical data confirm its effect on increasing EPO expression and modulating the expression of key iron-regulating genes, including the suppression of HAMP (hepcidin) and the upregulation of FPN1, DcytB, and DMT1. This coordinated gene expression profile underscores the physiological and comprehensive approach of this compound in treating anemia. Further research providing detailed quantitative gene expression data from this compound-specific studies will continue to refine our understanding of its molecular impact.
References
- 1. Erythropoietic effects of vadadustat in patients with anemia associated with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amelioration of chronic kidney disease-associated anemia by vadadustat in mice is not dependent on erythroferrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the Stability of RNA-Seq Transcriptome Profiles and Drug-Induced Immune-Related Expression Changes in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal Hypoxia Inducible Transcription Factors are Essential for Iron Absorption Following Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-prolyl hydroxylases as therapeutic targets in erythropoiesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Roxadustat on Erythropoietin Production in the Rat Body - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drugs activating hypoxia-inducible factors correct erythropoiesis and hepcidin levels via renal EPO induction in mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Preclinical Off-Target Profile of Desidustat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desidustat is a novel oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting PHD enzymes, this compound stabilizes HIF-α, leading to a coordinated erythropoietic response. As with any therapeutic agent, a thorough understanding of its selectivity and potential off-target effects is paramount for a comprehensive risk-benefit assessment. This technical guide synthesizes available preliminary data on the off-target profile of this compound, focusing on in vitro selectivity and in vivo preclinical toxicology studies. The information is presented to aid researchers and drug development professionals in understanding the preclinical safety and specificity of this molecule.
Introduction
Anemia is a common and debilitating complication of chronic kidney disease (CKD), primarily due to reduced production of erythropoietin (EPO) by the failing kidneys. This compound (Oxemia™) represents a new class of oral therapies that mimic the body's natural response to hypoxia. By inhibiting prolyl hydroxylase domain (PHD) enzymes, this compound leads to the stabilization and accumulation of hypoxia-inducible factor-alpha (HIF-α), a transcription factor that upregulates genes involved in erythropoiesis, including EPO and genes related to iron metabolism.[1][2] While the on-target effects of this compound on erythropoiesis are well-documented, a critical aspect of its preclinical evaluation is the assessment of its selectivity and potential for off-target interactions. This guide provides a detailed overview of the preliminary preclinical data concerning the off-target effects of this compound.
Mechanism of Action: The HIF Signaling Pathway
This compound's primary mechanism of action is the inhibition of HIF-prolyl hydroxylases (PHDs).[1][2] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α subunits, targeting them for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, allowing HIF-α to translocate to the nucleus, heterodimerize with HIF-β, and activate the transcription of target genes.
Preclinical Off-Target Assessment
A comprehensive preclinical safety evaluation involves in vitro and in vivo studies to identify potential off-target liabilities. For this compound, this includes assessing its selectivity against other enzymes, particularly those structurally related to PHDs, and general toxicology studies in animal models.
In Vitro Selectivity and Off-Target Binding
This compound's in vitro activity has been primarily characterized by its ability to stabilize HIF-α.[3]
Table 1: In Vitro HIF Stabilization Activity of this compound
| Assay | Parameter | Value | Reference |
| HIF-1α Stabilization | EC50 | 32.6 µM | [3] |
| Emax | 119% | [3] | |
| HIF-2α Stabilization | EC50 | 22.1 µM | [3] |
| Emax | 119% | [3] |
EC50: Half maximal effective concentration; Emax: Maximum effect.
A critical aspect of safety is selectivity against other members of the 2-oxoglutarate (2OG)-dependent oxygenase superfamily, to which PHDs belong. Preliminary studies have shown that some clinically used PHD inhibitors can interact with other 2OG oxygenases. One such potential off-target is γ-butyrobetaine hydroxylase (BBOX), the enzyme responsible for the final step in L-carnitine biosynthesis. Research has indicated that this compound can inhibit BBOX in vitro, suggesting this as a potential off-target effect to consider.[4][5]
Further studies have also reported that this compound, along with other PHD inhibitors, can inhibit other 2OG oxygenases like aspartate/asparagine β-hydroxylase (AspH), factor inhibiting HIF (FIH), and Jumonji-C domain-containing protein 5 (JMJD5) in vitro.[4]
This compound has also been evaluated for its potential to interact with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. In vitro studies have shown that this compound does not cause significant inhibition of major drug-metabolizing CYP enzymes, with an IC50 greater than 300 µM.[6] It also did not show the potential to induce CYP1A2 and CYP3A4/5 at concentrations up to 100 µM in HepG2 cells, suggesting a low potential for clinical drug-drug interactions mediated by these enzymes.[6]
In Vivo Preclinical Toxicology
General toxicology studies in various animal species are essential to determine the safety profile of a drug candidate.
Table 2: Summary of In Vivo Preclinical Toxicology Studies for this compound
| Species | Study Duration | Route of Administration | Key Findings | Reference |
| Mice | Single Dose | Oral | Well-tolerated up to 300 mg/kg | [3] |
| Rats | Single Dose | Oral | Well-tolerated up to 800 mg/kg | [3] |
| Beagle Dogs | Single Dose | Oral | Well-tolerated up to 75 mg/kg | [3] |
| Rats | 1-Month | Oral | Maximum Tolerated Dose (MTD): 60 mg/kg | [3] |
| Beagle Dogs | 28-Day | Oral | No Observed Adverse Effect Level (NOAEL): 5 mg/kg | [3] |
The toxicities observed in these studies were primarily related to "accelerated pharmacology," which refers to effects stemming from an exaggerated on-target biological response, such as an excessive increase in hemoglobin and red blood cell mass (polycythemia).[3] These effects were found to be reversible.[3]
Effects on Vascular Endothelial Growth Factor (VEGF)
A theoretical concern with HIF stabilization is the potential upregulation of Vascular Endothelial Growth Factor (VEGF), which could have implications for tumor progression and diabetic retinopathy.[7] However, preclinical studies in rats with this compound showed that doses that caused a dose-related increase in erythropoietin did not lead to an increase in serum VEGF levels.[3] This finding is consistent with clinical studies where no statistically significant difference in the change from baseline in VEGF levels was observed between this compound and comparator arms.[8]
Experimental Protocols and Workflows
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. While specific, granular details are often proprietary, the general methodologies can be outlined.
In Vivo Toxicology Study Workflow
The following diagram illustrates a general workflow for a preclinical in vivo toxicology study, such as the 28-day study conducted in beagle dogs.
References
- 1. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor this compound Are Efficient Inhibitors of Human γ-Butyrobetaine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Nonclinical Pharmacokinetic Evaluation of this compound: a Novel Prolyl Hydroxylase Inhibitor for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in Anemia due to Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in Anemia due to Non-Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-ND) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Desidustat for Cisplatin-Induced Anemia in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cisplatin, a potent and widely used chemotherapeutic agent, frequently induces anemia, a significant dose-limiting toxicity that compromises patient quality of life and treatment outcomes. Desidustat, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, represents a promising therapeutic strategy to counteract chemotherapy-induced anemia by mimicking the body's natural response to hypoxia. This document provides detailed application notes and experimental protocols for the use of this compound in a preclinical mouse model of cisplatin-induced anemia. It includes a comprehensive overview of the mechanism of action, detailed experimental procedures, and a summary of expected quantitative outcomes.
Introduction
Anemia is a common complication in cancer patients undergoing chemotherapy, with cisplatin being a notable causative agent.[1] The underlying mechanisms of cisplatin-induced anemia are multifactorial, including direct myelosuppression and nephrotoxicity, which impairs the production of endogenous erythropoietin (EPO).[2][3] Traditional management strategies, such as blood transfusions and recombinant human EPO (rhEPO) administration, have limitations, including transfusion-related risks and potential for EPO resistance.[4]
This compound is a small molecule inhibitor of HIF-prolyl hydroxylase, an enzyme responsible for the degradation of HIF-α subunits under normoxic conditions.[5][6] By inhibiting this enzyme, this compound stabilizes HIF-α, leading to its accumulation and translocation to the nucleus. In the nucleus, HIF-α dimerizes with HIF-β and binds to hypoxia-responsive elements (HREs) on target genes, upregulating the transcription of genes involved in erythropoiesis, including EPO and genes related to iron metabolism.[7] This mechanism offers a novel approach to stimulate endogenous erythropoiesis and ameliorate anemia. Preclinical studies have demonstrated the efficacy of this compound in treating chemotherapy-induced anemia in rodent models.[6]
Mechanism of Action: HIF-1α Signaling Pathway in Erythropoiesis
This compound's therapeutic effect is mediated through the activation of the HIF signaling pathway. Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, ubiquitination, and subsequent proteasomal degradation. This compound inhibits PHD, preventing this degradation and allowing HIF-α to accumulate and activate the transcription of target genes that promote erythropoiesis.
Figure 1: this compound inhibits PHD, leading to HIF-α stabilization and increased erythropoiesis.
Experimental Protocols
Cisplatin-Induced Anemia Mouse Model
This protocol describes the induction of anemia in mice using cisplatin, a method that recapitulates the hematological toxicity observed in patients undergoing chemotherapy.
Materials:
-
Male BALB/c mice (8-10 weeks old, 20-25 g)
-
Cisplatin (lyophilized powder)
-
Sterile 0.9% saline solution
-
Animal weighing scale
-
Syringes and needles (27G)
-
Animal housing with a 12-hour light/dark cycle, and ad libitum access to food and water.
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Cisplatin Preparation: Reconstitute cisplatin powder in sterile 0.9% saline to a final concentration of 1 mg/mL. Prepare this solution fresh before each injection.
-
Induction of Anemia: Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 7 mg/kg body weight. This dose has been shown to induce significant anemia.
-
Monitoring: Monitor the animals daily for any signs of toxicity, including weight loss, lethargy, and changes in behavior.
-
Confirmation of Anemia: Anemia is typically established within 7-14 days post-cisplatin administration.[3][8] Collect a small volume of blood (approximately 50 µL) from the tail vein at baseline (Day 0) and on Day 7 and Day 14 to monitor hematological parameters (Hemoglobin, Hematocrit, and Red Blood Cell count).
This compound Treatment Protocol
This protocol outlines the oral administration of this compound to mice with cisplatin-induced anemia.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water
-
Oral gavage needles (20G, curved)
-
Vortex mixer
-
Weighing scale
Procedure:
-
This compound Formulation: Prepare a suspension of this compound in 0.5% CMC. For a 15 mg/kg dose, a 1.5 mg/mL suspension is appropriate for a 10 mL/kg dosing volume. For a 30 mg/kg dose, prepare a 3 mg/mL suspension. Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Treatment Groups: On Day 14 post-cisplatin injection (once anemia is established), randomize the mice into the following groups (n=8-10 per group):
-
Group 1: Control: Healthy mice receiving vehicle only.
-
Group 2: Cisplatin Control: Cisplatin-treated mice receiving vehicle only.
-
Group 3: Cisplatin + this compound (15 mg/kg): Cisplatin-treated mice receiving 15 mg/kg this compound.
-
Group 4: Cisplatin + this compound (30 mg/kg): Cisplatin-treated mice receiving 30 mg/kg this compound.
-
-
Administration: Administer this compound or vehicle orally via gavage on alternate days for a total of 28 days.[6]
-
Blood Sampling: Collect blood samples weekly from the tail vein to monitor the progression of hematological parameters.
-
Terminal Endpoint: At the end of the 28-day treatment period (Day 42 of the study), collect a final blood sample via cardiac puncture for a complete blood count (CBC) analysis. Euthanize the animals according to approved institutional guidelines.
Experimental Workflow
The overall experimental workflow is designed to first induce a state of anemia with cisplatin, followed by a treatment period with this compound to assess its efficacy in reversing the anemic condition.
Figure 2: A schematic representation of the experimental workflow for evaluating this compound.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocol. The data are presented as mean ± standard deviation (SD).
Table 1: Hematological Parameters at Baseline (Day 0)
| Group | Hemoglobin (g/dL) | Hematocrit (%) | Red Blood Cells (10^6/µL) |
| Control | 14.5 ± 0.8 | 45.2 ± 2.5 | 9.8 ± 0.5 |
| Cisplatin Groups | 14.6 ± 0.7 | 45.5 ± 2.3 | 9.9 ± 0.6 |
Table 2: Hematological Parameters at Day 14 (Post-Cisplatin, Pre-Desidustat)
| Group | Hemoglobin (g/dL) | Hematocrit (%) | Red Blood Cells (10^6/µL) |
| Control | 14.7 ± 0.9 | 45.8 ± 2.6 | 9.9 ± 0.7 |
| Cisplatin Groups | 10.2 ± 1.1 | 32.1 ± 3.4 | 6.8 ± 0.9 |
| p < 0.05 compared to Control |
Table 3: Hematological Parameters at Day 42 (End of Treatment)
| Group | Hemoglobin (g/dL) | Hematocrit (%) | Red Blood Cells (10^6/µL) |
| Control | 14.8 ± 0.8 | 46.1 ± 2.4 | 10.1 ± 0.6 |
| Cisplatin Control | 9.8 ± 1.2 | 30.5 ± 3.8 | 6.5 ± 1.0 |
| Cisplatin + this compound (15 mg/kg) | 12.5 ± 1.0# | 39.2 ± 3.1# | 8.2 ± 0.8# |
| Cisplatin + this compound (30 mg/kg) | 13.8 ± 0.9# | 43.5 ± 2.9# | 9.5 ± 0.7# |
| *p < 0.05 compared to Control; #p < 0.05 compared to Cisplatin Control |
Conclusion
The provided protocols offer a robust framework for evaluating the efficacy of this compound in a preclinical model of cisplatin-induced anemia. The expected dose-dependent increase in hemoglobin, hematocrit, and red blood cell counts highlights the potential of this compound as an oral therapeutic for managing chemotherapy-induced anemia. These application notes and protocols are intended to guide researchers in the design and execution of similar studies, contributing to the further development of novel therapies for this common and debilitating side effect of cancer treatment.
References
- 1. Cisplatin-associated anemia: an erythropoietin deficiency syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin-associated anemia: an erythropoietin deficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of cisplatin on erythropoietin production in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolyl hydroxylase inhibitor this compound improves anemia in erythropoietin hyporesponsive state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]
- 7. Regulation of erythropoiesis by hypoxia-inducible factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Desidustat-Induced HIF Activation in Cell-Based Assays
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pleotropic effects of hypoxia-inducible factor-prolyl hydroxylase domain inhibitors: are they clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-inducible factor 1 upregulation of both VEGF and ANGPTL4 is required to promote the angiogenic phenotype in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 11. HIF-1α transcriptional activity [bio-protocol.org]
- 12. Identification of Chemical Compounds that Induce HIF-1α Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression of HIF-1 alpha, VEGF and EPO in peripheral blood from patients with two cardiac abnormalities associated with hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of HIF-1α Stabilization by Desidustat
For Research Use Only.
Introduction
Desidustat is an orally bioavailable small molecule that acts as a potent inhibitor of hypoxia-inducible factor-prolyl hydroxylase (HIF-PH) enzymes.[1][2][3] Under normal oxygen conditions (normoxia), HIF-1α, the regulatory subunit of the transcription factor HIF-1, is hydroxylated by PHD enzymes. This post-translational modification leads to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and rapid degradation by the proteasome.[1] In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α.[1] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various genes involved in erythropoiesis, angiogenesis, and iron metabolism.[1]
This compound mimics the hypoxic state by inhibiting PHD enzymes, thereby preventing HIF-1α degradation and leading to its stabilization and downstream signaling, even in the presence of normal oxygen levels.[1] This application note provides a detailed protocol for the analysis of this compound-mediated HIF-1α stabilization in cell culture using Western blotting.
Principle
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol describes the immunodetection of stabilized HIF-1α in cell lysates following treatment with this compound. The relative amount of HIF-1α protein is quantified and compared across different treatment conditions. Due to the rapid degradation of HIF-1α in normoxic conditions, careful and swift sample preparation is critical for accurate results.
Materials and Reagents
-
Cell Line: Human cell lines such as HeLa or HEK293 are suitable.[4]
-
This compound: Prepare stock solutions in DMSO.[2]
-
Hypoxia Mimetic (Positive Control): Cobalt chloride (CoCl₂) or Deferoxamine (DFO).[5]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay kit.[4]
-
SDS-PAGE Gels: 7.5% polyacrylamide gels are recommended for resolving HIF-1α.[5]
-
Transfer Membrane: PVDF or nitrocellulose membrane.[4]
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody: Rabbit or Mouse anti-HIF-1α antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Loading Control Antibody: Antibody against β-actin or α-tubulin.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Phosphate-Buffered Saline (PBS)
-
Tris-Buffered Saline with Tween-20 (TBST)
Experimental Protocol
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing Western blot analysis to detect HIF-1α.
Cell Culture and Treatment
-
Seed the chosen cell line in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare fresh dilutions of this compound in cell culture medium from a concentrated stock solution.
-
Treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for a specified time (e.g., 4, 8, 12, 24 hours).
-
Include the following controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO used for the highest this compound concentration.
-
Positive Control: Treat cells with a known HIF-1α inducer like CoCl₂ (100 µM) or DFO (100 µM) for 4-6 hours.[5]
-
Untreated Control: Cells cultured in medium alone.
-
Cell Lysis
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new tube. For enhanced detection, nuclear extraction is recommended as stabilized HIF-1α translocates to the nucleus.[5]
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[4]
-
Normalize the protein concentration of all samples with lysis buffer.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of total protein per lane onto a 7.5% SDS-polyacrylamide gel.[5]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4]
-
Verify the transfer efficiency by staining the membrane with Ponceau S.[5]
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-HIF-1α antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
Detection and Analysis
-
Incubate the membrane with an ECL detection reagent according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with a loading control antibody (e.g., β-actin or α-tubulin).
-
Quantify the band intensities using densitometry software. Normalize the HIF-1α band intensity to the corresponding loading control band intensity.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables. The data presented here is for illustrative purposes.
Table 1: Dose-Dependent Effect of this compound on HIF-1α Stabilization
| Treatment (4 hours) | This compound Conc. (µM) | Normalized HIF-1α Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0 | 1.0 | 1.0 |
| This compound | 10 | 3.5 | 3.5 |
| This compound | 25 | 8.2 | 8.2 |
| This compound | 50 | 15.6 | 15.6 |
| This compound | 100 | 16.1 | 16.1 |
| Positive Control (CoCl₂) | 100 | 18.5 | 18.5 |
Table 2: Time-Course of HIF-1α Stabilization by this compound (50 µM)
| Treatment Time (hours) | Normalized HIF-1α Intensity (Arbitrary Units) | Fold Change vs. Time 0 |
| 0 | 1.0 | 1.0 |
| 4 | 15.6 | 15.6 |
| 8 | 14.9 | 14.9 |
| 12 | 10.3 | 10.3 |
| 24 | 5.8 | 5.8 |
Visualizations
Caption: Mechanism of this compound-induced HIF-1α stabilization.
Caption: Experimental workflow for Western blot analysis of HIF-1α.
Troubleshooting
-
No HIF-1α band detected:
-
HIF-1α is rapidly degraded. Ensure cell lysis is performed quickly on ice with fresh protease inhibitors.
-
Confirm the efficacy of the positive control (CoCl₂ or DFO treatment).
-
Increase the amount of protein loaded per lane.
-
Use nuclear extracts for higher concentration of HIF-1α.[5]
-
Optimize primary antibody concentration and incubation time.
-
-
High background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time and blocking agent).
-
Decrease the concentration of primary and/or secondary antibodies.
-
-
Multiple bands:
-
HIF-1α can be post-translationally modified, which may result in bands of different molecular weights.[5]
-
Ensure the specificity of the primary antibody by checking the manufacturer's datasheet and published literature.
-
Conclusion
This application note provides a comprehensive protocol for the qualitative and quantitative analysis of HIF-1α stabilization induced by the PHD inhibitor this compound. Adherence to this protocol, particularly the steps for sample preparation, will enable researchers to reliably assess the pharmacological activity of this compound and other HIF stabilizers in a cell-based assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | this compound: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]
- 4. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols: In Vivo Imaging to Assess Desidustat's Effect on Erythropoiesis
Introduction
Desidustat is an oral inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2] By inhibiting prolyl hydroxylase domain (PHD) enzymes, this compound mimics the body's natural response to hypoxia.[2][3] Under normal oxygen conditions, HIF-α subunits are hydroxylated by PHDs, leading to their degradation.[1] this compound prevents this hydroxylation, causing HIF-α to stabilize, accumulate, and translocate to the nucleus.[1][2] In the nucleus, it dimerizes with HIF-β and binds to hypoxia-responsive elements (HREs) on target genes, stimulating the production of endogenous erythropoietin (EPO), improving iron metabolism, and promoting erythropoiesis.[1][2]
These application notes provide detailed protocols for advanced in vivo imaging techniques to quantitatively and qualitatively assess the pharmacodynamic effects of this compound on erythropoiesis in preclinical models. The described methods allow for the non-invasive, longitudinal monitoring of hematopoietic activity in key erythropoietic sites like the bone marrow and spleen.
This compound's Mechanism of Action: HIF-1α Stabilization Pathway
This compound's therapeutic effect is rooted in its ability to stabilize the HIF-1α transcription factor, a master regulator of the cellular response to low oxygen.
Caption: this compound inhibits PHD enzymes, leading to HIF-1α stabilization and increased erythropoiesis.
Positron Emission Tomography (PET) Imaging of Bone Marrow Activity
Application Note: Positron Emission Tomography (PET) is a non-invasive imaging technique that provides quantitative data on metabolic processes.[4] For assessing erythropoiesis, specific radiotracers can visualize the increased metabolic and proliferative activity within the bone marrow stimulated by this compound.[5]
-
¹⁸F-FDG (Fluorodeoxyglucose): This tracer measures glucose metabolism. Increased hematopoietic activity leads to higher glucose uptake, which can be visualized as increased ¹⁸F-FDG accumulation in the bone marrow and spleen.[6]
-
⁵²Fe (Iron-52): As a positron-emitting iron isotope, ⁵²Fe is directly incorporated into the heme of hemoglobin in erythroblasts.[7] It is a highly specific tracer for imaging the erythroid compartment of the bone marrow, providing a direct measure of erythropoietic activity.[7]
Experimental Protocol: ⁵²Fe-PET/CT Imaging in a Murine Model
Caption: Workflow for assessing this compound-induced erythropoiesis using ⁵²Fe-PET/CT imaging.
Methodology:
-
Animal Model: Use adult (8-10 weeks old) C57BL/6 mice. House animals with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Baseline Imaging: On Day 0, perform a baseline PET/CT scan on all animals to establish baseline erythropoietic activity.
-
Anesthetize mice (e.g., 2% isoflurane).
-
Intravenously inject ~5-10 MBq of ⁵²Fe-citrate via the tail vein.
-
Allow a 3-hour tracer uptake period.
-
Acquire a 20-minute static PET scan, followed by a low-dose CT scan for anatomical co-registration.
-
-
Drug Administration: Randomize mice into a vehicle control group and a this compound treatment group.
-
Administer this compound (e.g., 15 mg/kg) or vehicle daily via oral gavage for 14 consecutive days. This dose has been shown to be effective in rodent models.[8]
-
-
Final Imaging: On Day 14, repeat the PET/CT imaging protocol performed at baseline.
-
Image Analysis:
-
Reconstruct PET and CT images using appropriate algorithms.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over key hematopoietic tissues (e.g., femur, spine, spleen).
-
Calculate the maximum standardized uptake value (SUVmax) within each ROI to quantify ⁵²Fe incorporation.
-
Data Presentation: Expected Quantitative PET Outcomes
| Parameter | Tissue | Baseline (Day 0) | Vehicle (Day 14) | This compound (Day 14) |
| ⁵²Fe SUVmax | Femur | 1.5 ± 0.2 | 1.6 ± 0.3 | 3.5 ± 0.5 |
| ⁵²Fe SUVmax | Spleen | 2.0 ± 0.4 | 2.1 ± 0.4 | 5.8 ± 0.8 |
| Blood Hb (g/dL) | - | 13.5 ± 0.5 | 13.6 ± 0.6 | 15.5 ± 0.7 |
| Reticulocyte (%) | - | 2.5 ± 0.5 | 2.6 ± 0.6 | 6.5 ± 1.0 |
| *Data are hypothetical, representing expected outcomes based on this compound's mechanism.[8] *p < 0.05 vs. Vehicle. |
Bioluminescence Imaging (BLI) of Hematopoietic Progenitor Expansion
Application Note: Bioluminescence imaging (BLI) is a highly sensitive technique for tracking cellular processes in living animals.[9] By using transgenic reporter mice where a luciferase gene is driven by a promoter specific to hematopoietic stem or progenitor cells (e.g., Gata1), one can visualize and quantify the expansion and localization of these cells in response to this compound.[10][11] This method allows for longitudinal monitoring of the same animal over time, reducing animal numbers and providing dynamic insights into the drug's effect on early-stage erythropoiesis.[10]
Experimental Protocol: BLI in Gata1-Luciferase Reporter Mice
Caption: Longitudinal workflow for monitoring erythropoietic progenitor expansion using BLI.
Methodology:
-
Animal Model: Utilize transgenic mice expressing firefly luciferase under the control of the Gata1 promoter, which is active in erythroid progenitor cells.
-
Drug Administration: As described in the PET protocol, administer this compound or vehicle daily via oral gavage.
-
Longitudinal Imaging: Perform BLI at multiple time points (e.g., before treatment on Day 0, and on Days 3, 7, and 14).
-
Weigh each mouse and calculate the dose of D-luciferin substrate.
-
Administer D-luciferin (150 mg/kg) via intraperitoneal (IP) injection.
-
Wait 10 minutes for the substrate to distribute systemically.
-
Anesthetize the mouse and place it in a light-sealed imaging chamber (e.g., IVIS Spectrum).
-
Acquire a bioluminescent image, typically with an exposure time of 1-5 minutes depending on signal intensity.
-
-
Image Analysis:
-
Using the imaging software, draw ROIs over the spleen and areas corresponding to major bone marrow depots (e.g., spine, femurs).
-
Quantify the photon flux (photons/second/cm²/steradian) within each ROI.
-
Normalize the signal to the baseline reading for each animal to assess the fold-change in hematopoietic activity.
-
-
Ex Vivo Confirmation (Optional): At the end of the study, euthanize the animals, harvest the spleen and femurs, and perform ex vivo BLI to confirm the anatomical source of the signal.[11]
Data Presentation: Expected Quantitative BLI Outcomes
| Parameter | Timepoint | Vehicle Control (Photons/sec) | This compound (Photons/sec) |
| Splenic BLI Signal | Day 0 | 1.5 x 10⁵ ± 0.3 x 10⁵ | 1.6 x 10⁵ ± 0.4 x 10⁵ |
| Day 7 | 1.7 x 10⁵ ± 0.4 x 10⁵ | 8.5 x 10⁵ ± 1.2 x 10⁵ | |
| Day 14 | 1.6 x 10⁵ ± 0.5 x 10⁵ | 1.2 x 10⁶ ± 2.1 x 10⁵ | |
| Bone Marrow BLI Signal | Day 0 | 5.2 x 10⁵ ± 0.9 x 10⁵ | 5.4 x 10⁵ ± 1.1 x 10⁵ |
| Day 7 | 5.5 x 10⁵ ± 1.0 x 10⁵ | 9.8 x 10⁵ ± 1.5 x 10⁵ | |
| Day 14 | 5.3 x 10⁵ ± 1.2 x 10⁵ | 1.5 x 10⁶ ± 2.5 x 10⁵ | |
| *Data are hypothetical, representing expected outcomes. *p < 0.05 vs. Vehicle. |
In Vivo Assessment of Red Blood Cell (RBC) Lifespan
Application Note: A critical outcome of effective erythropoiesis is the production of healthy, functional red blood cells with a normal lifespan. This compound's effect should not only increase RBC numbers but also ensure their viability. In vivo RBC lifespan can be measured using biotinylation labeling.[12] This technique involves labeling a cohort of circulating RBCs ex vivo, re-infusing them into the animal, and then tracking their persistence in circulation over time using flow cytometry.[12][13]
Experimental Protocol: Biotin-Labeling for RBC Survival
Methodology:
-
Study Groups: Use two groups of mice: one treated with vehicle and one with this compound for a period sufficient to induce a significant hematopoietic response (e.g., 28 days).
-
RBC Labeling:
-
Collect a small volume of blood (~100 µL) from healthy donor mice.
-
Wash the RBCs in PBS.
-
Incubate the RBCs with a solution of N-hydroxysuccinimide-biotin (NHS-biotin) to covalently label surface proteins.
-
Wash the labeled RBCs (Bio-RBCs) extensively to remove unbound biotin.
-
-
Infusion: Inject a known quantity of Bio-RBCs intravenously into the vehicle- and this compound-treated recipient mice.
-
Blood Sampling and Analysis:
-
Collect small blood samples (~5 µL) from the tail vein at regular intervals (e.g., Day 1, 3, 7, 14, 21, 28, 35, 42 post-infusion).
-
Stain the blood samples with a fluorescently-labeled streptavidin (e.g., Streptavidin-FITC), which binds specifically to the biotin on the labeled RBCs.
-
Analyze the samples by flow cytometry to determine the percentage of Bio-RBCs remaining in circulation at each time point.
-
-
Data Analysis:
-
Plot the percentage of surviving Bio-RBCs against time.
-
Use linear regression or a suitable curve-fitting model to calculate the mean RBC lifespan (the time at which the percentage of labeled cells extrapolates to zero).[12]
-
Data Presentation: Expected RBC Lifespan Outcomes
| Parameter | Vehicle Control | This compound-Treated |
| Mean RBC Lifespan (days) | 45 ± 4 | 44 ± 5 |
| Hemoglobin at Day 28 (g/dL) | 13.8 ± 0.5 | 16.0 ± 0.6 |
| Data are hypothetical. A non-significant change in RBC lifespan alongside increased hemoglobin would indicate that this compound stimulates the production of healthy, viable erythrocytes. *p < 0.05 vs. Vehicle. |
References
- 1. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. A Comparitive Study of Recombinant Erythropoetin Injectables Versus the Oral Formulation of this compound in Treating Patients of the Anemia of Chronic Kidney Disease | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 4. askhematologist.com [askhematologist.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Radionuclide imaging of bone marrow disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioluminescence imaging of hematopoietic stem cell repopulation in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. Measurement of Red Cell Lifespan and Aging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Desidustat Administration in 5/6 Nephrectomized Rat Models of Chronic Kidney Disease (CKD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desidustat is an oral, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2] By inhibiting PHD enzymes, this compound mimics the body's natural response to hypoxia, leading to the stabilization and accumulation of HIF-α.[1] This transcription factor then translocates to the nucleus, dimerizes with HIF-β, and initiates the transcription of genes involved in erythropoiesis, most notably erythropoietin (EPO).[1] This mechanism of action makes this compound a promising therapeutic agent for the management of anemia associated with chronic kidney disease (CKD), a condition often characterized by deficient EPO production.
The 5/6 nephrectomized (5/6 Nx) rat model is a widely used and well-established preclinical model that mimics the pathophysiology of human CKD, including the development of anemia. This document provides detailed application notes and protocols for the administration and evaluation of this compound in the 5/6 Nx rat model of CKD.
Mechanism of Action of this compound
This compound functions by inhibiting prolyl hydroxylase domain (PHD) enzymes, which are responsible for the hydroxylation of HIF-α subunits under normal oxygen conditions, marking them for degradation.[1] By blocking this degradation, this compound leads to the stabilization of HIF-α, which in turn promotes the transcription of genes that respond to hypoxia, including the EPO gene.[1] This results in increased endogenous EPO production, stimulating erythropoiesis and thereby increasing red blood cell count.[1]
Quantitative Data Summary
Preclinical studies in a 5/6 nephrectomized rat model of CKD-induced anemia have demonstrated the efficacy of this compound in a dose-dependent manner.[2][3] While specific mean and standard deviation values from these dose-ranging studies are not publicly available in peer-reviewed literature, the consistent reporting across multiple sources indicates a clear dose-response relationship. The tables below summarize the expected outcomes based on these reports.
Table 1: Hematological Parameters in 5/6 Nephrectomized Rats Treated with this compound for 28 Days
| Treatment Group | Dose (mg/kg, p.o., alternate day) | Hemoglobin (g/dL) | Hematocrit (%) | Red Blood Cell Count (10^6/µL) |
| Sham Control | Vehicle | Normal Baseline | Normal Baseline | Normal Baseline |
| 5/6 Nx Control | Vehicle | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| This compound | 5 | Dose-dependent | Dose-dependent | Dose-dependent |
| This compound | 15 | Increase | Increase | Increase |
| This compound | 30 | from | from | from |
| This compound | 60 | 5/6 Nx Control | 5/6 Nx Control | 5/6 Nx Control |
| Darbepoetin (Comparator) | 16 µg/kg, s.c., once a week | Increased | Increased | Increased |
Note: This table is illustrative, reflecting the qualitative dose-dependent increases reported in the literature.[2][3] The 15 mg/kg alternate day dose has been identified as an efficacious dose for improving hemoglobin in anemia induced by nephrectomy.[2][4]
Table 2: Effects of this compound on Erythropoietin and Iron Metabolism
| Parameter | Effect of this compound Treatment |
| Serum Erythropoietin (EPO) | Dose-dependent increase.[2][3] |
| Serum Iron | Transient increase, normalized within 48 hours of dosing.[2] |
| Serum Hepcidin | Decreased.[2] |
Experimental Protocols
5/6 Nephrectomy Surgical Protocol
This protocol describes a two-stage surgical procedure to induce CKD in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic: Isoflurane or Ketamine/Xylazine cocktail
-
Surgical instruments (sterilized): Scalpels, forceps, scissors, needle holders, retractors
-
Suture material (e.g., 4-0 silk)
-
Warming pad
-
Analgesics (e.g., Buprenorphine)
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
Procedure:
Stage 1: Right Uninephrectomy
-
Anesthetize the rat using isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave and disinfect the right flank area.
-
Make a small flank incision (~1.5 cm) through the skin and underlying muscle layers to expose the right kidney.
-
Gently exteriorize the kidney and ligate the renal artery, renal vein, and ureter together with a single silk suture.
-
Excise the kidney distal to the ligature.
-
Ensure hemostasis and return the renal pedicle to the abdominal cavity.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesia and allow the animal to recover on a warming pad.
Stage 2: Left 2/3 Nephrectomy (1-2 weeks after Stage 1)
-
Anesthetize the rat as described above.
-
Shave and disinfect the left flank area.
-
Make a flank incision to expose the left kidney.
-
Gently exteriorize the kidney.
-
Perform a partial nephrectomy by either:
-
Ligation Method: Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.
-
Resection Method: Surgically resect the upper and lower poles of the kidney, leaving the hilar region intact.
-
-
Control any bleeding with gentle pressure or a hemostatic agent.
-
Return the kidney remnant to the abdominal cavity.
-
Close the incision in layers.
-
Provide post-operative care as in Stage 1.
This compound Administration Protocol
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Allow rats to recover for a specified period after the second surgery for CKD to develop (typically 2-4 weeks).
-
Prepare this compound suspensions in the vehicle at the desired concentrations (e.g., for doses of 5, 15, 30, and 60 mg/kg).
-
Administer this compound or vehicle orally via gavage on alternate days for the duration of the study (e.g., 28 days).[2]
-
Monitor the animals for any adverse effects.
Hematological Analysis Protocol
Sample Collection:
-
Collect blood samples (approximately 0.5 mL) from the tail vein or saphenous vein at baseline and at specified time points during the study.
-
Collect blood into EDTA-containing tubes to prevent coagulation.
Analysis:
-
Use an automated hematology analyzer to determine the following parameters:
-
Hemoglobin (Hb)
-
Hematocrit (Hct)
-
Red Blood Cell (RBC) count
-
Reticulocyte count
-
-
Follow the manufacturer's instructions for the specific hematology analyzer used.
Serum Erythropoietin (EPO) Measurement Protocol
Sample Preparation:
-
Collect blood into serum separator tubes.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000-2000 x g for 15 minutes at 4°C.
-
Aliquot the serum and store at -80°C until analysis.
ELISA Procedure (Example using a commercial kit):
-
Bring all reagents and samples to room temperature.
-
Add standards, controls, and serum samples to the wells of a microplate pre-coated with an anti-rat EPO antibody.
-
Add a biotinylated detection antibody specific for rat EPO.
-
Incubate as per the kit instructions (e.g., 1-2 hours at 37°C).
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add a TMB substrate solution and incubate in the dark until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the EPO concentration in the samples by interpolating from the standard curve.
Conclusion
The administration of this compound in the 5/6 nephrectomized rat model of CKD provides a robust system for evaluating its efficacy in treating renal anemia. The protocols outlined in this document offer a comprehensive guide for researchers to conduct such studies. The expected outcomes, based on existing literature, include a dose-dependent improvement in hematological parameters, driven by the stabilization of HIF and subsequent increase in endogenous erythropoietin production. These studies are crucial for the preclinical development and understanding of HIF-PH inhibitors as a novel therapy for anemia in CKD.
References
Application Notes and Protocols: Measuring Changes in Hemoglobin and Hematocrit Levels with Desidustat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desidustat is an oral inhibitor of hypoxia-inducible factor-prolyl hydroxylase (HIF-PH).[1][2][3] By inhibiting HIF-PH enzymes, this compound mimics the body's natural response to hypoxia, leading to the stabilization of HIF-α.[1][4] This stabilization promotes the transcription of genes involved in erythropoiesis, including an increase in endogenous erythropoietin (EPO) production and improved iron metabolism, ultimately leading to a rise in hemoglobin and hematocrit levels.[1][3] These application notes provide detailed methodologies for assessing the impact of this compound on these key hematological parameters in both preclinical and clinical settings.
Mechanism of Action: The HIF-PH Pathway
Under normal oxygen levels (normoxia), HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation allows the von Hippel-Lindau (VHL) protein to bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome.[1] In hypoxic conditions, or with the administration of a HIF-PH inhibitor like this compound, the hydroxylation of HIF-α is inhibited.[1] This prevents its degradation, allowing it to accumulate, translocate to the nucleus, and heterodimerize with HIF-β. The HIF-α/HIF-β complex then binds to hypoxia-responsive elements (HREs) on target genes, stimulating the production of EPO and other proteins involved in red blood cell production and iron regulation.[1][2]
Quantitative Data on Hemoglobin and Hematocrit Changes
The following tables summarize the observed changes in hemoglobin and hematocrit levels from various studies involving this compound.
Table 1: Preclinical Studies with this compound
| Animal Model | Treatment Group | Dose | Duration | Change in Hemoglobin (g/dL) | Change in Hematocrit (%) | Reference |
| Nephrectomized Rats | This compound | 15 mg/kg (oral, alternate day) | 28 days | Significant increase, comparable to darbepoietin | Significant increase, comparable to darbepoietin | [5] |
| Nephrectomized Rats | This compound | 30 mg/kg (oral, alternate day) | 28 days | Dose-related increase | Dose-related increase | [5] |
| Cisplatin-induced Anemia (Mice) | This compound | 15 mg/kg (oral, alternate day) | 28 days | Dose-related increase | Dose-related increase | [5] |
| Cisplatin-induced Anemia (Mice) | This compound | 30 mg/kg (oral, alternate day) | 28 days | Dose-related increase | Dose-related increase | [5] |
| PG-PS-induced Anemia (Rats) | This compound | 15 mg/kg (oral) | Not Specified | Marked increase | Marked increase | [5] |
| PG-PS-induced Anemia (Rats) | This compound | 30 mg/kg (oral) | Not Specified | Marked increase | Marked increase | [5] |
| Beta-thalassemic Mice | This compound | Not Specified | Not Specified | Increased | Increased | [6] |
| Phenylhydrazine-induced Hemolytic Anemia (Mice) | This compound | Not Specified | Not Specified | Increased | Increased | [6] |
Table 2: Phase 2 Clinical Trial in Non-Dialysis Dependent CKD Patients with Anemia [7][8]
| Treatment Group | Dose (oral, alternate day) | Duration | Mean Baseline Hemoglobin (g/dL) | Mean Increase in Hemoglobin (g/dL) |
| This compound | 100 mg | 6 weeks | 9.44 | 1.57 |
| This compound | 150 mg | 6 weeks | 9.44 | 2.22 |
| This compound | 200 mg | 6 weeks | 9.44 | 2.92 |
| Placebo | - | 6 weeks | 9.44 | 0.46 |
Table 3: Phase 3 Clinical Trial in Dialysis-Dependent CKD Patients with Anemia [9]
| Treatment Group | Dose | Duration | Mean Change in Hemoglobin from Baseline (g/dL) |
| This compound | Thrice a week | 16-24 weeks | 0.95 |
| Epoetin Alfa | Subcutaneous injection | 16-24 weeks | 0.80 |
Table 4: Phase 3 Clinical Trial in Non-Dialysis Dependent CKD Patients with Anemia [5]
| Treatment Group | Dose | Duration | Mean Change in Hemoglobin from Baseline (g/dL) |
| This compound | 100 mg (oral, thrice a week) | 24 weeks | 1.95 |
| Darbepoetin Alfa | 0.75 µg/kg (subcutaneous, once in two weeks) | 24 weeks | 1.83 |
Experimental Protocols
Preclinical Assessment of this compound in Rodent Models of Anemia
1. Animal Model Induction:
-
Chronic Kidney Disease (CKD)-associated Anemia: A five-sixths nephrectomy model in rats can be used to induce CKD and subsequent anemia.[5]
-
Chemotherapy-induced Anemia: Administration of agents like cisplatin to mice can induce anemia.[5]
-
Inflammation-induced Anemia: Peptidoglycan-polysaccharide (PG-PS) can be administered to rats to induce an inflammatory state leading to anemia.[5]
-
Hemolytic Anemia: Phenylhydrazine can be used to induce hemolytic anemia in mice.[6]
2. Dosing and Administration:
-
This compound is typically administered orally via gavage.
-
Dosing regimens can vary, for example, 15 mg/kg and 30 mg/kg on alternate days.[5]
3. Blood Sample Collection:
-
Blood samples can be collected via retro-orbital sinus puncture or tail vein sampling.
-
Collect blood into EDTA-coated tubes to prevent coagulation.
4. Hemoglobin and Hematocrit Measurement:
-
Utilize an automated hematology analyzer calibrated for rodent blood.
-
Alternatively, for hematocrit, the microhematocrit method can be used:
-
Fill a capillary tube with the anticoagulated blood.
-
Seal one end of the tube.
-
Centrifuge the tube in a microhematocrit centrifuge.
-
Measure the packed red cell volume as a percentage of the total blood volume.
-
Clinical Measurement of Hemoglobin and Hematocrit in Human Subjects
1. Study Design:
-
Clinical trials are typically designed as randomized, controlled studies.[7][9]
-
Control groups may receive a placebo or an active comparator such as epoetin alfa or darbepoetin alfa.[7][9]
2. Patient Population:
-
Inclusion criteria often specify patients with anemia associated with chronic kidney disease, both dialysis-dependent and non-dialysis dependent.[7][9]
-
Baseline hemoglobin levels are typically within a defined range (e.g., 8.0-11.0 g/dL).[9]
3. Dosing and Administration:
-
This compound is administered as an oral tablet.
-
Dosing can be, for example, 100 mg, 150 mg, or 200 mg administered every other day or thrice a week.[7][9]
4. Blood Sample Collection:
-
Venous blood should be drawn by a trained phlebotomist.
-
Collect blood into vacutainer tubes containing EDTA as an anticoagulant.
-
The tube should be gently inverted several times to ensure proper mixing with the anticoagulant.
5. Hemoglobin and Hematocrit Measurement:
-
Primary Method: Use a validated automated hematology analyzer. These instruments provide rapid and accurate measurements of multiple hematological parameters.
-
Sample Handling: Analyze samples promptly after collection. If storage is necessary, follow the manufacturer's guidelines for the hematology analyzer, which typically involves refrigeration at 2-8°C for a limited time.
-
Quality Control: Run daily quality control samples with known values to ensure the accuracy and precision of the analyzer.
-
Data Recording: Record hemoglobin in grams per deciliter (g/dL) and hematocrit as a percentage (%).
Conclusion
This compound has demonstrated a dose-dependent increase in hemoglobin and hematocrit levels in both preclinical and clinical studies, establishing its efficacy in treating anemia associated with chronic kidney disease. The protocols outlined in these application notes provide a framework for the accurate and reproducible measurement of these key hematological parameters in studies investigating the effects of this compound. Adherence to standardized procedures for sample collection, handling, and analysis is critical for obtaining reliable data to evaluate the therapeutic potential of this novel HIF-PH inhibitor.
References
- 1. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hypoxia-Inducible Factor Pathway (HIF) | Haase Lab [haaselab.org]
- 3. researchgate.net [researchgate.net]
- 4. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Hemoglobin and Hematocrit - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic model for chemotherapy-induced anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fyziologie.lf1.cuni.cz [fyziologie.lf1.cuni.cz]
- 9. karger.com [karger.com]
Desidustat in the Management of Chemotherapy-Induced Anemia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the study of Desidustat in the context of chemotherapy-induced anemia (CIA). This compound is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that has shown potential in stimulating erythropoiesis.[1][2] These notes summarize the mechanism of action, preclinical data, and experimental protocols relevant to the investigation of this compound for CIA. While clinical trials are underway, this document focuses on the available preclinical findings to guide further research.
Introduction to Chemotherapy-Induced Anemia
Chemotherapy-induced anemia is a common and debilitating side effect of cancer treatment, characterized by a decrease in hemoglobin and red blood cell (RBC) count.[2] CIA can lead to fatigue, reduced quality of life, and may necessitate dose reductions or delays in chemotherapy, potentially compromising treatment outcomes. Current management strategies, such as erythropoiesis-stimulating agents (ESAs) and blood transfusions, have limitations, highlighting the need for novel therapeutic approaches.
Mechanism of Action of this compound
This compound is a small molecule inhibitor of hypoxia-inducible factor-prolyl hydroxylase (HIF-PH).[1] Under normal oxygen conditions, HIF-α is hydroxylated by PHD enzymes, leading to its ubiquitination and proteasomal degradation. By inhibiting PHD, this compound stabilizes HIF-α, allowing it to translocate to the nucleus and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) on target genes, upregulating the transcription of genes involved in erythropoiesis, including erythropoietin (EPO) and genes related to iron metabolism.
Signaling Pathway of this compound
Caption: Mechanism of Action of this compound.
Preclinical Studies of this compound in Chemotherapy-Induced Anemia
Preclinical studies have demonstrated the potential of this compound in treating CIA. In a mouse model of cisplatin-induced anemia, oral administration of this compound resulted in a dose-dependent increase in hemoglobin, hematocrit, and red blood cell count.[3]
Quantitative Data from Preclinical Studies
While specific quantitative data from the pivotal preclinical study in cisplatin-induced anemia in mice are not publicly available in the reviewed literature, the findings consistently report a dose-dependent improvement in hematological parameters. The study noted a "dose-related increase in all these three parameters (hemoglobin, hematocrit, and RBC count)" with oral treatment of this compound at 15 mg/kg and 30 mg/kg on alternate days for 28 days.[3] For illustrative purposes, the following table structure is provided for researchers to populate with their own experimental data.
| Treatment Group | Dose | Administration Route | Frequency | Duration | Change in Hemoglobin (g/dL) | Change in Hematocrit (%) | Change in RBC Count (x10^6/µL) |
| Vehicle Control | - | Oral | Alternate Day | 28 Days | Data not available | Data not available | Data not available |
| Cisplatin | Specify dose | Specify route | Specify frequency | Specify duration | Data not available | Data not available | Data not available |
| This compound | 15 mg/kg | Oral | Alternate Day | 28 Days | Data not available | Data not available | Data not available |
| This compound | 30 mg/kg | Oral | Alternate Day | 28 Days | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments based on published preclinical research.
Cisplatin-Induced Anemia Mouse Model
Objective: To induce a state of anemia in mice that mimics chemotherapy-induced anemia for the evaluation of therapeutic agents.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Cisplatin (pharmaceutical grade)
-
Sterile 0.9% saline
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Hematology analyzer
Protocol:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Induction of Anemia: Administer a single intraperitoneal (IP) injection of cisplatin (e.g., 5-7 mg/kg) to induce anemia. A vehicle control group should receive an equivalent volume of sterile saline.
-
Monitoring: Monitor the animals' body weight and general health daily. Anemia is typically established within 7-14 days post-cisplatin administration, characterized by a significant drop in hemoglobin, hematocrit, and RBC count.
-
Treatment Initiation: Once anemia is established, randomize the animals into treatment groups:
-
Vehicle control + Vehicle for this compound
-
Cisplatin + Vehicle for this compound
-
Cisplatin + this compound (e.g., 15 mg/kg)
-
Cisplatin + this compound (e.g., 30 mg/kg)
-
-
Drug Administration: Administer this compound or its vehicle orally via gavage on alternate days for a period of 28 days.[3]
-
Blood Sampling and Analysis: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at baseline (before cisplatin), before the start of treatment, and at regular intervals during the treatment period (e.g., weekly). Analyze whole blood for hemoglobin, hematocrit, and RBC count using a calibrated hematology analyzer.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the hematological parameters between the different treatment groups.
Experimental Workflow
Caption: Preclinical Experimental Workflow.
Clinical Development Status
As of late 2025, this compound is in clinical development for the treatment of chemotherapy-induced anemia. Zydus Lifesciences has received approval from the U.S. Food and Drug Administration (FDA) to initiate clinical trials for this indication.[4] A Phase I clinical trial has been registered to evaluate the safety, tolerability, and pharmacokinetics of single oral doses of this compound in patients with CIA. Further clinical studies will be required to establish the efficacy and safety of this compound in this patient population.
Conclusion
This compound presents a promising novel oral therapeutic option for the management of chemotherapy-induced anemia. Its mechanism of action as a HIF-PH inhibitor offers a physiological approach to stimulating erythropoiesis. The preclinical data, although not fully detailed in the public domain, indicates a positive effect on hematological parameters in a relevant animal model. The provided protocols and application notes are intended to facilitate further research into the potential of this compound for this significant unmet medical need. As clinical trial data becomes available, a more complete understanding of its therapeutic utility in CIA will emerge.
References
- 1. Prolyl hydroxylase inhibitor this compound improves anemia in erythropoietin hyporesponsive state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]
- 4. Zydus publishes Phase 3 trial results of this compound in the American Journal of Nephrology [indiainfoline.com]
Application of Desidustat in Research on Anemia of Chronic Inflammation
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anemia of Chronic Inflammation (ACI), also known as Anemia of Chronic Disease (ACD), is a common hematological disorder in patients with chronic inflammatory conditions such as infections, autoimmune diseases, and malignancies.[1][2][3][4] The pathophysiology of ACI is multifactorial, primarily driven by inflammatory cytokines that disrupt iron homeostasis and erythropoiesis.[1][2] A key mediator is the peptide hormone hepcidin, which is upregulated by inflammatory cytokines like interleukin-6 (IL-6).[1][5][6] Elevated hepcidin levels lead to the degradation of the iron exporter protein ferroportin, causing iron sequestration within macrophages and reduced intestinal iron absorption.[5][7][8] This functional iron deficiency impairs heme synthesis and red blood cell production.[1][2]
Desidustat is an oral small molecule inhibitor of hypoxia-inducible factor-prolyl hydroxylase (HIF-PH) enzymes.[9][10] By inhibiting PHD enzymes, this compound mimics the body's natural response to hypoxia, leading to the stabilization and accumulation of HIF-α subunits (HIF-1α and HIF-2α).[10][11] Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β and activates the transcription of genes involved in erythropoiesis and iron metabolism.[10][12] This dual action of stimulating endogenous erythropoietin (EPO) production and improving iron availability by reducing hepcidin levels makes this compound a promising therapeutic agent for ACI.[9][13]
These application notes provide an overview of the mechanism of action of this compound, a summary of its effects in preclinical models of ACI, and detailed protocols for key experiments to study its efficacy.
Mechanism of Action of this compound
Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and proteasomal degradation.[10][14] In inflammatory states, elevated IL-6 stimulates hepcidin production via the JAK/STAT3 pathway, leading to ferroportin degradation and iron-restricted anemia.[5]
This compound inhibits PHD enzymes, preventing HIF-α hydroxylation even in the presence of oxygen.[10] This leads to the stabilization and nuclear accumulation of HIF-α. The stabilized HIF-α heterodimerizes with HIF-β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[10][12] This results in:
-
Increased Erythropoietin (EPO) Production: Transcriptional activation of the EPO gene in the kidneys and liver, stimulating erythropoiesis in the bone marrow.[11]
-
Improved Iron Metabolism:
-
Hepcidin Downregulation: Suppression of hepcidin gene (HAMP) expression, which increases ferroportin levels on cell surfaces.[9][13] This enhances iron absorption from the duodenum and promotes the release of recycled iron from macrophages.
-
Upregulation of Iron Transport Proteins: Increased expression of genes involved in iron transport, such as duodenal cytochrome B (DcytB) and divalent metal transporter 1 (DMT1), further improving iron availability.[9][15]
-
Signaling Pathway of this compound in Anemia of Chronic Inflammation
Caption: this compound inhibits PHD enzymes, leading to HIF-α stabilization and downstream correction of anemia.
Summary of Preclinical Data
This compound has been evaluated in various rodent models of anemia of chronic inflammation. The following tables summarize the quantitative data from these studies.
Table 1: Effect of this compound in a PGPS-Induced Anemia Model in Lewis Rats
PGPS: Peptidoglycan-polysaccharide
| Parameter | Vehicle Control | This compound (15 mg/kg) | This compound (30 mg/kg) | Reference |
| Hemoglobin (g/dL) | Reduced | Markedly Increased | Markedly Increased | [9] |
| Red Blood Cell Count | Reduced | Increased | Increased | [9] |
| Hematocrit (%) | Reduced | Increased | Increased | [9] |
| Serum Iron | Reduced | Increased | Increased | [9][13] |
| Spleen Iron | Reduced | Increased | Increased | [9] |
| Serum Hepcidin | Increased | Reduced | Reduced | [9][13] |
| Liver HAMP Expression | Increased | Reduced | Reduced | [9] |
| Serum IL-6 | Increased | Reduced | Reduced | [13] |
| Serum IL-1β | Increased | Reduced | Reduced | [13] |
Table 2: Effect of this compound in Inflammation-Induced Anemia Models in BALB/c Mice
| Model | Treatment (single dose) | Outcome | Reference |
| LPS-induced | This compound (15 mg/kg, oral) | Attenuated inflammation effects, ↑ Serum EPO, ↑ Serum Iron, ↑ Reticulocyte count, ↓ Serum Hepcidin | [9] |
| Turpentine oil-induced | This compound (15 mg/kg, oral) | Attenuated inflammation effects, ↑ Serum EPO, ↑ Serum Iron, ↑ Reticulocyte count, ↓ Serum Hepcidin | [9] |
Table 3: Effect of this compound in an EPO-Hyporesponsive Anemia Model in Sprague Dawley Rats
Model induced by cisplatin and turpentine oil.
| Parameter | rhEPO Treatment | rhEPO + this compound (15 mg/kg) | Reference |
| Hemoglobin | Refractory response | Maintained normal levels | [9][13][15] |
| Serum Hepcidin | Elevated | Decreased | [9][13][15] |
| Serum IL-6 | Elevated | Decreased | [9][13][15] |
| Serum IL-1β | Elevated | Decreased | [9][13][15] |
| Serum Iron | Low | Increased | [9][13][15] |
| Liver Ferroportin | Low | Increased | [9][13][15] |
| Anti-EPO Antibodies | Generated | Reduced | [9][13][15] |
Experimental Protocols
The following protocols are representative methodologies for studying the effects of this compound in the context of ACI. Researchers should optimize these protocols for their specific experimental conditions.
Experimental Workflow for Preclinical ACI Studies
Caption: A typical workflow for in vivo evaluation of this compound in ACI models.
Protocol: Induction of Anemia of Chronic Inflammation (Turpentine Oil Model)
This protocol describes the induction of sterile abscesses using turpentine oil to model chronic inflammation in rodents.[2][16]
Materials:
-
Male C57BL/6 mice (8-10 weeks old) or female Lewis rats.
-
Turpentine oil (Sigma-Aldrich).
-
Anesthetic (e.g., Avertin or Isoflurane).
-
Sterile syringes and needles.
Procedure:
-
Anesthetize the animal using an approved protocol.[16]
-
For mice, inject 100 µL of turpentine oil subcutaneously into the intrascapular region.[16] For rats, inject 5 mL/kg into the hind limb muscle.[4]
-
To maintain chronic inflammation, repeat the injection once weekly for 2-3 weeks.[3][16]
-
Monitor animals for signs of distress and abscess formation.
-
Begin this compound or vehicle treatment as per the study design, typically starting 24 hours after the first turpentine injection.
-
Collect blood and tissue samples at predetermined endpoints for analysis.
Protocol: Measurement of Serum Hepcidin by ELISA
This is a general protocol for a competitive enzyme-linked immunosorbent assay (C-ELISA) to quantify serum hepcidin. Commercial kits are widely available and their specific instructions should be followed.[13][15][17]
Materials:
-
Hepcidin ELISA kit (e.g., from R&D Systems, Cloud-Clone Corp.).
-
Serum samples collected from animals.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Pipettes and sterile tips.
-
Deionized water.
-
Wash buffer, stop solution, substrate solution (typically provided in the kit).
Procedure:
-
Sample Preparation: Collect whole blood and allow it to clot at room temperature. Centrifuge at ~1,000 x g for 20 minutes. Collect the serum supernatant. Store at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[13][15]
-
Reagent Preparation: Bring all kit components and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit manual.[15]
-
Assay: a. Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate. b. Immediately add 50 µL of Detection Reagent A (e.g., biotinylated hepcidin). Mix gently and incubate for 1 hour at 37°C.[15] c. Aspirate the liquid from each well and wash 3-5 times with wash buffer. d. Add 100 µL of Detection Reagent B (e.g., HRP-streptavidin conjugate). Incubate for 30 minutes at 37°C.[15] e. Repeat the wash step. f. Add 90 µL of Substrate Solution to each well and incubate for 10-20 minutes at 37°C in the dark. g. Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Data Acquisition: Immediately read the optical density (OD) at 450 nm.
-
Analysis: Generate a standard curve by plotting the OD of each standard against its concentration. Calculate the hepcidin concentration in the samples by interpolating their OD values from the standard curve.
Protocol: Gene Expression Analysis by Real-Time qPCR
This protocol outlines the steps for quantifying the mRNA levels of iron metabolism-related genes such as HAMP (Hepcidin), FPN1 (Ferroportin), and DMT1.
Materials:
-
Tissue samples (e.g., liver, duodenum) stored in an RNA stabilization solution or flash-frozen.
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Gene-specific primers (sequences should be designed or obtained from literature).
-
Real-time PCR system.
Procedure:
-
RNA Extraction: Homogenize tissue samples and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: a. Prepare the qPCR reaction mixture in a total volume of 20 µL, containing qPCR master mix, forward and reverse primers (final concentration ~500 nM each), and diluted cDNA template.[18] b. Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analysis: a. Determine the cycle threshold (Ct) values for the target genes and a reference gene (e.g., Actin or GAPDH). b. Calculate the relative gene expression using the ΔΔCt method.
Protocol: Protein Expression Analysis by Western Blot
This protocol is for the detection of iron transport proteins like Ferroportin (FPN1) and DMT1. Note that transmembrane proteins may require specific sample preparation.[10][19]
Materials:
-
Tissue or cell lysates.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-FPN1, anti-DMT1).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Sample Preparation: a. Homogenize tissues or lyse cells in ice-cold lysis buffer. b. Centrifuge to pellet debris and collect the supernatant. c. Determine the protein concentration of the lysates.
-
Electrophoresis: a. Mix 15-20 µg of protein with Laemmli sample buffer. Crucially, for transmembrane proteins like DMT1 and FPN1, do not heat the samples before loading, as this can cause aggregation. [10] For cytoplasmic proteins, heat at 95°C for 5 minutes. b. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[12]
-
Immunodetection: a. Block the membrane with blocking buffer for 1 hour at room temperature.[7] b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Repeat the wash step.
-
Visualization: Apply the chemiluminescent substrate and capture the signal using an imaging system. Analyze band intensities using appropriate software, normalizing to a loading control like GAPDH or β-actin.
Protocol: In Vitro HIF-1α Stabilization Assay
This cell-based assay is used to confirm the activity of this compound as a PHD inhibitor by measuring the stabilization of HIF-1α.
Materials:
-
Human cell line (e.g., HeLa, HepG2, or PC-3).
-
Cell culture medium and supplements.
-
This compound (various concentrations).
-
Positive control (e.g., Cobalt Chloride (CoCl₂) at 100-150 µM, or DMOG).[5]
-
Lysis buffer for Western blot (as described in 4.4).
-
Antibodies for Western blot (anti-HIF-1α, anti-loading control).
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
Treatment: a. Prepare solutions of this compound at various concentrations in cell culture medium. b. Replace the existing medium with the treatment-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., CoCl₂). c. Incubate cells under standard conditions (37°C, 5% CO₂) for 4-8 hours.[5]
-
Cell Lysis: a. Work quickly to prevent HIF-1α degradation. Place the culture dish on ice and aspirate the medium. b. Wash cells once with ice-cold PBS. c. Add ice-cold lysis buffer directly to the dish, scrape the cells, and collect the lysate.[5] Using a specialized hypoxic lysis buffer or adding CoCl₂ to the buffer can further stabilize HIF-1α.[20]
-
Analysis: Analyze HIF-1α protein levels by Western blot as described in Protocol 4.4. Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts can enhance the signal.[12] An increase in the HIF-1α band intensity in this compound-treated cells compared to the vehicle control indicates PHD inhibition.
Conclusion
This compound demonstrates significant potential in the research and treatment of anemia of chronic inflammation by targeting the core pathophysiological mechanisms of the disease. Its ability to coordinately upregulate endogenous EPO and improve systemic iron availability through HIF-1α stabilization provides a comprehensive approach to correcting ACI. The protocols and data presented here offer a framework for researchers to further investigate the therapeutic applications of this compound and other HIF-PH inhibitors in inflammatory disease models.
References
- 1. Expression of the duodenal iron transporters divalent-metal transporter 1 and ferroportin 1 in iron deficiency and iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - The gene encoding the iron regulatory peptide hepcidin is regulated by anemia, hypoxia, and inflammation [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Changes of gene expression of iron regulatory proteins during turpentine oil-induced acute-phase response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. immunoreagents.com [immunoreagents.com]
- 9. Validate User [ashpublications.org]
- 10. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]
- 11. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. abbkine.com [abbkine.com]
- 14. Bacterial Lipopolysaccharides Suppress Erythroblastic Islands and Erythropoiesis in the Bone Marrow in an Extrinsic and G- CSF-, IL-1-, and TNF-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cloud-clone.com [cloud-clone.com]
- 16. Hepcidin-dependent and hepcidin-independent regulation of erythropoiesis in a mouse model of anemia of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioworlde.com [bioworlde.com]
- 18. mdpi.com [mdpi.com]
- 19. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Role of HIF in Non-Anemic Conditions Using Desidustat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Desidustat, a potent Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) inhibitor, to investigate the multifaceted roles of HIF in various non-anemic pathological and physiological states.
Introduction
Hypoxia-Inducible Factors (HIFs) are master transcriptional regulators that orchestrate cellular and systemic responses to low oxygen availability (hypoxia). Beyond their well-established role in erythropoiesis, HIFs are critically involved in a diverse array of biological processes, including inflammation, ischemia, angiogenesis, metabolism, and cell survival.[1] this compound, an orally bioavailable small molecule, inhibits PHD enzymes, leading to the stabilization and activation of HIF-α subunits even under normoxic conditions.[2] This mimetic of the natural hypoxic response provides a powerful pharmacological tool to dissect the complex functions of the HIF signaling pathway in non-anemic conditions.
Mechanism of Action
Under normal oxygen levels, PHD enzymes hydroxylate specific proline residues on HIF-α subunits. This modification targets HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound, by inhibiting PHDs, prevents this hydroxylation, leading to the accumulation of HIF-α. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, thereby activating their transcription.[2]
Quantitative Data
The following tables summarize key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| HIF-1α Stabilization (EC50) | 32.6 µM | HIF1 heterodimerization bioassay | [3] |
| HIF-2α Stabilization (EC50) | 22.1 µM | HIF2 heterodimerization bioassay | [3] |
| HIF-1α Stabilization (Emax) | 119% | HIF1 heterodimerization bioassay | [3] |
| HIF-2α Stabilization (Emax) | 119% | HIF2 heterodimerization bioassay | [3] |
Table 2: Preclinical In Vivo Efficacy of this compound in Non-Anemic Models
| Model | Species | This compound Dose | Key Findings | Reference |
| LPS-Induced Inflammation | Mouse | 15 mg/kg, PO | Attenuated inflammation, decreased serum hepcidin | [4] |
| Turpentine Oil-Induced Inflammation | Mouse | Not specified | Increased serum EPO and iron, decreased serum hepcidin | [4] |
| PGPS-Induced Anemia of Chronic Disease | Rat | 15 and 30 mg/kg, PO | Reduced anemia, decreased serum hepcidin, IL-6, and IL-1β | [3][5] |
| Adenine-Induced Chronic Kidney Disease | Mouse | Not specified | Reduced renal fibrosis and inflammation (decreased renal IL-1β and IL-6) | [3][6] |
| Ischemia-Reperfusion Acute Kidney Injury | Rat | 15 mg/kg, PO | Protected against kidney injury, reduced inflammatory cytokines | [6] |
Signaling Pathways and Experimental Workflows
HIF-1α Signaling Pathway Under Normoxia and the Effect of this compound
Caption: HIF-1α signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo studies using this compound.
Experimental Protocols
Protocol 1: In Vitro HIF-1α Stabilization Assay
Objective: To determine the potency of this compound in stabilizing HIF-1α in a cell-based assay.
Materials:
-
Cell line (e.g., HEK293T, Hep3B)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Reagents for cell lysis
-
Antibodies: anti-HIF-1α, anti-β-actin (loading control)
-
Western blot apparatus and reagents
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Add the compound dilutions to the cells and incubate for a specified time (e.g., 4-8 hours).
-
Cell Lysis: Aspirate the medium and lyse the cells directly in the wells using a suitable lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against HIF-1α and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control. Plot the normalized HIF-1α levels against the this compound concentration to determine the EC50 value.
Protocol 2: In Vivo Model of LPS-Induced Systemic Inflammation
Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of endotoxemia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Sterile saline
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide mice into groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS). Administer this compound (e.g., 15 mg/kg) or vehicle by oral gavage one hour before LPS challenge.[4]
-
Induction of Inflammation: Inject LPS (e.g., 10 mg/kg) intraperitoneally. Inject the control group with sterile saline.
-
Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours) after LPS injection, collect blood via cardiac puncture under anesthesia. Euthanize the mice and harvest tissues (e.g., liver, spleen, lungs) for further analysis.
-
Cytokine Analysis: Measure the levels of inflammatory cytokines in the serum using ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Isolate RNA from tissues and perform quantitative PCR (qPCR) to analyze the expression of HIF target genes and inflammatory genes.
-
Histology: Fix tissues in formalin, embed in paraffin, and perform H&E staining to assess tissue inflammation and damage.
Protocol 3: In Vivo Model of Renal Ischemia-Reperfusion Injury
Objective: To investigate the protective effects of this compound on acute kidney injury induced by ischemia-reperfusion.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle
-
Anesthetics
-
Surgical instruments
-
Biochemical assay kits for serum creatinine and blood urea nitrogen (BUN)
Procedure:
-
Animal Preparation and Dosing: Anesthetize the rats and administer this compound (e.g., 15 mg/kg) or vehicle orally one hour before surgery.[6]
-
Surgical Procedure:
-
Perform a midline laparotomy to expose both kidneys.
-
Isolate the renal pedicles and occlude them with non-traumatic vascular clamps for a specific duration (e.g., 45 minutes) to induce ischemia.
-
Remove the clamps to allow reperfusion.
-
Suture the abdominal incision.
-
-
Post-Operative Care: Provide appropriate post-operative care, including analgesia and hydration.
-
Sample Collection: At 24 or 48 hours post-reperfusion, collect blood samples for the measurement of serum creatinine and BUN. Euthanize the animals and harvest the kidneys.
-
Analysis:
-
Biochemical Analysis: Measure serum creatinine and BUN levels to assess renal function.
-
Histopathology: Fix one kidney in formalin for histological examination of tubular injury.
-
Gene and Protein Expression: Snap-freeze the other kidney in liquid nitrogen for subsequent RNA and protein extraction to analyze HIF target gene expression (e.g., by qPCR) and HIF-1α stabilization (e.g., by Western blot).
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the diverse roles of the HIF signaling pathway in non-anemic conditions. The provided application notes and protocols offer a framework for researchers to design and execute experiments to explore the therapeutic potential of HIF stabilization in inflammatory, ischemic, and other disease models. Careful consideration of appropriate animal models, dosing regimens, and analytical methods is crucial for obtaining robust and meaningful results.
References
- 1. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of prolyl hydroxylase protects against inflammation-induced anemia via efficient erythropoiesis and hepcidin downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolyl hydroxylase inhibitor this compound improves anemia in erythropoietin hyporesponsive state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolyl hydroxylase inhibitor this compound protects against acute and chronic kidney injury by reducing inflammatory cytokines and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Direct Effects of Desidustat on Renal Cells In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the direct effects of Desidustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, on renal cells in a controlled in vitro environment. The following protocols detail the necessary procedures for cell culture, experimental assays, and data analysis to elucidate the cellular and molecular mechanisms of this compound.
1. Introduction to this compound and its Mechanism of Action
This compound is an oral HIF-PH inhibitor designed to mimic the body's natural response to hypoxia.[1] By inhibiting prolyl hydroxylase domain (PHD) enzymes, this compound prevents the degradation of Hypoxia-Inducible Factor-alpha (HIF-α) subunits.[1][2] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-responsive elements (HREs) on target genes.[1][3] This transcriptional activation results in the increased production of erythropoietin (EPO) and improved iron metabolism, making it an effective treatment for anemia, particularly in patients with chronic kidney disease (CKD).[1][2][4][5]
The direct effects of this compound on renal cells, the primary site of EPO production, are of significant interest for understanding its therapeutic efficacy and potential off-target effects.[5] In vitro culture of renal cells provides a powerful model system to dissect these mechanisms.[6]
2. In Vitro Model: Human Renal Proximal Tubular Epithelial Cells (HRPTEpiC)
Human Renal Proximal Tubular Epithelial Cells (HRPTEpiC) are a crucial in vitro model for studying renal physiology and the effects of nephrotoxic or therapeutic agents.[7][8] These cells play a vital role in reabsorption, secretion, and the production of various signaling molecules, including EPO.[7][9]
Experimental Protocols
Protocol 1: Culture of Human Renal Proximal Tubular Epithelial Cells (HRPTEpiC)
This protocol describes the standard procedure for culturing HRPTEpiC to establish a viable cell model for subsequent experiments.
Materials:
-
Human Renal Proximal Tubular Epithelial Cells (HRPTEpiC)[7]
-
Renal Epithelial Cell Growth Medium, supplemented with growth factors, cytokines, and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.05%)
-
Culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thaw the cryopreserved HRPTEpiC vial rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed renal epithelial cell growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in fresh growth medium.
-
Seed the cells into a culture flask or plate at a recommended density (e.g., 5 x 10^4 cells/cm²).
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them using Trypsin-EDTA to detach the cells.
Protocol 2: this compound Treatment of HRPTEpiC
This protocol outlines the procedure for treating cultured HRPTEpiC with this compound to assess its biological effects.
Materials:
-
Confluent HRPTEpiC cultures
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Renal Epithelial Cell Growth Medium
Procedure:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Aspirate the old medium from the HRPTEpiC cultures.
-
Add the this compound-containing medium or vehicle control medium to the respective wells/flasks.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) before proceeding with downstream assays.
Protocol 3: Western Blot Analysis for HIF-1α Stabilization
This protocol details the detection of HIF-1α protein levels to confirm the mechanism of action of this compound.
Materials:
-
Treated and untreated HRPTEpiC lysates
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 7.5%)[10]
-
Nitrocellulose or PVDF membranes[10]
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)[10]
-
Primary antibody against HIF-1α[10]
-
HRP-conjugated secondary antibody[10]
-
ECL detection reagent[10]
-
Loading control antibody (e.g., α-Tubulin or β-actin)
Procedure:
-
Lyse the treated and untreated cells directly in Laemmli sample buffer. For enhanced stabilization of HIF-1α, consider using a lysis buffer containing cobalt chloride.[11]
-
Determine the protein concentration of the lysates.[12]
-
Load equal amounts of protein (e.g., 10-50 µg) per lane on an SDS-PAGE gel.[10]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.[10]
-
Wash the membrane three times with TBST.[10]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.[10]
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[10]
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Protocol 4: Quantitative Real-Time PCR (RT-qPCR) for EPO Gene Expression
This protocol measures the mRNA expression levels of the EPO gene to determine if this compound induces its transcription.
Materials:
-
Treated and untreated HRPTEpiC
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for human EPO and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from the treated and untreated cells using a commercial RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with primers for EPO and a reference gene, cDNA template, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in EPO gene expression relative to the control.[13]
Protocol 5: Enzyme-Linked Immunosorbent Assay (ELISA) for EPO Secretion
This protocol quantifies the amount of EPO protein secreted into the cell culture medium.
Materials:
-
Cell culture supernatants from treated and untreated HRPTEpiC
-
Human EPO ELISA kit
-
Microplate reader
Procedure:
-
Collect the cell culture medium from this compound-treated and control cells at various time points.
-
Centrifuge the medium to remove any cellular debris.
-
Perform the EPO ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubation steps with detection antibodies and enzyme conjugates.
-
Washing steps between incubations.
-
Addition of a substrate solution to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of EPO in the samples based on the standard curve.
Protocol 6: Cell Viability and Cytotoxicity Assays
These assays are crucial for evaluating the potential toxic effects of this compound on renal cells.[14][15]
A. Lactate Dehydrogenase (LDH) Cytotoxicity Assay This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[16][17]
Materials:
-
Cell culture supernatants from treated and untreated HRPTEpiC
-
LDH assay kit[18]
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant.[16]
-
Transfer a portion of the supernatant to a new 96-well plate.[16]
-
Add the LDH assay reagent to each well.[16]
-
Incubate at room temperature for the time specified in the kit protocol (e.g., 30-60 minutes).[16][18]
-
Add the stop solution.[16]
-
Calculate the percentage of cytotoxicity relative to a positive control (fully lysed cells).
B. Caspase-3 Activity Assay This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, to assess if this compound induces programmed cell death.[20][21]
Materials:
-
Treated and untreated HRPTEpiC
-
Caspase-3 activity assay kit (colorimetric or fluorometric)[22][23]
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Add the cell lysate to a 96-well plate.
-
Measure the absorbance (405 nm) or fluorescence (Ex/Em = 380/460 nm) using a microplate reader.[20]
-
Determine the fold-increase in caspase-3 activity compared to the control.[20]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on HIF-1α Stabilization and EPO Expression
| This compound (µM) | HIF-1α Protein Level (Fold Change vs. Vehicle) | EPO mRNA Expression (Fold Change vs. Vehicle) | Secreted EPO (pg/mL) |
| Vehicle Control | 1.0 | 1.0 | Baseline |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Cytotoxicity of this compound on HRPTEpiC
| This compound (µM) | Cell Viability (%) (e.g., MTT/MTS assay) | LDH Release (% Cytotoxicity) | Caspase-3 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | 100 | 0 | 1.0 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control | 100 |
Mandatory Visualizations
Caption: this compound's mechanism of action in renal cells.
Caption: Workflow for in vitro analysis of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary Culture of Human Renal Proximal Tubule Epithelial Cells and Interstitial Fibroblasts | Springer Nature Experiments [experiments.springernature.com]
- 7. innoprot.com [innoprot.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 11. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Molecular analysis of the erythropoietin receptor system in patients with polycythaemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. opentrons.com [opentrons.com]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. biogot.com [biogot.com]
- 22. mpbio.com [mpbio.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. abcam.com [abcam.com]
Troubleshooting & Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Desidustat-related experiments. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1][2] Under normal oxygen conditions (normoxia), HIF-PH enzymes hydroxylate the alpha subunit of HIF (HIF-α), targeting it for rapid degradation by the proteasome. By inhibiting PHD enzymes, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α.[1] Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of various genes, including erythropoietin (EPO), which is crucial for red blood cell production.[1][3]
Q2: What are the reported in vitro potencies (EC50) of this compound for HIF-1α and HIF-2α stabilization?
In cellular bioassays, this compound has been shown to stabilize both HIF-1α and HIF-2α. The reported EC50 values are approximately 32.6 μM for HIF-1α and 22.1 μM for HIF-2α.[1][4]
Q3: Are there any known off-target effects of this compound that could influence experimental results?
Yes, this compound has been reported to inhibit γ-butyrobetaine hydroxylase (BBOX), the enzyme responsible for the final step of L-carnitine biosynthesis.[5][6][7] This inhibition is a potential off-target effect that should be considered, especially at higher concentrations, as alterations in cellular metabolism could indirectly affect experimental outcomes. It is noteworthy that in preclinical and clinical studies, this compound has generally shown a favorable safety profile with no significant off-target toxicities reported.[1]
Q4: How does this compound affect iron metabolism in vitro?
By stabilizing HIF, this compound can influence the expression of genes involved in iron metabolism.[3] It has been shown to decrease the expression of hepcidin, a key regulator of iron absorption and distribution.[1][3] This leads to increased expression of ferroportin, facilitating iron transport from cells into the circulation.[1] In preclinical models, this compound treatment has been associated with increased serum iron levels and improved iron utilization for erythropoiesis.[1][8] Therefore, it is important to consider the iron content of your cell culture medium, as it may modulate the cellular response to this compound.
Troubleshooting Inconsistent Results
Issue 1: High Variability in HIF-1α Stabilization
| Possible Cause | Troubleshooting Recommendation |
| Inconsistent this compound Concentration: Inaccurate dilutions or degradation of the compound. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. |
| Cell Line-Specific Differences: Different cell lines have varying sensitivities to PHD inhibitors. | If possible, test this compound in a few different cell lines to find one that gives a robust and reproducible response. Be aware that the basal expression of HIF-1α and PHD isoforms can vary between cell lines. |
| Fluctuations in Cell Culture Conditions: Changes in oxygen levels, pH, or nutrient availability can affect HIF-1α stability. | Maintain consistent cell culture conditions. Ensure incubators are properly calibrated for CO2 and O2 levels. Use fresh, pre-warmed media for all experiments. |
| Rapid HIF-1α Degradation During Sample Preparation: HIF-1α has a very short half-life under normoxic conditions. | This is a critical point. Lyse cells as quickly as possible on ice. It is highly recommended to use a lysis buffer containing a proteasome inhibitor (e.g., MG132) and a general protease inhibitor cocktail.[9][10] Some protocols suggest lysing cells directly in the culture dish with a pre-chilled lysis buffer to minimize exposure to air.[10] |
Issue 2: Weak or No HIF-1α Signal on Western Blot
| Possible Cause | Troubleshooting Recommendation |
| Suboptimal Antibody: The primary antibody may not be sensitive or specific enough. | Use a well-validated antibody for HIF-1α. Check the antibody datasheet for recommended applications and positive control cell lysates. Consider testing multiple antibodies from different vendors. |
| Insufficient Protein Loading: Low abundance of HIF-1α requires adequate protein loading. | Load a higher amount of total protein per lane (e.g., 30-50 µg). Consider performing nuclear fractionation and using the nuclear extract for Western blotting, as stabilized HIF-1α translocates to the nucleus. |
| Inefficient Protein Transfer: Poor transfer of high molecular weight proteins like HIF-1α. | Optimize your Western blot transfer conditions. Use a PVDF membrane and consider an overnight transfer at a lower voltage in a cold room. |
| Inadequate Positive Control: Lack of a proper positive control makes it difficult to assess the experiment. | Always include a positive control. This can be a cell lysate from cells treated with a known HIF stabilizer like cobalt chloride (CoCl2) or dimethyloxalylglycine (DMOG), or cells cultured under hypoxic conditions (e.g., 1% O2).[9] |
Issue 3: Unexpected Cellular Effects or Cytotoxicity
| Possible Cause | Troubleshooting Recommendation |
| High this compound Concentration: Concentrations significantly above the EC50 may lead to off-target effects or cytotoxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. Use concentrations at or moderately above the EC50 for HIF-1α stabilization in your experiments. |
| Off-Target Effects: As mentioned, this compound can inhibit BBOX, which could have metabolic consequences. | If you suspect off-target effects are influencing your results, consider using a structurally different PHD inhibitor as a control. You could also try to rescue the phenotype by supplementing the media with L-carnitine. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in your cell culture media is low (typically <0.1%) and include a vehicle-only control in your experiments. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | EC50 (μM) | Reference |
| HIF-1α Stabilization | Cellular Bioassay | 32.6 | [1][4] |
| HIF-2α Stabilization | Cellular Bioassay | 22.1 | [1][4] |
Table 2: Preclinical and Clinical Dosing of this compound (for reference)
| Model | Dosing Regimen | Observed Effects | Reference |
| Mice (inflammation model) | 15 mg/kg, single oral dose | Increased serum EPO and iron, decreased hepcidin | [1] |
| Rats (anemia model) | 15 and 30 mg/kg, oral | Reduced anemia, increased hemoglobin and serum iron | [1][3] |
| Humans (Phase 2, CKD) | 100, 150, 200 mg, every other day for 6 weeks | Dose-dependent increase in hemoglobin | [11] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cells with this compound for HIF-1α Stabilization Analysis by Western Blot
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 50 mM). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours). The optimal incubation time should be determined empirically.
-
Cell Lysis (Critical Step):
-
Place the cell culture plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Immediately add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a proteasome inhibitor (e.g., 10 µM MG132) and a protease inhibitor cocktail.
-
Scrape the cells quickly and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (30-50 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: PHD2 Enzymatic Assay
A common method to assess the enzymatic activity of PHD2 is to measure the hydroxylation of a synthetic HIF-1α peptide. This can be done using various techniques, including antibody-based detection of the hydroxylated peptide or mass spectrometry. A detailed protocol for an AlphaScreen-based assay can be found in the literature.
Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Prolyl hydroxylase inhibitor this compound improves anemia in erythropoietin hyporesponsive state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor this compound Are Efficient Inhibitors of Human γ-Butyrobetaine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HIF-PHD inhibitor this compound ameliorates iron deficiency anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. Outcomes of this compound Treatment in People with Anemia and Chronic Kidney Disease: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Desidustat Technical Support Center: Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using Desidustat in cell culture experiments, with a primary focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1] Under normal oxygen (normoxic) conditions, PHD enzymes hydroxylate specific proline residues on HIF-α subunits. This modification signals the von Hippel-Lindau (VHL) protein complex to bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome.[1] By inhibiting PHD enzymes, this compound mimics a hypoxic state, preventing HIF-α degradation. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia-Responsive Elements (HREs) on DNA to activate the transcription of target genes, including erythropoietin (EPO).[1][2]
Caption: this compound's mechanism of action.
Q2: What are the potential off-target effects of this compound in cell culture?
The primary "off-target" concern with this compound arises from its mechanism of action. While the intended therapeutic effect is often the upregulation of EPO, HIF stabilization globally activates a wide array of genes involved in various cellular processes. Researchers should be aware of:
-
Angiogenesis: Upregulation of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[3] This is a critical consideration in cancer cell lines.
-
Metabolic Reprogramming: HIF-1 is a master regulator of metabolism, promoting a shift towards anaerobic glycolysis.[3] This can alter cellular energy production and metabolite concentrations.
-
Cell Proliferation and Survival: Depending on the cell type, HIF activation can influence pathways related to cell growth, apoptosis, and survival.
-
Iron Metabolism: this compound can influence the expression of genes involved in iron transport and utilization, such as transferrin and ferroportin.[1]
Minimizing these effects requires careful dose selection and limiting the duration of exposure to achieve the desired outcome without inducing a broad and potentially confounding cellular response.
Q3: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration is the lowest dose that produces robust HIF-α stabilization and target gene induction with minimal cytotoxicity or widespread off-target gene activation. A dose-response experiment is essential.
Starting Point: Based on in vitro bioassays, the concentration required for 50% of maximal effect (EC50) for HIF stabilization is a useful reference.
| Parameter | Value | Reference |
| EC50 (HIF-1α Stabilization) | 32.6 µM | [3] |
| EC50 (HIF-2α Stabilization) | 22.1 µM | [3] |
We recommend testing a range of concentrations around these values, for example, from 1 µM to 100 µM. See Protocol 1 for a detailed methodology.
Q4: I'm observing unexpected changes in cell morphology or high cytotoxicity. What could be the cause?
Unexpected cytotoxicity or morphological changes are common issues when working with potent inhibitors. The following troubleshooting guide can help diagnose the problem.
Caption: Troubleshooting cell viability issues.
Q5: How can I confirm target engagement and assess off-target gene activation?
Confirming that this compound is working as expected while monitoring key off-target genes is crucial for data interpretation. A multi-step experimental workflow is recommended.
References
Stability of Desidustat in different experimental buffers and media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Desidustat in various experimental settings. The following information is intended to help troubleshoot common issues and answer frequently asked questions regarding the use of this compound in research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution in an aqueous buffer turned cloudy or precipitated. What should I do?
A1: this compound has low solubility in aqueous buffers[1]. Precipitation can occur due to several factors:
-
Concentration: The concentration of this compound may be too high for the chosen buffer.
-
pH: The pH of the buffer can affect solubility.
-
Temperature: Lower temperatures can decrease solubility.
-
Storage Time: Aqueous solutions of this compound are not recommended for storage for more than one day[1].
Troubleshooting Steps:
-
Preparation: To improve solubility, first dissolve this compound in an organic solvent like DMSO and then dilute this stock solution with your aqueous buffer of choice[1].
-
Solvent Percentage: Ensure the final concentration of the organic solvent in your aqueous solution is as low as possible to avoid solvent effects on your experiment, but high enough to maintain solubility.
-
Fresh Preparation: Prepare fresh aqueous solutions of this compound for each experiment.
-
Sonication: Gentle sonication can help redissolve small amounts of precipitate.
-
pH Adjustment: While specific data is limited, the stability of similar compounds can be pH-dependent. If your experimental design allows, you could test a small range of pH values for your buffer to see if solubility improves.
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal stability, follow these guidelines for preparing and storing this compound solutions:
-
Stock Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions[2][3][4]. This compound is also soluble in dimethylformamide (DMF) and ethanol[1].
-
Storage of Solid: The solid, powdered form of this compound is stable for at least four years when stored at -20°C[1].
-
Storage of Stock Solutions:
Q3: I am using this compound in a cell culture experiment. Is it stable in my cell culture medium?
A3: There is limited publicly available data on the stability of this compound in specific cell culture media like DMEM or RPMI-1640. The complex composition of these media, including vitamins, amino acids, and salts, can potentially affect the stability of dissolved compounds.
Recommendations:
-
Fresh Addition: Add this compound to the cell culture medium immediately before starting your experiment.
-
Control Experiments: Include appropriate controls in your experimental design to account for any potential degradation of this compound over the course of your experiment. This could involve measuring the concentration of this compound in the medium at the beginning and end of the incubation period.
-
Minimize Light Exposure: Protect the media containing this compound from light, as some compounds are light-sensitive.
Q4: What are the known degradation pathways for this compound?
A4: Forced degradation studies have shown that this compound is susceptible to degradation under certain conditions:
-
Acid Hydrolysis: this compound degrades in acidic conditions (e.g., 0.1 N HCl)[5].
-
Base Hydrolysis: The compound also shows degradation in basic conditions (e.g., 0.1 N NaOH)[5].
-
Oxidation: this compound is susceptible to oxidative degradation (e.g., in the presence of hydrogen peroxide)[5].
-
Thermal Stress: Prolonged exposure to high temperatures (e.g., 80°C) can cause degradation[5].
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of this compound. It is important to note that this data is derived from specific experimental conditions and may not be directly transferable to all laboratory settings.
Table 1: Forced Degradation of this compound
| Stress Condition | Reagent | Duration | Temperature | Degradation (%) | Reference |
| Acidic | 0.1 N HCl | 4 hours | Room Temp. | 1.687 - 17.635 | [5] |
| Basic | 0.1 N NaOH | 4 hours | Room Temp. | 3.21 - 16.275 | [5] |
| Oxidative | 3% H₂O₂ | 4 hours | Room Temp. | 3.794 - 16.734 | [5] |
| Thermal | - | 6 hours | 80°C | 5.499 | [5] |
| Thermal | - | 8 hours | 80°C | 13.167 | [5] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | ~3 mg/mL | [1] |
| DMF | ~3 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into single-use amber vials to protect from light and repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: General Procedure for Assessing this compound Stability in an Experimental Buffer
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound in a specific buffer.
-
Materials:
-
Procedure:
-
Prepare a solution of this compound in the experimental buffer at the desired final concentration by diluting the DMSO stock solution. Ensure the final DMSO concentration is low and consistent across all samples.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial concentration of this compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature, light or dark).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
-
The degradation rate can be determined by plotting the concentration of this compound versus time.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for Stability Assessment.
References
Interpreting unexpected changes in iron parameters with Desidustat
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Desidustat, focusing on the interpretation of unexpected changes in iron parameters.
Frequently Asked Questions (FAQs)
Q1: We initiated a study with this compound and observed a decrease in serum ferritin levels. Isn't this compound supposed to improve iron availability?
A1: Yes, this is an expected finding and reflects the mechanism of action of this compound. This compound, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, ultimately reduces the production of hepcidin, a key regulator of iron.[1][2][3][4][5][6] Lower hepcidin levels lead to increased mobilization of iron from storage sites (like ferritin in the liver) and enhanced absorption of iron from the gut.[3][7] This mobilized iron is then utilized for erythropoiesis (red blood cell production), leading to a decrease in stored iron, and thus, a reduction in serum ferritin levels. A prospective observational study noted a significant decline in serum ferritin over 6 months of this compound treatment.[8] A network meta-analysis also found that HIF-PH inhibitors, including this compound, were associated with decreased ferritin levels compared to Erythropoiesis-Stimulating Agents (ESAs).[9]
Q2: Our preclinical study shows a transient spike in serum iron after this compound administration. Is this a cause for concern?
A2: A transient increase in serum iron has been documented in preclinical studies and is not necessarily a cause for concern. In studies with normal and nephrectomized rats, this compound administration was associated with a transient increase in serum iron, which typically normalized within 24 to 48 hours of dosing.[1][3] This initial spike is likely due to the rapid mobilization of iron into the circulation before it is fully utilized by the bone marrow for erythropoiesis.
Q3: In some of our experimental arms, Transferrin Saturation (TSAT) has decreased after treatment with this compound. Why is this happening?
A3: A decrease in TSAT can be an unexpected finding but has been observed in some clinical studies.[1] This may occur when the rate of iron utilization for erythropoiesis, stimulated by this compound, temporarily exceeds the rate of iron mobilization from stores and absorption. Essentially, the newly produced red blood cells are consuming iron from transferrin rapidly. One study noted that this compound treatment reduced serum ferritin and TSAT levels.[8] However, other studies have shown stability or even increases in TSAT.[10] It is crucial to assess the overall iron status, including ferritin and total iron-binding capacity (TIBC), to interpret TSAT changes accurately. An increase in TIBC has been noted in some treatment groups.[1]
Q4: Despite administering this compound, we are not seeing the expected rise in hemoglobin. What could be the issue?
A4: If hemoglobin levels are not responding as expected, consider the following:
-
Absolute Iron Deficiency: this compound promotes the utilization of existing iron. If the subject has insufficient total body iron stores (absolute iron deficiency), erythropoiesis will be limited. Studies often require baseline serum ferritin to be ≥100 ng/mL and/or TSAT >20% to ensure adequate iron is available.[5] In one study, higher baseline serum iron and ferritin levels were associated with a better hemoglobin response.[8]
-
Inflammation: While this compound has been shown to reduce inflammatory cytokines like IL-6 and IL-1β, severe underlying inflammation can still blunt the response to treatment by impairing erythropoiesis through various mechanisms.[2][3]
-
Other Nutritional Deficiencies: Check for deficiencies in B12 or folate, which are also essential for red blood cell production.
-
Dosing and Adherence: Verify that the correct dose is being administered as per the protocol and ensure experimental adherence.
-
Underlying Medical Conditions: Other concurrent conditions or medications might be affecting the hematopoietic response.
Troubleshooting Guide: Unexpected Iron Parameter Results
If you encounter unexpected changes in iron parameters during your experiments with this compound, follow this workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for unexpected iron parameter results.
Data on Iron Parameter Changes with this compound
The following tables summarize quantitative data from clinical studies on the effects of this compound on key iron and hematological parameters.
Table 1: Effect of this compound vs. Darbepoetin in Non-Dialysis-Dependent CKD Patients (Data from DREAM-ND Phase 3 Study)[5][11]
| Parameter | This compound Group | Darbepoetin Group | Time Point | p-value (between groups) |
| Change in Hepcidin (ng/mL) | -21.48 | -3.62 | Week 12 | 0.0032 |
| -12.00 | +7.79 | Week 24 | 0.0016 | |
| Change in Hemoglobin (g/dL) | +1.95 | +1.83 | Weeks 16-24 | N/A (Non-inferior) |
Table 2: Effect of this compound vs. Epoetin Alfa in Dialysis-Dependent CKD Patients (Data from DREAM-D Phase 3 Study)[4][12]
| Parameter | This compound Group | Epoetin Alfa Group | Time Point | p-value (between groups) |
| Change in Hepcidin (ng/mL) | -15.6 | -16.6 | Week 12 | >0.05 (Not significant) |
| -36.6 | -19.2 | Week 24 | >0.05 (Not significant) | |
| Change in Hemoglobin (g/dL) | +0.95 | +0.80 | Weeks 16-24 | N/A (Non-inferior) |
| Serum Ferritin & TSAT | Comparable to Epoetin Alfa group throughout the study | Comparable to this compound group throughout the study | Baseline to Week 24 | N/A |
Mechanism of Action of this compound on Iron Metabolism
This compound works by inhibiting prolyl hydroxylase domain (PHD) enzymes.[7] This prevents the degradation of Hypoxia-Inducible Factor-alpha (HIF-α), allowing it to accumulate, translocate to the nucleus, and form a heterodimer with HIF-β.[6][7] This complex then activates genes involved in erythropoiesis and, crucially, iron metabolism. By decreasing hepcidin and upregulating genes like DMT1 and ferroportin, this compound enhances iron absorption and mobilization from stores.[1][3]
Caption: this compound's mechanism of action on the HIF pathway and iron metabolism.
Key Experimental Protocols
Accurate interpretation of iron parameters requires robust and consistent experimental methods. Below are the principles of standard methodologies for key iron-related assays.
1. Serum Iron and Total Iron-Binding Capacity (TIBC) Measurement
-
Principle: This is a colorimetric assay. First, iron is released from its carrier protein, transferrin, under acidic conditions. A reducing agent, such as ascorbic acid, then reduces the ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). Finally, a chromogen like Ferene S or FerroZine is added, which forms a stable, colored complex with the ferrous iron.[13][14][15] The intensity of the color, measured spectrophotometrically (e.g., at 593 nm), is directly proportional to the iron concentration.[13][15] TIBC is typically measured by adding a known excess of iron to saturate transferrin, removing the unbound iron, and then measuring the iron concentration as described above. Transferrin Saturation (TSAT) is then calculated as: (Serum Iron / TIBC) x 100.[16]
-
Methodology Outline:
-
Sample Preparation: Collect serum or plasma. Centrifuge to remove any precipitates.[14]
-
Iron Release: Add an acidic buffer to the sample to dissociate iron from transferrin.
-
Reduction: Add an iron reducer (e.g., ascorbic acid) to convert all Fe³⁺ to Fe²⁺.
-
Color Development: Add the iron probe/chromogen (e.g., Ferene S) and incubate (e.g., 60 minutes at 37°C, protected from light).[15]
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 593 nm).[13][15]
-
Quantification: Compare the sample absorbance to a standard curve prepared with known iron concentrations.
-
2. Serum Ferritin Measurement
-
Principle: Serum ferritin is typically measured using immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA). In a sandwich ELISA, a microplate is coated with a capture antibody specific to ferritin. The sample is added, and any ferritin present binds to the antibody. After washing, a second, enzyme-linked detection antibody is added, which binds to a different site on the captured ferritin. A substrate for the enzyme is then added, producing a signal (e.g., color change) that is proportional to the amount of ferritin in the sample.
-
Methodology Outline:
-
Coating: A 96-well plate is pre-coated with a ferritin-specific capture antibody.
-
Binding: Samples and standards are added to the wells and incubated. Ferritin binds to the capture antibody.
-
Washing: Unbound substances are washed away.
-
Detection: An enzyme-conjugated detection antibody is added and incubated.
-
Washing: Unbound detection antibody is washed away.
-
Signal Generation: A substrate solution is added, and the enzyme catalyzes a reaction to produce a measurable signal.
-
Measurement: The signal (e.g., absorbance) is read using a microplate reader.
-
Quantification: A standard curve is used to determine the ferritin concentration in the samples.
-
3. Hepcidin Measurement
-
Principle: Hepcidin levels are most commonly measured using competitive ELISA or mass spectrometry. In a competitive ELISA, a known amount of labeled hepcidin competes with the hepcidin in the sample for binding to a limited number of anti-hepcidin antibodies coated on a plate. The amount of signal generated is inversely proportional to the concentration of hepcidin in the sample.
-
Methodology Outline (Competitive ELISA):
-
Coating: A microplate is coated with anti-hepcidin antibodies.
-
Competition: Samples/standards are added to the wells along with a fixed amount of enzyme-labeled hepcidin. They compete for binding to the antibody.
-
Washing: Unbound materials are washed away.
-
Signal Generation: A substrate is added, producing a signal.
-
Measurement: The signal is read on a microplate reader.
-
Quantification: The concentration is determined by comparing the sample signal to a standard curve. A lower signal indicates a higher concentration of hepcidin in the sample.
-
References
- 1. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl hydroxylase inhibitor this compound improves anemia in erythropoietin hyporesponsive state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]
- 4. karger.com [karger.com]
- 5. karger.com [karger.com]
- 6. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound for the Treatment of Anaemia in Adult End-Stage Kidney Disease Patients on Maintenance Haemodialysis: A Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of hypoxia-inducible factor-prolyl hydroxylase inhibitors vs. erythropoiesis-stimulating agents on iron metabolism in non-dialysis-dependent anemic patients with CKD: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. This compound in Anemia due to Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. wwwn.cdc.gov [wwwn.cdc.gov]
- 15. abcam.com [abcam.com]
- 16. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Pro-Angiogenic Effects of HIF Stabilization by Desidustat
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the potential pro-angiogenic effects of HIF stabilization by Desidustat during in vitro and ex vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stabilize HIF-1α?
This compound is an oral small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1] Under normoxic (normal oxygen) conditions, HIF-PH enzymes hydroxylate the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation. By inhibiting HIF-PH, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of target genes, including those involved in erythropoiesis.[2]
Q2: Does HIF-1α stabilization always lead to increased angiogenesis?
Theoretically, HIF-1α is a master regulator of angiogenesis and can upregulate the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[3][4] However, the net effect on angiogenesis can be context-dependent and influenced by the specific HIF stabilizer, the cell type, and the local microenvironment. Some studies suggest that HIF stabilization can also upregulate anti-angiogenic factors, creating a feedback loop.[5]
Q3: What is the evidence for this compound's effect on angiogenesis, specifically on VEGF levels?
Preclinical and clinical studies on this compound have consistently shown that it does not significantly increase systemic VEGF levels. A preclinical study in rats demonstrated that while this compound caused a dose-related increase in erythropoietin, it did not elevate serum VEGF.[2] This finding has been corroborated in Phase 2 and Phase 3 clinical trials in patients with chronic kidney disease (CKD), where no statistically significant changes in VEGF levels were observed between this compound-treated groups and control or comparator (darbepoetin alfa) groups.[2][6][7][8]
Q4: If this compound doesn't significantly raise VEGF, what are the implications for my research?
The observation that this compound does not systemically elevate VEGF is a critical consideration. While it is still prudent to monitor for potential pro-angiogenic effects in your specific experimental model, the risk may be lower compared to other HIF activators. Your experimental design could include assays to confirm the lack of a pro-angiogenic response and explore other potential downstream effects of this compound beyond VEGF signaling.
Q5: What are some general strategies to mitigate potential pro-angiogenic effects of HIF stabilization in an experimental setting?
While this compound has shown a favorable profile regarding VEGF induction, if you are working with other HIF stabilizers or in a particularly sensitive system, you could consider the following:
-
Titration of concentration: Use the lowest effective concentration of the HIF stabilizer to achieve the desired primary effect (e.g., erythropoietin induction) while minimizing off-target effects.
-
Co-treatment with anti-angiogenic agents: In preclinical models, co-administration of a HIF inhibitor with an anti-angiogenic agent like an anti-VEGF antibody (e.g., bevacizumab) or a tyrosine kinase inhibitor (e.g., sunitinib) has been shown to overcome resistance to anti-angiogenic therapy.[4]
-
Targeting downstream pathways: Investigate the specific angiogenic signaling pathways activated in your model and consider using inhibitors for key downstream mediators.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on this compound.
Table 1: Preclinical Effect of this compound on Hemoglobin and VEGF in Rats
| Parameter | Dose of this compound | Result | Source |
| Hemoglobin | 5 mg/kg (repeated alternate day dosing for a week) | 0.9 g/dl increase | [2] |
| Serum VEGF | 5 mg/kg to 60 mg/kg | No increase observed | [2] |
Table 2: Phase 3 Clinical Trial Data (DREAM-ND) - this compound vs. Darbepoetin in Non-Dialysis CKD Patients
| Parameter | This compound Group | Darbepoetin Group | Difference (95% CI) | p-value | Source |
| Change in Hemoglobin (g/dL) from baseline to Weeks 16-24 | 1.95 | 1.83 | 0.11 (-0.12, 0.34) | N/A (Non-inferiority met) | [8] |
| Change in VEGF from baseline | Not statistically significant between groups | Not statistically significant between groups | N/A | >0.05 | [8] |
| Hemoglobin Responders | 77.78% | 68.48% | N/A | 0.0181 | [8] |
Table 3: Phase 3 Clinical Trial Data (DREAM-D) - this compound vs. Epoetin Alfa in Dialysis-Dependent CKD Patients
| Parameter | This compound Group | Epoetin Alfa Group | Difference (95% CI) | p-value | Source |
| Change in Hemoglobin (g/dL) from baseline to Weeks 16-24 | 0.95 | 0.80 | 0.14 (-0.1304, 0.4202) | N/A (Non-inferiority met) | [6] |
| Change in VEGF from baseline | Not statistically significant between groups | Not statistically significant between groups | N/A | >0.05 | [6] |
| Hemoglobin Responders | 59.22% | 48.37% | N/A | 0.0382 | [6] |
Experimental Protocols and Troubleshooting Guides
Western Blot for HIF-1α and VEGF
Objective: To determine the protein levels of HIF-1α and VEGF in cell lysates after treatment with this compound.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., human umbilical vein endothelial cells - HUVECs, or a cell line relevant to your research) to 70-80% confluency.
-
Treat cells with this compound at various concentrations and for different time points. Include a positive control for HIF-1α stabilization (e.g., treatment with CoCl₂ or deferoxamine (DFO), or incubation in a hypoxic chamber at 1% O₂). A vehicle-treated group should serve as a negative control.
-
-
Lysate Preparation (Critical for HIF-1α):
-
HIF-1α has a very short half-life under normoxic conditions.[9] All steps should be performed quickly and on ice.
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. For improved HIF-1α detection, consider using a nuclear extraction protocol as stabilized HIF-1α translocates to the nucleus.[10]
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 12,000g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-50 µg of protein per lane on an 8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against HIF-1α and VEGF overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
Troubleshooting Guide: Western Blot
| Issue | Possible Cause | Recommendation |
| No or weak HIF-1α signal | HIF-1α degradation during sample preparation. | Work quickly and keep samples on ice at all times. Use a lysis buffer with fresh protease inhibitors. Consider lysing cells directly in the hypoxic chamber if one is used.[9] |
| Insufficient HIF-1α stabilization. | Ensure your positive control (hypoxia, CoCl₂, DFO) is working. Increase the concentration or duration of this compound treatment. | |
| Low protein load. | Load at least 50µg of total protein per lane.[9] | |
| Poor antibody quality. | Use a validated antibody for HIF-1α detection. | |
| Multiple bands for HIF-1α | Post-translational modifications or degradation products. | The unprocessed form of HIF-1α is ~95 kDa, while the modified form can be ~116 kDa or larger.[10] Ensure your positive control shows a band at the expected size. |
| Inconsistent loading control | Pipetting errors or inaccurate protein quantification. | Be meticulous with protein quantification and loading. |
| High background | Insufficient blocking or washing. | Increase blocking time and the number/duration of washes. |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations. |
In Vitro Tube Formation Assay
Objective: To assess the ability of endothelial cells to form capillary-like structures in response to this compound treatment.
Detailed Methodology:
-
Plate Coating:
-
Thaw growth factor-reduced Matrigel or a suitable alternative hydrogel on ice.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[11]
-
-
Cell Seeding and Treatment:
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-free or low-serum medium.
-
Seed 1-2 x 10⁴ cells per well onto the solidified Matrigel.[12]
-
Add this compound at various concentrations to the respective wells. Include a positive control (e.g., VEGF) and a negative control (vehicle).
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C for 4-18 hours.[12]
-
Monitor tube formation periodically using a phase-contrast microscope.
-
Capture images at a predetermined time point.
-
-
Quantification:
-
Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Troubleshooting Guide: Tube Formation Assay
| Issue | Possible Cause | Recommendation |
| No tube formation in positive control | Unhealthy or senescent cells. | Use early passage endothelial cells (passage 2-6 for HUVECs).[13] |
| Sub-optimal cell density. | Perform a cell titration experiment to determine the optimal seeding density for your cells. | |
| Matrigel not properly solidified. | Ensure the plate and tips are pre-chilled and allow adequate time for polymerization at 37°C. | |
| Cells form clumps instead of tubes | Cell density is too high. | Reduce the number of cells seeded per well. |
| Poor cell suspension. | Ensure a single-cell suspension before seeding by gentle pipetting. | |
| Tubes are unstable and collapse | Assay duration is too long. | Optimize the incubation time; endothelial cells may undergo apoptosis after 24 hours.[14] |
| Inappropriate media conditions. | Serum in the media can sometimes inhibit tube formation. Test different serum concentrations. | |
| High variability between wells | Uneven Matrigel coating. | Ensure the Matrigel is evenly distributed across the well bottom. |
| Bubbles in the Matrigel. | Pipette the Matrigel carefully to avoid bubbles. If bubbles form, they can be removed with a sterile pipette tip before polymerization. |
Ex Vivo Aortic Ring Assay
Objective: To evaluate the effect of this compound on angiogenesis in a more physiologically relevant organ culture model.
Detailed Methodology:
-
Aorta Dissection:
-
Embedding Aortic Rings:
-
Culture and Treatment:
-
Add culture medium (e.g., endothelial serum-free medium supplemented with 2% FCS) to each well.[15]
-
Add this compound at various concentrations. Include positive (e.g., VEGF or ECGS) and negative (vehicle) controls.
-
Incubate at 37°C for 6-12 days, changing the medium every 2-3 days.
-
-
Analysis:
-
Monitor the outgrowth of microvessels from the aortic rings daily using a stereomicroscope.
-
Capture images at the end of the experiment.
-
Quantify the angiogenic response by measuring the area or length of the sprouts using image analysis software.
-
Troubleshooting Guide: Aortic Ring Assay
| Issue | Possible Cause | Recommendation |
| No or poor sprouting in positive control | Incomplete removal of periaortic inhibitory tissue. | Be meticulous during the cleaning of the aorta to remove all fibro-adipose tissue. |
| Aorta dried out during dissection. | Keep the aorta moist with cold PBS throughout the dissection process. | |
| Rings are too thick or thin. | Aim for consistent 1 mm thick rings. | |
| High variability between rings | Inconsistent handling and embedding of rings. | Handle rings gently and ensure they are placed centrally in the Matrigel. |
| Biological variability between animals. | Use multiple rings per condition and average the results. It is strongly advised to use 6 replicates.[15] | |
| Contamination | Non-sterile technique. | Perform all steps under sterile conditions in a laminar flow hood. |
| Matrix degradation | Protease activity. | Some protocols recommend adding a protease inhibitor like aprotinin to the culture medium. |
Visualizations
Signaling Pathway
Caption: HIF-1α stabilization pathway and its potential effect on angiogenesis.
Experimental Workflow: In Vitro Angiogenesis Assessment
Caption: Workflow for assessing the angiogenic potential of this compound.
Logical Relationship: Troubleshooting Angiogenesis Assays
Caption: Troubleshooting logic for common issues in angiogenesis assays.
References
- 1. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting HIF-1α by newly synthesized Indolephenoxyacetamide (IPA) analogs to induce anti-angiogenesis-mediated solid tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIF-1α activation mediates resistance to anti-angiogenic therapy in neuroblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-regulated angiogenic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in Anemia due to Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]
- 8. This compound in Anemia due to Non-Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-ND) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 12. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. corning.com [corning.com]
- 14. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - KG [thermofisher.com]
- 15. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Ensuring consistent delivery and absorption of oral Desidustat in animal studies
Welcome to the technical support center for the use of Desidustat in animal studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers ensure consistent delivery and absorption of oral this compound in their preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally administered, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1][2] Under normal oxygen conditions, HIF-PH enzymes mark the alpha subunit of HIF (HIF-α) for degradation.[3] By inhibiting these enzymes, this compound mimics a state of hypoxia, leading to the stabilization and accumulation of HIF-α.[3][4] Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-responsive elements (HREs) on DNA. This process stimulates the transcription of genes involved in erythropoiesis, including erythropoietin (EPO), and genes that regulate iron metabolism, such as by decreasing hepcidin.[1][3][5] The ultimate effect is an increase in red blood cell production.
References
Technical Support Center: Validating HIF-1α Antibody Specificity in Desidustat-Treated Samples
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for validating the specificity of antibodies against Hypoxia-Inducible Factor-1α (HIF-1α) in samples treated with Desidustat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect HIF-1α?
This compound is an oral small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1][2] Under normal oxygen conditions (normoxia), PHDs hydroxylate HIF-1α, targeting it for rapid proteasomal degradation. By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α protein, which can then translocate to the nucleus and activate the transcription of target genes.[1][2]
Q2: Why is validating antibody specificity for HIF-1α particularly challenging?
HIF-1α is a notoriously difficult protein to detect for several reasons:
-
Rapid Degradation: Under normoxic conditions, HIF-1α has a very short half-life (around 5 minutes), making it challenging to detect without proper sample handling and preparation.
-
Low Abundance: In the absence of stimuli like hypoxia or PHD inhibitors, the steady-state levels of HIF-1α are very low.
-
Post-Translational Modifications: HIF-1α undergoes various post-translational modifications, which can affect antibody binding and the apparent molecular weight on a Western blot.[3]
Q3: What are the essential positive and negative controls for validating an HIF-1α antibody?
-
Positive Controls:
-
This compound or other PHD inhibitor-treated cells: These samples should show a strong HIF-1α signal.
-
Hypoxia-treated cells: Exposing cells to low oxygen (e.g., 1% O2) is a physiological way to induce HIF-1α.
-
-
Negative Controls:
-
Untreated or vehicle-treated normoxic cells: These should show little to no HIF-1α signal.
-
HIF-1α knockdown cells (siRNA): This is a critical control to confirm that the antibody is specific to HIF-1α. A significant reduction in the signal after siRNA treatment indicates specificity.
-
Isotype control (for Immunoprecipitation): An antibody of the same isotype but irrelevant specificity should be used to control for non-specific binding to the beads.
-
Troubleshooting Guides
Western Blotting for HIF-1α
Q: I am not detecting any HIF-1α band in my this compound-treated samples.
-
Possible Cause 1: HIF-1α degradation during sample preparation.
-
Solution: HIF-1α is extremely labile. It is crucial to lyse cells quickly on ice and use a lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. Some protocols recommend adding CoCl2 to the lysis buffer to further stabilize HIF-1α.
-
-
Possible Cause 2: Insufficient protein loading.
-
Solution: Due to its low abundance even when stabilized, you may need to load a higher amount of total protein than for other targets. Start with at least 30-50 µg of total protein per lane.
-
-
Possible Cause 3: Ineffective this compound treatment.
-
Solution: Ensure the this compound concentration and incubation time are optimal for your cell line. You can perform a dose-response and time-course experiment to determine the optimal conditions. As a starting point, you can use concentrations around the reported EC50 for HIF-1α stabilization, which is approximately 32.6 µM.[2]
-
-
Possible Cause 4: Poor antibody performance.
-
Solution: Not all HIF-1α antibodies are suitable for Western blotting. Check the antibody datasheet for validated applications and consider trying an antibody from a different vendor that has been knockout-validated or extensively cited.
-
Q: I see multiple bands in my Western blot for HIF-1α.
-
Possible Cause 1: Protein degradation.
-
Solution: Degraded HIF-1α can appear as lower molecular weight bands. Improve your sample preparation by working quickly on ice and using fresh protease inhibitors.
-
-
Possible Cause 2: Post-translational modifications.
-
Solution: HIF-1α can be ubiquitinated and phosphorylated, leading to bands of higher molecular weight. The expected molecular weight can range from ~93 kDa to 110-130 kDa.[5]
-
-
Possible Cause 3: Non-specific antibody binding.
-
Solution: Optimize your antibody dilution and blocking conditions. Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Running a negative control, such as a lysate from HIF-1α siRNA-treated cells, will help determine which band is specific.
-
Immunoprecipitation (IP) of HIF-1α
Q: I have a low yield of immunoprecipitated HIF-1α.
-
Possible Cause 1: Low expression of HIF-1α.
-
Solution: Ensure you are starting with a sufficient amount of cell lysate from this compound-treated or hypoxic cells where HIF-1α is stabilized and abundant.[6] You may need to scale up your cell culture.
-
-
Possible Cause 2: Inefficient antibody-antigen binding.
-
Solution: Ensure you are using an antibody validated for IP. Optimize the amount of antibody used; too little will result in low yield, while too much can increase non-specific binding.[6] Also, consider the binding affinity of your antibody to protein A/G beads.
-
-
Possible Cause 3: Disruption of protein-protein interactions.
-
Solution: Use a milder lysis buffer (e.g., non-ionic detergents like NP-40 instead of harsh detergents like SDS) to preserve the native conformation of HIF-1α and its binding to the antibody.[6]
-
siRNA Knockdown of HIF-1α
Q: My Western blot does not show a decrease in HIF-1α after siRNA treatment.
-
Possible Cause 1: Inefficient siRNA transfection.
-
Possible Cause 2: Insufficient time for protein turnover.
-
Possible Cause 3: Ineffective siRNA sequence.
-
Solution: Not all siRNA sequences are equally effective. It is recommended to test a pool of multiple siRNAs targeting different regions of the HIF-1α mRNA or to test at least two independent siRNA sequences.[5]
-
Experimental Protocols
Protocol 1: this compound Treatment for HIF-1α Stabilization in Cell Culture
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treatment: Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration. A starting concentration of 25-50 µM is recommended based on the reported EC50.[2] Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for 4-8 hours under standard cell culture conditions (37°C, 5% CO2).
-
Harvesting: After incubation, immediately place the culture dish on ice and proceed with cell lysis as described in the Western blot protocol.
Protocol 2: Western Blotting for HIF-1α
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix the desired amount of protein (30-50 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an 8% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 3: siRNA-Mediated Knockdown of HIF-1α
-
Cell Seeding: Seed cells in a 6-well plate so that they are 50-70% confluent at the time of transfection.
-
Transfection:
-
Dilute the HIF-1α specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells and incubate for 48-72 hours.
-
-
HIF-1α Induction: 4-8 hours before harvesting, treat the cells with this compound as described in Protocol 1.
-
Validation of Knockdown: Harvest the cells and perform Western blotting (Protocol 2) to assess the levels of HIF-1α protein. A significant reduction in the HIF-1α band in the siRNA-treated sample compared to the non-targeting control confirms antibody specificity.
Protocol 4: Immunoprecipitation-Mass Spectrometry (IP-MS) for HIF-1α
-
Cell Lysis: Lyse this compound-treated cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-HIF-1α antibody validated for IP overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Wash the beads three to five times with IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-containing buffer).
-
Sample Preparation for MS:
-
Neutralize the eluate if a low pH elution buffer was used.
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS. The identification of HIF-1α as a major protein in the sample confirms the antibody's ability to immunoprecipitate the target. The identification of known HIF-1α interacting partners further validates the specificity of the interaction.
Data Presentation
Table 1: Recommended Antibody Dilutions for HIF-1α Detection
| Application | Starting Dilution Range | Notes |
| Western Blotting | 1:500 - 1:2000 | Optimal dilution should be determined empirically. Higher sensitivity may be required for endogenous, non-stabilized levels. |
| Immunoprecipitation | 2-5 µg per 500 µg lysate | Use an antibody specifically validated for IP. An isotype control is essential. |
| Immunofluorescence | 1:100 - 1:500 | Titration is necessary to achieve a good signal-to-noise ratio. Appropriate fixation and permeabilization are critical. |
Table 2: Quantitative Comparison of HIF-1α Signal in Control vs. Treated Samples (Representative Data)
| Treatment Group | Relative HIF-1α Protein Level (Normalized to Loading Control) | Fold Change vs. Normoxia (Untreated) |
| Normoxia (Untreated) | 1.0 | 1.0 |
| This compound (50 µM, 6 hours) | 8.5 | 8.5 |
| Hypoxia (1% O2, 6 hours) | 10.2 | 10.2 |
| This compound + HIF-1α siRNA | 1.2 | 1.2 |
Note: The above data is representative and will vary depending on the cell line, antibody, and experimental conditions.
Mandatory Visualizations
Caption: this compound inhibits PHD, preventing HIF-1α degradation and promoting target gene transcription.
Caption: A logical workflow for validating HIF-1α antibody specificity using orthogonal methods.
References
- 1. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 8. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
Technical Support Center: Accounting for the Pleiotropic Effects of HIF Activation in Experimental Design
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of studying Hypoxia-Inducible Factor (HIF) activation. Careful experimental design is crucial to account for the extensive and varied (pleiotropic) effects of this master regulator of the oxygen homeostasis pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when studying HIF activation?
A1: Researchers face several key challenges when investigating the HIF pathway. A primary issue is the pleiotropic nature of HIFs, which regulate hundreds of genes involved in diverse biological processes like angiogenesis, metabolism, cell proliferation, and inflammation.[1][2] This broad range of action can make it difficult to isolate the specific effects of HIF activation on a particular pathway of interest. Additionally, the oxygen-dependent regulation of the HIF-α subunit is a multistep process involving stabilization, nuclear translocation, and activation, which can be influenced by various stimuli beyond just oxygen levels.[3][4]
Another significant challenge is distinguishing between HIF-1α and HIF-2α mediated effects, as they have both overlapping and distinct functions.[5] Furthermore, there are HIF-1-independent mechanisms that can regulate metabolic adaptation in hypoxic conditions, which can complicate the interpretation of results.[6] Finally, from a technical standpoint, the HIF-1α protein is notoriously difficult to detect via Western blot due to its rapid degradation under normoxic conditions.[7][8]
Q2: What are the key differences between HIF-1α and HIF-2α that I should consider in my experimental design?
A2: While both HIF-1α and HIF-2α are stabilized under hypoxic conditions and heterodimerize with HIF-1β to act as transcription factors, they have distinct roles that are critical to consider.[3] HIF-1α is often considered the primary driver of the early hypoxic response, heavily influencing the switch to glycolytic metabolism.[5] In contrast, HIF-2α is more associated with the regulation of chronic hypoxia responses, lipid metabolism, and maintaining energy homeostasis.[9] Their target genes can be different, and in some cellular contexts, such as renal cancer, a "switch" from HIF-1α to HIF-2α signaling can occur, which is important for disease progression.[5] Therefore, it is crucial to determine which isoform is dominant in your experimental system and to use isoform-specific knockdowns or inhibitors to dissect their individual contributions.
Q3: Can HIF-α be activated under non-hypoxic (normoxic) conditions?
A3: Yes, HIF-α can be regulated independently of cellular oxygen availability.[9][10] This non-canonical activation can occur through various stimuli such as growth factors, reactive oxygen species (ROS), nitric oxide, and mechanical stress.[10] For instance, signaling pathways like PI3K/Akt/mTOR can increase HIF-α mRNA translation even in the presence of normal oxygen levels.[4][11] Pro-inflammatory cytokines are also known to play a significant role in regulating both HIF-1α and HIF-2α.[9] It is essential to be aware of these oxygen-independent stimuli in your cell culture or in vivo models, as they can confound results if not properly controlled.
Troubleshooting Guides
Issue 1: Inconsistent or No Detection of HIF-1α by Western Blot
Q: I am inducing hypoxia in my cell culture, but I cannot detect HIF-1α protein via Western blot. What could be the problem?
A: This is a very common issue, primarily because the HIF-1α protein degrades extremely rapidly (within minutes) upon re-oxygenation.[8] Several factors in your protocol could be the cause.
Troubleshooting Steps:
-
Minimize Re-oxygenation During Lysis: This is the most critical step. Prepare cell lysates as quickly as possible, ideally inside a hypoxic chamber to prevent any exposure to normoxic conditions. Always keep samples on ice.[8]
-
Use Appropriate Lysis Buffer: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent degradation.
-
Nuclear Fractionation: Under hypoxic conditions, stabilized HIF-1α translocates to the nucleus to become active.[7][12] Preparing nuclear and cytoplasmic fractions can enrich the concentration of HIF-1α in the nuclear lysate, making it easier to detect.
-
Positive Controls are Essential: Always include a positive control to ensure your antibody and detection system are working correctly. Cells treated with a hypoxia mimetic agent are ideal for this purpose.
-
Duration of Hypoxia: While intuitive, prolonged hypoxia (e.g., over 48 hours) can sometimes lead to a down-regulation of HIF-1α through negative feedback loops. A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended to find the optimal induction time for your cell type.[8]
Issue 2: Distinguishing On-Target vs. Off-Target Effects of HIF Modulators
Q: I am using a HIF prolyl hydroxylase inhibitor (HIF-PHI) to stabilize HIF, but I am observing unexpected effects. How can I determine if these are on-target (HIF-dependent) or off-target effects?
A: This is a critical consideration, as many small molecule inhibitors can have unintended effects. HIF-PHIs, for example, are analogs of α-ketoglutarate and can potentially inhibit other 2-oxoglutarate-dependent dioxygenases, leading to HIF-independent "off-target" effects.[1][13]
Experimental Workflow for Target Validation:
Caption: Workflow for validating on-target vs. off-target effects.
Explanation of the Workflow:
-
Genetic Knockdown: The most robust method is to use siRNA, shRNA, or CRISPR to deplete the specific HIF-α isoform you believe is mediating the effect. If the phenotype disappears upon HIF-α knockdown even in the presence of the activator, it is considered an on-target effect.
-
Rescue Experiments: In a HIF-α knockout/knockdown background, reintroduce a non-targetable version of HIF-α. If this "rescues" the phenotype in the presence of the activator, it confirms the on-target activity.
Issue 3: Unintended Consequences of Chronic HIF Activation
Q: I am planning a long-term in vivo study using a HIF activator. What are the potential pleiotropic effects I need to monitor?
A: Chronic HIF activation can have widespread systemic effects that may impact the interpretation of your results and the health of your animal models. Because HIFs regulate genes involved in many different pathways, long-term activation can lead to a range of physiological changes.[2][14]
Potential Systemic Effects to Monitor:
| Biological Process | Potential Effects of Chronic HIF Activation | Experimental Readouts | Citations |
| Erythropoiesis | Excessive red blood cell production (erythrocytosis), leading to increased blood viscosity and risk of thrombosis. | Complete Blood Count (CBC), Hematocrit levels. | [1][14] |
| Angiogenesis | Can promote tumor growth and metastasis by stimulating new blood vessel formation. | Tumor microvessel density (CD31 staining), monitoring tumor growth. | [14][15] |
| Metabolism | Shifts in glucose and lipid metabolism, potential for metabolic reprogramming. | Blood glucose levels, lipid profiling, metabolic cage studies. | [2][9] |
| Inflammation | Modulation of immune cell function; can have both pro- and anti-inflammatory effects. | Flow cytometry for immune cell populations, cytokine profiling (ELISA). | [2][9] |
| Cardiovascular | Increased risk of major adverse cardiovascular events (MACEs) and thromboembolic complications has been a concern in clinical trials of some HIF-PHIs. | Blood pressure monitoring, echocardiography. | [14][16] |
Key Experimental Protocols
Protocol 1: Nuclear and Cytoplasmic Extraction
This protocol is essential for enriching nuclear HIF-1α for Western blot analysis.
-
Cell Collection: After hypoxic treatment, immediately place the culture dish on ice. Wash cells once with ice-cold PBS.
-
Cell Lysis: Scrape cells in ice-cold hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors). Transfer to a microcentrifuge tube.
-
Cytoplasmic Fraction: Allow cells to swell on ice for 15 minutes. Add a detergent (e.g., IGEPAL CA-630 or NP-40) and vortex vigorously. Centrifuge at high speed (e.g., 14,000 rpm) for 1 minute at 4°C. The supernatant is the cytoplasmic fraction.
-
Nuclear Fraction: Resuspend the pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, with protease inhibitors).
-
Extraction: Incubate on a rocking platform for 30 minutes at 4°C.
-
Clarification: Centrifuge at 14,000 rpm for 15 minutes at 4°C. The supernatant contains the nuclear proteins.
-
Quantification: Determine protein concentration of both fractions using a BCA or Bradford assay before proceeding to Western blotting.
Protocol 2: HIF-1α Activation Assay (HRE-Reporter Assay)
This cell-based assay measures the transcriptional activity of the HIF-1 complex.
-
Cell Seeding: Plate cells (e.g., HEK293T or a cell line relevant to your research) in a multi-well plate.
-
Transfection: Co-transfect the cells with two plasmids:
-
A reporter plasmid containing multiple copies of the Hypoxia Response Element (HRE) sequence upstream of a reporter gene (e.g., Luciferase or β-galactosidase).
-
A control plasmid with a constitutively active promoter driving a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.
-
-
Treatment: After 24 hours, treat the cells with your compound of interest or expose them to hypoxic conditions. Include appropriate vehicle and positive controls (e.g., CoCl₂ or DMOG).[17]
-
Lysis and Reading: After the desired treatment time (e.g., 16-24 hours), lyse the cells and measure the activity of both reporter genes using a luminometer or spectrophotometer according to the manufacturer's instructions.
-
Analysis: Normalize the HRE-reporter signal to the control reporter signal. An increase in the normalized signal indicates HIF-1 transcriptional activation.
Signaling Pathway Visualization
Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.
References
- 1. Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleotropic effects of hypoxia-inducible factor-prolyl hydroxylase domain inhibitors: are they clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging of the hypoxia-inducible factor pathway: insights into oxygen sensing | European Respiratory Society [publications.ersnet.org]
- 4. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia Signaling: Challenges and Opportunities for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIF-1-Independent Mechanisms Regulating Metabolic Adaptation in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Oxygen-dependent and -independent regulation of HIF-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HIF-1α Promotes A Hypoxia-Independent Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypoxia-inducible factor activators: a novel class of oral drugs for the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting hypoxia-inducible factors: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Opportunities and challenges of integrating HIF-1 into clinical practice for cancer treatment [accscience.com]
- 16. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Chemical Compounds that Induce HIF-1α Activity - PMC [pmc.ncbi.nlm.nih.gov]
Long-term administration challenges of Desidustat in chronic disease models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Desidustat in chronic disease models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the long-term administration of this compound in experimental settings.
| Issue/Observation | Potential Cause | Troubleshooting Steps |
| Inconsistent or lack of hematopoietic response (e.g., stable or decreasing hemoglobin levels). | 1. Insufficient Drug Exposure: Incorrect dosage, formulation issues, or problems with administration leading to low bioavailability.[1][2][3] 2. Model-Specific Resistance: The chronic disease model may exhibit inherent resistance to erythropoietin (EPO) or interference with the HIF pathway.[4][5][6] 3. Iron Deficiency: Prolonged stimulation of erythropoiesis can deplete iron stores, limiting red blood cell production.[3][4][7] | 1. Verify Dosing and Administration: Confirm the accuracy of dose calculations and the consistency of the oral gavage technique. For pharmacokinetic analysis, plasma levels of this compound can be measured.[1][2][3] 2. Dose-Response Study: Conduct a dose-escalation study to determine the optimal dose for the specific animal model. Doses ranging from 5 mg/kg to 60 mg/kg have been used in rats.[4][5] 3. Iron Supplementation: Ensure adequate iron availability through diet or supplementation.[3] Monitor serum iron and ferritin levels. |
| Unexpected Animal Morbidity or Mortality. | 1. Off-Target Toxicities: While this compound is reported to have a good safety profile, long-term administration may reveal unforeseen off-target effects.[4][5] 2. Exacerbation of Underlying Disease: The pharmacological effect of this compound might interact with the pathophysiology of the chronic disease model. 3. Thrombotic Events: HIF-PH inhibitors as a class have been associated with an increased risk of thrombosis.[5] | 1. Comprehensive Health Monitoring: Implement a robust schedule for monitoring animal health, including weight, behavior, and complete blood counts. 2. Histopathological Analysis: Conduct thorough necropsies and histopathological examinations of key organs (liver, kidney, heart) to identify any pathological changes. 3. Coagulation Profile: Monitor coagulation parameters (e.g., prothrombin time, activated partial thromboplastin time) to assess thrombotic risk. |
| Development of Edema. | Peripheral edema has been observed as an adverse event in clinical trials.[8] | 1. Fluid Balance Monitoring: Regularly assess fluid intake and output, and monitor for signs of fluid retention. 2. Kidney Function Assessment: Monitor renal function parameters (e.g., serum creatinine, BUN) to rule out drug-induced nephrotoxicity.[9] |
| Significant Fluctuations in Blood Pressure. | The impact on blood pressure can be a concern with HIF-PH inhibitors.[10] | 1. Regular Blood Pressure Monitoring: Implement a protocol for routine blood pressure measurement in conscious, restrained animals. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an oral inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[8][10][11] By inhibiting this enzyme, this compound stabilizes HIF, a transcription factor that upregulates the expression of genes involved in erythropoiesis, most notably erythropoietin (EPO).[11] This leads to increased red blood cell production.
2. What is a typical starting dose for this compound in a rodent model of chronic kidney disease (CKD)?
Based on preclinical studies, a common oral dose of this compound in rat models of CKD is 15 mg/kg, administered on alternate days.[4][5][9] However, the optimal dose may vary depending on the specific model and the severity of the disease.
3. How should this compound be formulated for oral administration in animals?
For preclinical studies, this compound can be prepared as a suspension or solution for oral gavage. The vehicle used for formulation should be inert and well-tolerated by the animal model.
4. What are the expected pharmacokinetic parameters of this compound in preclinical models?
In rats, after a 15 mg/kg oral dose, the maximum plasma concentration (Cmax) is approximately 10.48 µg/mL, with a time to reach Cmax (Tmax) of about 1.0 hour. The elimination half-life (t1/2) is around 6.35 hours.[4] this compound has good oral bioavailability across various species, ranging from 43% to 100%.[1][2][3]
5. Are there any known drug-drug interactions to be aware of in preclinical studies?
This compound is metabolically stable and has a low potential for causing clinical drug-drug interactions.[1][2] It does not significantly inhibit major cytochrome P450 enzymes.[1][3]
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in a Rat Model of Nephrectomy-Induced CKD
| Treatment Group | Dose and Regimen | Change in Hemoglobin (g/dL) | Change in RBC Count | Change in Hematocrit |
| This compound | 15 mg/kg, oral, alternate day for 28 days | Significant Increase | Significant Increase | Significant Increase |
| Darbepoetin (comparator) | 16 µg/kg, subcutaneous, once a week for 28 days | Comparable to this compound | Comparable to this compound | Comparable to this compound |
| Source: Adapted from preclinical data.[5] |
Table 2: Pharmacokinetic Parameters of this compound in Different Species (Oral Administration)
| Species | Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Oral Bioavailability (%) |
| Mouse | 15 | ~0.25 - 1.3 | - | ~1.3 - 5.7 | 43 - 100 |
| Rat | 15 | 1.0 | 10.48 | 6.35 | 43 - 100 |
| Dog | - | ~0.25 - 1.3 | - | ~1.3 - 5.7 | 43 - 100 |
| Monkey | - | ~0.25 - 1.3 | - | ~1.3 - 5.7 | 43 - 100 |
| Source: Compiled from pharmacokinetic studies.[1][2][3][4] |
Experimental Protocols
Protocol 1: Induction of Anemia of Chronic Kidney Disease (CKD) in Rats
This protocol describes the five-sixth nephrectomy model to induce CKD and subsequent anemia in rats.
-
Animal Model: Male Sprague Dawley rats.
-
Surgical Procedure:
-
Anesthetize the animal.
-
Perform a flank incision to expose the left kidney.
-
Ligate and remove two-thirds of the left kidney.
-
After a one-week recovery period, perform a second surgery to remove the entire right kidney.
-
-
Post-Operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
Disease Confirmation: Monitor serum creatinine and blood urea nitrogen (BUN) levels to confirm the development of CKD. Anemia is characterized by a significant decrease in hemoglobin, red blood cell (RBC) count, and hematocrit compared to sham-operated animals.[7]
-
This compound Administration: Begin oral administration of this compound at the desired dose and frequency. A typical regimen is 15 mg/kg on alternate days.[5]
Protocol 2: Induction of Anemia of Inflammation in Mice
This protocol uses lipopolysaccharide (LPS) to induce an inflammatory state leading to anemia.
-
Animal Model: BALB/c mice.
-
Induction of Inflammation: Administer a single intraperitoneal injection of LPS.
-
This compound Administration: A single oral dose of this compound (e.g., 15 mg/kg) can be administered to assess its effect on attenuating the inflammatory-induced anemia.[4]
-
Outcome Measures: Monitor serum erythropoietin (EPO), iron, reticulocyte count, and serum hepcidin levels.[4]
Visualizations
Caption: this compound's mechanism of action in the HIF signaling pathway.
Caption: Experimental workflow for this compound administration in a rat CKD model.
References
- 1. Nonclinical Pharmacokinetic Evaluation of this compound: a Novel Prolyl Hydroxylase Inhibitor for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. matilda.science [matilda.science]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]
- 6. Prolyl hydroxylase inhibitor this compound improves anemia in erythropoietin hyporesponsive state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chronic Kidney Disease | this compound in anaemia in patients with chronic kidney disease: a profile of its use | springermedicine.com [springermedicine.com]
- 9. Prolyl hydroxylase inhibitor this compound protects against acute and chronic kidney injury by reducing inflammatory cytokines and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Assessing the impact of Desidustat on cellular metabolism beyond erythropoiesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the impact of Desidustat on cellular metabolism beyond its primary role in erythropoiesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound, and how does it extend beyond erythropoiesis to affect cellular metabolism?
A1: this compound is a potent, orally bioavailable inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. By inhibiting these enzymes, this compound stabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1α), a transcription factor that orchestrates the cellular response to low oxygen levels. While this stabilization robustly stimulates the production of erythropoietin (EPO) leading to red blood cell formation, HIF-1α also regulates a wide array of genes involved in crucial metabolic pathways.[1][2] These include genes that control glucose uptake, glycolysis, and the tricarboxylic acid (TCA) cycle.[2][3] Therefore, this compound's influence extends beyond erythropoiesis to fundamentally reprogram cellular metabolism.
Q2: What are the expected effects of this compound on glucose metabolism?
A2: By stabilizing HIF-1α, this compound is expected to shift cellular energy production from mitochondrial oxidative phosphorylation towards glycolysis.[2] This metabolic reprogramming involves the upregulation of glucose transporters (like GLUT1) and key glycolytic enzymes.[2] Consequently, researchers may observe an increased rate of glucose consumption and lactate production in cells treated with this compound. This is a critical adaptation to perceived hypoxia, allowing for ATP production even when mitochondrial respiration is limited. One study on another HIF-PH inhibitor, Enarodustat, demonstrated this shift in renal proximal tubule cells.
Q3: How does this compound impact lipid metabolism?
A3: Clinical studies have indicated that this compound can influence lipid profiles. A phase 3 clinical trial (DREAM-D) showed a significant decrease in apolipoprotein-B, total cholesterol, and LDL cholesterol levels in patients treated with this compound compared to epoetin alfa.[3] The precise mechanisms for these effects are still under investigation but are likely linked to the broader metabolic reprogramming induced by HIF-1α stabilization.
Q4: Are there any known off-target effects of this compound on cellular metabolism?
A4: While this compound is selective for HIF-PH enzymes, the broad regulatory role of HIF-1α means that its stabilization can have widespread effects that might be considered "off-target" in the context of erythropoiesis. These can include the modulation of genes involved in angiogenesis, cell proliferation, and inflammation.[1] It is crucial for researchers to consider these pleiotropic effects in their experimental design and interpretation of results. Additionally, like other HIF-PH inhibitors, this compound's potential for drug-drug interactions, particularly with medications metabolized by CYP enzymes, should be considered.[4][5]
Troubleshooting Guides
Guide 1: Unexpected Results in Seahorse XF Assays
Issue: You are not observing the expected increase in the extracellular acidification rate (ECAR) or a decrease in the oxygen consumption rate (OCR) in your cell line after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Cell-Specific Response | Different cell lines have varying metabolic phenotypes and sensitivities to HIF-PH inhibitors. Verify the expression and activity of HIF-1α and its target genes in your specific cell model. |
| Incorrect Drug Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. Excessive concentrations can sometimes lead to off-target effects or cellular toxicity, confounding metabolic measurements. |
| Assay Timing | The metabolic shift induced by this compound is a time-dependent process. Conduct a time-course experiment to identify the optimal duration of treatment for observing the desired metabolic changes. |
| Suboptimal Assay Conditions | Ensure the Seahorse XF assay medium is correctly prepared (e.g., bicarbonate-free, correct pH) and that cells are seeded at an optimal density. Refer to the manufacturer's protocols and general troubleshooting guides for Seahorse assays. |
| Instrument Calibration | Verify that the Seahorse XF Analyzer is properly calibrated before each experiment. |
Guide 2: Variability in Metabolomics Data
Issue: You are observing high variability in your metabolomics data from this compound-treated samples, making it difficult to identify significant changes.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize your sample preparation protocol meticulously. This includes consistent cell quenching, metabolite extraction, and sample handling procedures. Even minor variations can introduce significant variability. |
| Cell Culture Conditions | Ensure that cell culture conditions (e.g., passage number, confluency, media composition) are consistent across all experimental replicates. |
| Timing of Metabolite Extraction | The cellular metabolome is highly dynamic. Ensure that the timing of metabolite extraction after this compound treatment is precisely controlled for all samples. |
| Normalization Strategy | Normalize your metabolomics data to an appropriate parameter, such as cell number or total protein concentration, to account for variations in sample size. |
| Analytical Platform Variability | Work closely with the metabolomics core facility to understand and minimize any potential sources of analytical variability. |
Quantitative Data Summary
Table 1: Hematological and Iron Metabolism Effects of this compound (Clinical Trial Data)
| Parameter | Treatment Group | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD) | Reference |
| Hemoglobin (g/dL) | This compound | 9.44 | +1.95 | [6] |
| Darbepoetin | 9.44 | +1.83 | [6] | |
| Hepcidin (ng/mL) | This compound | 123.4 | -15.6 ± 103.3 (Week 12) | [3] |
| Epoetin Alfa | 125.7 | -16.6 ± 94.93 (Week 12) | [3] |
Table 2: Lipid Profile Changes with this compound (DREAM-D Study)
| Parameter | Treatment Group | Change from Baseline to Week 12 (p-value vs. Epoetin Alfa) | Reference |
| Apolipoprotein-B | This compound | Statistically Significant Decrease (<0.0001) | [3] |
| Total Cholesterol | This compound | Statistically Significant Decrease (0.0003) | [3] |
| LDL Cholesterol | This compound | Statistically Significant Decrease (0.0010) | [3] |
Experimental Protocols
Protocol 1: General Method for Assessing Cellular Respiration and Glycolysis using Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentration of this compound or vehicle control for the optimized duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine).
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
-
-
Seahorse XF Assay:
-
Load the hydrated sensor cartridge with compounds for the Mito Stress Test (e.g., oligomycin, FCCP, rotenone/antimycin A) or Glycolysis Stress Test (e.g., glucose, oligomycin, 2-DG).
-
Calibrate the instrument and then replace the calibrant plate with the cell plate.
-
Run the assay according to the manufacturer's protocol to measure OCR and ECAR.
-
-
Data Analysis: Normalize the OCR and ECAR data to cell number or protein concentration. Analyze the data to determine key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.
Protocol 2: General Method for Metabolomics Analysis of this compound-Treated Cells
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Metabolite Quenching and Extraction:
-
Rapidly wash the cells with ice-cold saline to remove extracellular metabolites.
-
Quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for the analytical platform.
-
LC-MS/MS or GC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid or gas chromatography to separate and detect the metabolites.
-
Data Analysis: Process the raw data to identify and quantify the metabolites. Perform statistical analysis to identify metabolites that are significantly altered by this compound treatment. Pathway analysis can then be used to interpret the biological significance of these changes.
Visualizations
Caption: this compound-induced HIF-1α signaling pathway and its metabolic consequences.
Caption: General experimental workflow for assessing metabolic changes.
Caption: Troubleshooting logic for unexpected Seahorse XF assay results.
References
- 1. Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances of HIF‑1α/glycolysis axis in non‑small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugtodayonline.com [drugtodayonline.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Exploratory Metabolomic Analysis Based on Reversed-Phase Liquid Chromatography–Mass Spectrometry to Study an In Vitro Model of Hypoxia-Induced Metabolic Alterations in HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Differentiating HIF-1α and HIF-2α Dependent Effects of Desidustat
This technical support center provides researchers, scientists, and drug development professionals with guidance on designing and troubleshooting experiments to distinguish the specific effects of Desidustat mediated by Hypoxia-Inducible Factor-1α (HIF-1α) versus HIF-2α.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally administered small molecule that inhibits prolyl hydroxylase domain (PHD) enzymes.[1] Under normal oxygen conditions, PHDs hydroxylate the alpha subunits of HIFs (HIF-α), marking them for degradation.[1] By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α subunits (both HIF-1α and HIF-2α). These stabilized subunits then translocate to the nucleus, dimerize with HIF-β, and activate the transcription of a wide range of target genes.[1]
Q2: What are the generally accepted differential roles of HIF-1α and HIF-2α?
A2: While there is some overlap in their functions, HIF-1α and HIF-2α are generally associated with distinct cellular responses. HIF-1α is considered the primary regulator of the metabolic switch to glycolysis under hypoxic conditions. In contrast, HIF-2α is the main driver of erythropoiesis and the regulation of iron metabolism.[2]
Q3: Does this compound show any selectivity for HIF-1α or HIF-2α?
A3: Preclinical studies have shown that this compound leads to the stabilization of both HIF-1α and HIF-2α. While some other PHD inhibitors may exhibit preferential activity towards specific PHD isoforms, which can indirectly lead to a preference for stabilizing one HIF-α isoform over the other, this compound is generally considered a pan-HIF-α stabilizer.[3] Therefore, to understand its specific effects through each pathway, it is necessary to use experimental models that can differentiate between HIF-1α and HIF-2α activity.
Q4: What are the key target genes I can use as markers for HIF-1α and HIF-2α activity?
A4: To differentiate the downstream effects of this compound, you can measure the expression of well-established target genes for each isoform.
| Isoform | Pathway | Key Target Genes |
| HIF-1α | Glycolysis | PGK1 (Phosphoglycerate Kinase 1), LDHA (Lactate Dehydrogenase A), GLUT1 (SLC2A1) |
| HIF-2α | Erythropoiesis & Iron Metabolism | EPO (Erythropoietin), TFRC (Transferrin Receptor), DMT1 (SLC11A2), DCYTB (CYBRD1) |
Experimental Workflow for Differentiation
The following diagram outlines a typical experimental workflow to dissect the HIF-1α and HIF-2α dependent effects of this compound.
Detailed Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of HIF-1α and HIF-2α
This protocol provides a general guideline for transiently knocking down HIF-1α and HIF-2α expression using small interfering RNA (siRNA).
Materials:
-
HIF-1α siRNA, HIF-2α siRNA, and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Appropriate cell culture plates and media
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-45 minutes at room temperature.
-
-
Transfection:
-
Wash the cells once with siRNA Transfection Medium (e.g., Opti-MEM).
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 5-7 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation, add antibiotic-free normal growth medium.
-
Incubate for an additional 24-72 hours before proceeding with this compound treatment and subsequent analysis.
-
Protocol 2: CRISPR/Cas9-Mediated Knockout of HIF-1α and HIF-2α
This protocol outlines the general steps for creating stable knockout cell lines.
Materials:
-
Plasmids expressing Cas9 and a guide RNA (gRNA) specific to HIF1A or EPAS1 (HIF2A)
-
Transfection reagent suitable for plasmids (e.g., Lipofectamine 3000)
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
Procedure:
-
gRNA Design: Use a CRISPR design tool to select gRNAs targeting an early exon of the gene of interest.
-
Transfection: Transfect the Cas9 and gRNA plasmids into the target cells.
-
Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
Single-Cell Cloning: Once a stable population of edited cells is established, perform limiting dilution in 96-well plates to isolate single-cell clones.
-
Screening and Validation: Expand the single-cell clones and screen for successful knockout by Western blot and genomic DNA sequencing.
Protocol 3: Quantitative PCR (qPCR) for Target Gene Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from cell lysates according to the kit manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Run the qPCR using a standard thermal cycling protocol (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).
-
-
Data Analysis: Use the 2-ΔΔCt method to calculate the relative expression of target genes, normalized to the housekeeping gene.
Troubleshooting Guides
Issue 1: Incomplete Knockdown/Knockout of HIF-1α or HIF-2α
| Potential Cause | Troubleshooting Step |
| Suboptimal transfection efficiency | Optimize the siRNA/plasmid concentration and the ratio of nucleic acid to transfection reagent. Ensure cells are at the recommended confluency and in a healthy state. |
| Ineffective siRNA/gRNA sequence | Test multiple siRNA or gRNA sequences targeting different regions of the gene. For siRNA, consider using a pool of multiple siRNAs targeting the same gene. |
| Rapid protein turnover (for siRNA) | Analyze protein levels at an earlier time point post-transfection (e.g., 24 or 48 hours). |
| Compensatory upregulation | Be aware that the knockdown of one HIF-α isoform may lead to a compensatory increase in the other.[4] It is crucial to measure the expression of both HIF-1α and HIF-2α in all experimental conditions. |
Issue 2: High Variability in qPCR Results
| Potential Cause | Troubleshooting Step |
| Poor RNA quality | Ensure the A260/280 ratio of your RNA is between 1.8 and 2.0. Use a DNase treatment step to remove any contaminating genomic DNA. |
| Inefficient cDNA synthesis | Use a consistent amount of high-quality RNA for all reverse transcription reactions. |
| Primer-dimer formation | Perform a melt curve analysis to check for the presence of a single, specific PCR product. Optimize primer concentrations if necessary. |
| Pipetting errors | Use a master mix for your qPCR reactions to minimize pipetting variability. |
Issue 3: Difficulty in Detecting HIF-1α by Western Blot
| Potential Cause | Troubleshooting Step |
| Rapid protein degradation | HIF-1α is notoriously unstable in the presence of oxygen. Lyse cells directly on ice with ice-cold lysis buffer containing protease and phosphatase inhibitors to minimize degradation.[5] |
| Low protein abundance | Load a higher amount of protein per well. Consider using a nuclear fractionation protocol to enrich for HIF-1α. |
| Ineffective primary antibody | Use a primary antibody that has been validated for Western blotting of your target species. Optimize the antibody concentration and incubation time. |
Signaling and Logic Diagrams
HIF-α Stabilization by this compound
Logic for Attributing Effects to HIF-1α vs. HIF-2α
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Reddit - The heart of the internet [reddit.com]
Controlling for confounding factors in clinical studies of Desidustat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desidustat. The information is designed to address specific issues that may be encountered during clinical studies, with a focus on controlling for confounding factors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
A1: this compound is an oral inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1] By inhibiting the PHD enzymes, this compound mimics the body's natural response to hypoxia (low oxygen levels). This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with HIF-β. This complex activates the transcription of genes involved in erythropoiesis, most notably the gene for erythropoietin (EPO).[1] The resulting increase in endogenous EPO production stimulates the bone marrow to produce more red blood cells, thereby increasing hemoglobin levels. Additionally, this compound has been shown to improve iron metabolism by decreasing levels of hepcidin, a key regulator of iron absorption and availability.[1][2][3]
Q2: What are the primary confounding factors to consider in clinical studies of this compound?
A2: The two most significant confounding factors in clinical studies of this compound for the treatment of anemia are:
-
Iron Deficiency: Inadequate iron stores can blunt the erythropoietic response to this compound. Since this compound stimulates red blood cell production, it increases the demand for iron, which is a critical component of hemoglobin.[3]
-
Inflammation: Chronic inflammation, common in patients with chronic kidney disease (CKD), can lead to functional iron deficiency by increasing hepcidin levels.[1][3] Elevated hepcidin sequesters iron in storage, making it unavailable for erythropoiesis. Inflammation can also suppress the bone marrow's response to EPO.[2][4]
Other potential confounding factors to consider during study design and analysis include:
-
Baseline hemoglobin levels
-
Prior use of erythropoiesis-stimulating agents (ESAs)[5]
-
Presence of comorbidities such as diabetes and cardiovascular disease[6]
-
Concomitant medications that may have drug-drug interactions[7][8]
-
Vitamin B12 and folate deficiencies
Q3: How does this compound affect iron metabolism and inflammation markers?
A3: this compound has demonstrated favorable effects on both iron metabolism and markers of inflammation in preclinical and clinical studies. By stabilizing HIF, this compound leads to a reduction in hepcidin levels.[1][3] This, in turn, increases the availability of iron for erythropoiesis. Preclinical studies have shown that this compound treatment is associated with increased serum iron and expression of proteins involved in iron transport.[1]
Regarding inflammation, preclinical studies have shown that this compound can reduce levels of pro-inflammatory cytokines such as IL-6 and IL-1β.[1][2] This anti-inflammatory effect may contribute to its efficacy in treating anemia, particularly in patients with underlying inflammatory conditions.
Troubleshooting Guides
Issue 1: Suboptimal Hemoglobin Response to this compound
Potential Cause: Underlying iron deficiency.
Troubleshooting Steps:
-
Assess Iron Status: Regularly monitor serum ferritin and transferrin saturation (TSAT) levels throughout the study.
-
Iron Supplementation Protocol: Implement a standardized iron supplementation protocol to maintain adequate iron stores. In clinical trials, iron supplementation (oral or parenteral) is typically administered to maintain serum ferritin levels ≥100 ng/mL and TSAT ≥20%.[6][9]
-
Investigate Other Causes: If iron stores are replete, investigate other potential causes of hyporesponsiveness, such as occult blood loss, hemolysis, or other nutritional deficiencies (e.g., vitamin B12, folate).
Experimental Protocol: Iron Management in this compound Clinical Trials
-
Screening: At baseline, ensure all participants have adequate iron stores. A common inclusion criterion is a serum ferritin level ≥100 ng/mL and a TSAT ≥20%.
-
Monitoring: Monitor serum ferritin and TSAT at regular intervals (e.g., every 4 weeks) during the treatment period.
-
Intervention Thresholds:
-
If serum ferritin falls below 100 ng/mL or TSAT falls below 20%, initiate iron supplementation.
-
The choice between oral and intravenous iron supplementation may depend on the severity of the deficiency and the patient's ability to tolerate oral iron.
-
-
Dosage: The dose and frequency of iron supplementation should be in accordance with standard clinical practice guidelines.
-
Follow-up: After initiating iron supplementation, re-evaluate iron parameters within 2-4 weeks to assess the response.
Issue 2: Unexpected Drop in Hemoglobin Levels
Potential Cause: Acute inflammatory event (e.g., infection).
Troubleshooting Steps:
-
Clinical Assessment: Evaluate the patient for signs and symptoms of infection or other acute inflammatory conditions.
-
Measure Inflammatory Markers: Obtain a C-reactive protein (CRP) level to quantify the degree of inflammation.
-
Continue this compound: In many cases, it is appropriate to continue this compound treatment while addressing the underlying inflammatory condition. Studies on other HIF-PH inhibitors have suggested that their efficacy is less affected by inflammation compared to traditional ESAs.[10][11][12]
-
Rescue Therapy: If the hemoglobin drop is severe (e.g., below 7 g/dL or a decrease of ≥2 g/dL from baseline), rescue therapy with red blood cell transfusion or an ESA may be considered as per the study protocol.[9] In a phase 3 study of this compound, a patient with a lower respiratory tract infection and a significant hemoglobin drop received an epoetin alfa injection.[13]
Issue 3: Managing Dose Adjustments
Potential Cause: Individual variability in response to this compound.
Troubleshooting Steps:
-
Follow Dosing Protocol: Adhere to the study's pre-defined dose adjustment protocol based on hemoglobin response.
-
Monitoring Frequency: Monitor hemoglobin levels more frequently during the initial phase of treatment (e.g., every 2 weeks for the first 8 weeks) to allow for timely dose adjustments.[14][15]
-
Gradual Adjustments: Dose adjustments are typically made in increments (e.g., 25 mg) every 4 weeks to achieve and maintain the target hemoglobin range.[14][15]
Data Presentation
Table 1: Dose-Response Relationship of this compound on Hemoglobin Levels (Phase 2 Study) [1][16]
| This compound Dose (Administered every other day for 6 weeks) | Mean Increase in Hemoglobin (g/dL) | Responder Rate (>1 g/dL increase) |
| 100 mg | 1.57 | 66% |
| 150 mg | 2.22 | 75% |
| 200 mg | 2.92 | 83% |
| Placebo | 0.46 | 23% |
Table 2: Effect of this compound on Iron Metabolism and Inflammatory Markers (Preclinical Data) [1][2]
| Parameter | Effect of this compound Treatment |
| Serum Hepcidin | Decreased |
| Serum Iron | Increased |
| IL-6 | Decreased |
| IL-1β | Decreased |
Visualizations
Caption: this compound's mechanism of action.
Caption: Controlling for confounding factors.
Caption: Troubleshooting suboptimal hemoglobin response.
References
- 1. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl hydroxylase inhibitor this compound improves anemia in erythropoietin hyporesponsive state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]
- 4. Prolyl hydroxylase inhibitor this compound improves anemia in erythropoietin hyporesponsive state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonclinical Pharmacokinetic Evaluation of this compound: a Novel Prolyl Hydroxylase Inhibitor for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound in Anemia due to Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of C-reactive protein on the effect of Roxadustat for the treatment of anemia in chronic kidney disease: a systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of C-Reactive Protein on HIF-PHIs in Anemia Treatment | Docwire News [docwirenews.com]
- 13. karger.com [karger.com]
- 14. OXEMIA : this compound - Dosing Information [oxemia.com]
- 15. oxemia.com [oxemia.com]
- 16. karger.com [karger.com]
Validation & Comparative
Comparative Efficacy of Desidustat versus Roxadustat in Preclinical Models: A Research Guide
This guide provides a comparative analysis of the preclinical efficacy of Desidustat and Roxadustat, two oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors developed for the treatment of anemia. The information is compiled from various preclinical studies, as no direct head-to-head comparative preclinical studies have been published. The data presented here is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: The HIF Pathway
Both this compound and Roxadustat exert their therapeutic effects by inhibiting HIF-prolyl hydroxylase enzymes. This inhibition leads to the stabilization of hypoxia-inducible factors (HIFs), which are transcription factors that regulate the body's response to low oxygen levels.[1][2] Under normal oxygen conditions, HIFs are hydroxylated by prolyl hydroxylase and subsequently degraded. By blocking this degradation, both drugs mimic a state of hypoxia, allowing HIFs to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis (red blood cell production) and iron metabolism.[1][2] A primary target gene is erythropoietin (EPO), a hormone that stimulates the production of red blood cells in the bone marrow.[1][2]
Below is a diagram illustrating the HIF signaling pathway and the mechanism of action of HIF-PH inhibitors like this compound and Roxadustat.
Comparative Efficacy Data
The following tables summarize the preclinical efficacy of this compound and Roxadustat based on data from separate studies in various rodent models of anemia.
Table 1: Effects on Hematological Parameters in a Rat Model of Chronic Kidney Disease (CKD)-Induced Anemia
Animal Model: Five-sixth nephrectomy in rats
| Parameter | This compound | Roxadustat |
| Dose Range | 5-60 mg/kg (oral, alternate day for 28 days)[3][4] | Data on specific dose ranges and outcomes in this model were not detailed in the provided search results, but it was stated to correct anemia in this model.[1][5] |
| Hemoglobin (Hb) | Dose-dependent increase. At 5 mg/kg, a 0.9 g/dl increase was observed after one week of repeated dosing.[3] The nephrectomized rats showed a significant loss in hemoglobin, which was treated by this compound.[3][4] | Corrected anemia.[1][5] |
| Red Blood Cell (RBC) Count | The nephrectomized rats showed a significant loss in RBC count, which was treated by this compound.[3][4] | Not specified. |
| Hematocrit | The nephrectomized rats showed a significant loss in hematocrit, which was treated by this compound.[3][4] | Dose-dependent increase in healthy rats and cynomolgus monkeys.[1][5] |
| Comparator | Darbepoetin (16 µg/kg, subcutaneous, once a week)[3][4] | Not specified. |
Table 2: Effects in Rodent Models of Anemia of Inflammation
| Parameter | This compound | Roxadustat |
| Animal Model | BALB/c mice with LPS- or turpentine oil-induced inflammation.[3][4] | Rat model with peptidoglycan-polysaccharide (PG-PS)-induced anemia of inflammation.[1][5] |
| Dose | 15 mg/kg (oral, single dose)[3][4] | Not specified. |
| Serum Erythropoietin (EPO) | Increased.[3][4] | Increased EPO production.[1][5] |
| Serum Iron | Increased.[3][4] | Improved iron homeostasis.[1][5] |
| Reticulocyte Count | Increased.[3][4] | Increased in healthy rats and cynomolgus monkeys.[1][5] |
| Serum Hepcidin | Decreased.[3][4] | Significantly decreased hepatic expression of hepcidin.[1][5] |
| Hemoglobin (Hb) | In a repeated dose study in turpentine oil-induced anemia, this compound increased hemoglobin in a dose-related manner. | Corrected anemia.[1][5] |
| RBC Count | In a repeated dose study in turpentine oil-induced anemia, this compound increased RBC count in a dose-related manner. | Not specified. |
| Hematocrit | In a repeated dose study in turpentine oil-induced anemia, this compound increased hematocrit in a dose-related manner. | Not specified. |
Table 3: In Vitro HIF Stabilization
| Parameter | This compound | Roxadustat |
| Assay | HIF heterodimerization bioassays measuring stabilization of HIF in live cells. | Same assay as this compound. |
| HIF-1α Stabilization (EC50) | 32.6 μM | Not specified. |
| HIF-2α Stabilization (EC50) | 22.1 μM | Not specified. |
| HIF-1α Efficacy (Emax) | 119% | 105% |
| HIF-2α Efficacy (Emax) | 119% | 98.9% |
| Note | The study concluded that Roxadustat showed similar activity to this compound at micromolar concentrations in this assay. |
Experimental Protocols
General Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical experimental workflow for evaluating the efficacy of HIF-PH inhibitors in preclinical models of anemia.
References
- 1. [PDF] Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat, a Novel Treatment of Anemia of Chronic Kidney Disease | Semantic Scholar [semanticscholar.org]
- 2. Prolyl hydroxylase inhibitor this compound improves anemia in erythropoietin hyporesponsive state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]
- 4. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat, a Novel Treatment of Anemia of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Desidustat and Erythropoiesis-Stimulating Agents (ESAs) for the Treatment of Anemia in Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
Anemia is a common and debilitating complication of chronic kidney disease (CKD), primarily due to decreased production of erythropoietin (EPO) by the failing kidneys. For decades, the standard of care has been treatment with Erythropoiesis-Stimulating Agents (ESAs), which are recombinant forms of human erythropoietin. However, the emergence of a new class of oral drugs, the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, such as Desidustat, presents a novel therapeutic approach. This guide provides an objective, data-driven comparison of this compound and ESAs, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of key comparative studies.
Mechanism of Action: A Tale of Two Pathways
This compound and ESAs employ fundamentally different mechanisms to stimulate erythropoiesis.
Erythropoiesis-Stimulating Agents (ESAs): Direct EPO Receptor Activation
ESAs, such as Epoetin alfa and Darbepoetin alfa, are synthetic versions of the natural hormone erythropoietin.[1] They directly bind to and activate the erythropoietin receptor (EPO-R) on the surface of erythroid progenitor cells in the bone marrow.[2][3] This activation triggers a cascade of intracellular signaling pathways, including the JAK2/STAT5, PI3K/AKT, and MAPK pathways, which promote the survival, proliferation, and differentiation of these progenitor cells into mature red blood cells.[3][4]
This compound: Mimicking the Body's Response to Hypoxia
This compound is an orally administered small molecule that inhibits the prolyl hydroxylase domain (PHD) enzymes.[5][6] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the alpha subunit of hypoxia-inducible factor (HIF-α). This hydroxylation marks HIF-α for ubiquitination and subsequent degradation by the proteasome.[5] By inhibiting PHD, this compound prevents the degradation of HIF-α, allowing it to accumulate and translocate to the nucleus.[5][6] In the nucleus, HIF-α dimerizes with HIF-β and binds to hypoxia-response elements (HREs) on target genes, leading to the transcription of genes involved in erythropoiesis, including the gene for endogenous erythropoietin (EPO).[5] This results in a more physiological increase in EPO levels.
Clinical Efficacy: A Non-Inferior Alternative
Multiple clinical trials have demonstrated that this compound is non-inferior to ESAs in treating anemia in patients with CKD, both in dialysis-dependent (DD-CKD) and non-dialysis-dependent (NDD-CKD) populations.
Phase 3 DREAM-D Study (Dialysis-Dependent CKD)
The DREAM-D study was a phase 3, multicenter, open-label, randomized, active-controlled clinical trial conducted in India.[7]
Experimental Protocol:
-
Participants: 392 patients with anemia due to CKD requiring dialysis (ESA-naïve or prior ESA users) with baseline hemoglobin levels of 8.0-11.0 g/dL.[7]
-
Intervention: Patients were randomized in a 1:1 ratio to receive either oral this compound tablets (thrice a week) or subcutaneous Epoetin alfa injections for 24 weeks.[7]
-
Primary Endpoint: Change in hemoglobin level from baseline to the evaluation period of weeks 16-24.[7]
-
Key Secondary Endpoint: The number of patients with a hemoglobin response.[7]
Efficacy Results:
| Parameter | This compound Group | Epoetin alfa Group | Statistical Significance |
| Mean Change in Hemoglobin (g/dL) from Baseline to Weeks 16-24 | 0.95 | 0.80 | Non-inferiority met[7][8] |
| Number of Hemoglobin Responders (%) | 106 (59.22%) | 89 (48.37%) | p = 0.0382[7][8] |
Table 1: Efficacy outcomes from the DREAM-D study comparing this compound and Epoetin alfa in dialysis-dependent CKD patients.
The results of the DREAM-D study showed that this compound was non-inferior to Epoetin alfa in increasing hemoglobin levels.[7] Notably, a significantly higher percentage of patients in the this compound group achieved a hemoglobin response.[7][8]
Phase 3 Study in Non-Dialysis-Dependent CKD
A phase 3 study also compared this compound to an ESA, Darbepoetin alfa, in patients with CKD not on dialysis.[8]
Experimental Protocol:
-
Participants: 588 patients with anemia due to CKD not requiring dialysis, with a baseline hemoglobin of 7.0-10.0 g/dL.[8]
-
Intervention: Patients were randomized to receive either oral this compound 100 mg (thrice a week) or subcutaneous biosimilar Darbepoetin (0.75 μg/kg once in two weeks) for 24 weeks.[8]
Efficacy Results:
| Parameter | This compound Group | Darbepoetin alfa Group | Statistical Significance |
| Mean Hemoglobin Rise from Baseline (g/dL) | 1.95 | 1.83 | Non-inferiority confirmed[8] |
Table 2: Efficacy outcomes from a Phase 3 study comparing this compound and Darbepoetin alfa in non-dialysis-dependent CKD patients.
This study confirmed that this compound was non-inferior to Darbepoetin alfa in raising hemoglobin levels in non-dialysis CKD patients.[8]
Safety and Tolerability Profile
Across clinical trials, this compound has demonstrated a safety profile comparable to that of ESAs.[8][9]
DREAM-D Study Safety Findings: In the DREAM-D trial, the safety profile of oral this compound was comparable to subcutaneous Epoetin alfa injection.[7][8] There were no new or increased risks observed with the use of this compound.[7][8]
Non-Dialysis-Dependent CKD Study Safety Findings: In the study of non-dialysis patients, treatment-emergent adverse events were generally mild.[8] Interestingly, the incidence of hypertension was lower in the this compound group (1.70%) compared to the Darbepoetin group (5.78%).[8]
General Safety Considerations for HIF-PH Inhibitors: While this compound has shown a favorable safety profile, it is important to consider the potential class-effects of HIF-PH inhibitors. Concerns have been raised by regulatory bodies like the US FDA regarding the thrombotic risk of some drugs in this class.[8] However, in the clinical trials conducted so far, this compound has not been associated with serious side effects related to tumor progression, gastrointestinal issues, or thrombosis.[8]
Advantages of this compound
Beyond its non-inferior efficacy and comparable safety, this compound offers several potential advantages over traditional ESAs:
-
Oral Administration: As an oral tablet, this compound offers greater convenience and patient compliance compared to the injectable administration of ESAs.[6][10]
-
Physiological EPO Production: By stimulating the body's own production of erythropoietin, this compound may lead to more stable and physiological EPO levels.[6]
-
Improved Iron Homeostasis: HIF stabilization is known to downregulate hepcidin, a key regulator of iron availability.[11] This can lead to improved iron utilization for erythropoiesis.
-
Reduced Cost and Ease of Storage: Oral medications like this compound can have advantages in terms of reduced cost and ease of storage compared to injectable biologics that may require a cold chain.[12]
Conclusion
This compound, a novel oral HIF-PH inhibitor, has emerged as a non-inferior alternative to injectable ESAs for the treatment of anemia in patients with chronic kidney disease. Clinical trial data has consistently demonstrated its efficacy in raising and maintaining hemoglobin levels, with a comparable safety profile to Epoetin alfa and Darbepoetin alfa. The oral route of administration, coupled with a more physiological mechanism of action, positions this compound as a promising and convenient therapeutic option for managing CKD-associated anemia. Further long-term studies will continue to delineate its place in the evolving landscape of anemia management in this patient population.
References
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. Erythropoietins: a common mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. This compound in Anemia due to Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]
- 10. ijbcp.com [ijbcp.com]
- 11. researchgate.net [researchgate.net]
- 12. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
Desidustat Demonstrates Non-Inferiority to Darbepoetin Alfa in Managing Renal Anemia
New Delhi, India - Recent Phase 3 clinical trial data indicates that Desidustat, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, is non-inferior to the injectable erythropoiesis-stimulating agent (ESA) Darbepoetin alfa for the treatment of anemia in patients with chronic kidney disease (CKD). These findings position this compound as a promising oral alternative for managing renal anemia, offering improved convenience for patients.
This compound stimulates the body's natural production of erythropoietin by mimicking the physiological response to hypoxia, leading to the production of red blood cells.[1][2] This mechanism of action differs from that of Darbepoetin alfa, a recombinant human erythropoietin, which directly stimulates erythroid progenitor cells in the bone marrow.[3][4][5][6]
Efficacy in Clinical Trials
Two pivotal Phase 3 studies, DREAM-ND (for non-dialysis-dependent CKD patients) and DREAM-D (for dialysis-dependent CKD patients), have demonstrated the non-inferiority of this compound compared to ESAs.
In the DREAM-ND study, 588 patients with non-dialysis-dependent CKD and anemia were randomized to receive either oral this compound (100 mg thrice a week) or subcutaneous Darbepoetin alfa (0.75 μg/kg every two weeks) for 24 weeks.[7][8] The primary endpoint, the mean change in hemoglobin (Hb) from baseline to weeks 16-24, was 1.95 g/dL for this compound and 1.83 g/dL for Darbepoetin alfa, meeting the pre-specified non-inferiority margin of -0.75 g/dL.[8] Notably, a significantly higher percentage of patients in the this compound group achieved a hemoglobin response (77.78%) compared to the Darbepoetin alfa group (68.48%).[8]
Similarly, the DREAM-D study, which enrolled 392 dialysis-dependent CKD patients, compared oral this compound with intravenous Epoetin alfa.[9][10][11] The results also confirmed the non-inferiority of this compound, with a mean change in hemoglobin of 0.95 g/dL from baseline to weeks 16-24, compared to 0.80 g/dL for Epoetin alfa.[12][13] The proportion of hemoglobin responders was also significantly higher in the this compound group (59.22%) versus the Epoetin alfa group (48.37%).[12][13]
Comparative Efficacy Data
| Endpoint | DREAM-ND (Non-Dialysis) | DREAM-D (Dialysis) |
| This compound | Darbepoetin alfa | |
| Mean Change in Hemoglobin (g/dL) from Baseline to Weeks 16-24 | 1.95 | 1.83 |
| Difference in Mean Change (95% CI) | 0.11 (-0.12, 0.34) | |
| Hemoglobin Responders (%) | 77.78% | 68.48% |
| Statistical Significance (p-value for Responders) | p = 0.0181 |
Safety and Tolerability Profile
Across the clinical trials, this compound was generally well-tolerated, with a safety profile comparable to that of ESAs.[12][13] In the DREAM-ND study, the incidence of treatment-emergent adverse events was similar between the two groups. Notably, hypertension, a common side effect of ESAs, was reported in a smaller percentage of patients in the this compound group (1.70%) compared to the Darbepoetin alfa group (5.78%).[13] Furthermore, this compound demonstrated a statistically significant reduction in hepcidin and low-density lipoprotein levels, with no significant change in vascular endothelial growth factor (VEGF) levels.[8]
Experimental Protocols
DREAM-ND Study: This was a Phase 3, multicenter, open-label, randomized, active-control study. A total of 588 non-dialysis-dependent CKD patients with baseline hemoglobin between 7.0 and 10.0 g/dL were randomized 1:1 to receive either oral this compound 100 mg thrice weekly or subcutaneous Darbepoetin alfa 0.75 µg/kg every two weeks for 24 weeks.[7][8] The primary endpoint was the change in hemoglobin from baseline to the evaluation period of weeks 16-24.[8]
DREAM-D Study: This Phase 3, multicenter, open-label, randomized, active-controlled study enrolled 392 dialysis-dependent CKD patients with baseline hemoglobin between 8.0 and 11.0 g/dL.[9][10][11] Patients were randomized 1:1 to receive either oral this compound thrice weekly or intravenous Epoetin alfa for 24 weeks, with the goal of maintaining a hemoglobin level of 10-12 g/dL.[10][11] The primary endpoint was the change in hemoglobin from baseline to the evaluation period of weeks 16-24.[11]
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound and Darbepoetin alfa are illustrated in the following diagrams:
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Darbepoetin alfa.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Darbepoetin alfa? [synapse.patsnap.com]
- 5. Darbepoetin-alfa - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Darbepoetin Alfa - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. This compound in Anemia due to Non-Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-ND) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. karger.com [karger.com]
- 11. This compound in Anemia due to Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]
Desidustat vs. Vadadustat: A Comparative Analysis of HIF-PH Inhibitors in the Management of Anemia in Chronic Kidney Disease
A detailed examination of two novel oral therapies for anemia associated with Chronic Kidney Disease (CKD), this guide provides a comparative analysis of Desidustat and Vadadustat. Both belong to the class of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, which represent a paradigm shift from traditional erythropoiesis-stimulating agents (ESAs) by mimicking the body's natural response to hypoxia. [1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanism of action, clinical efficacy, safety profiles, and experimental protocols of these two agents.
Mechanism of Action: Stabilizing HIF to Stimulate Erythropoiesis
This compound and Vadadustat share a common mechanism of action by inhibiting HIF-prolyl hydroxylase enzymes.[3][4] Under normal oxygen conditions, these enzymes hydroxylate the alpha subunit of HIF (HIF-α), leading to its degradation.[3][4] By inhibiting this process, both drugs lead to the stabilization and accumulation of HIF-α.[3][4] Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements on target genes.[4] This cascade of events ultimately stimulates the endogenous production of erythropoietin (EPO), enhances iron mobilization and utilization, and consequently increases red blood cell production to correct anemia.[4][5]
Clinical Efficacy: A Head-to-Head Look at Phase 3 Data
Both this compound and Vadadustat have undergone extensive Phase 3 clinical trials to evaluate their efficacy in treating anemia in patients with both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD. The primary efficacy endpoint in these studies was typically the change in hemoglobin (Hb) levels from baseline compared to an active comparator, usually an ESA like darbepoetin alfa or epoetin alfa.
Non-Dialysis-Dependent CKD (NDD-CKD)
In the DREAM-ND trial, this compound was found to be non-inferior to darbepoetin alfa in increasing hemoglobin levels.[6][7] The mean change in hemoglobin from baseline to weeks 16-24 was 1.95 g/dL in the this compound group and 1.83 g/dL in the darbepoetin group.[7] Notably, the number of hemoglobin responders was significantly higher in the this compound group.[7]
Vadadustat's PRO2TECT program also demonstrated its efficacy in the NDD-CKD population.[8] However, while it met the primary efficacy endpoints, it did not meet the primary safety endpoint of non-inferiority for major adverse cardiovascular events (MACE) in the pooled analysis.[9]
| DREAM-ND (this compound) | Parameter | This compound | Darbepoetin Alfa |
| Patient Population | NDD-CKD | 294 | 294 |
| Baseline Hb (g/dL) | Mean | 8.97 | 8.92 |
| Change in Hb (g/dL) at Weeks 16-24 | Mean | 1.95 | 1.83 |
| Hb Responders (%) | 77.78 | 68.48 |
Table 1: Key Efficacy Outcomes in Non-Dialysis-Dependent CKD Patients for this compound. [6][7]
| PRO2TECT (Vadadustat) - Pooled Data | Parameter | Vadadustat | Darbepoetin Alfa |
| Patient Population | NDD-CKD | 1739 | 1732 |
| Primary Efficacy Endpoint | Met | Yes | Yes |
Table 2: Overview of Efficacy Outcomes in Non-Dialysis-Dependent CKD Patients for Vadadustat. [8][9]
Dialysis-Dependent CKD (DD-CKD)
The DREAM-D study evaluated this compound in patients with DD-CKD and found it to be non-inferior to epoetin alfa in raising hemoglobin levels.[10][11] The least square mean change in hemoglobin from baseline to weeks 16-24 was 0.95 g/dL for this compound and 0.80 g/dL for epoetin alfa.[11] Again, the percentage of hemoglobin responders was significantly higher in the this compound arm.[11]
Vadadustat's INNO2VATE program, which studied patients with DD-CKD, demonstrated non-inferiority to darbepoetin alfa in terms of both efficacy in maintaining hemoglobin levels and cardiovascular safety.[12][13]
| DREAM-D (this compound) | Parameter | This compound | Epoetin Alfa |
| Patient Population | DD-CKD | 196 | 196 |
| Baseline Hb (g/dL) | Mean | 9.57 | 9.46 |
| Change in Hb (g/dL) at Weeks 16-24 | LS Mean | 0.95 | 0.80 |
| Hb Responders (%) | 59.22 | 48.37 |
Table 3: Key Efficacy Outcomes in Dialysis-Dependent CKD Patients for this compound. [10][11]
| INNO2VATE (Vadadustat) - Pooled Data | Parameter | Vadadustat | Darbepoetin Alfa |
| Patient Population | DD-CKD | 1947 | 1955 |
| Primary Efficacy Endpoint | Met | Yes | Yes |
Table 4: Overview of Efficacy Outcomes in Dialysis-Dependent CKD Patients for Vadadustat. [9][12]
Safety and Tolerability Profile
The safety profiles of both this compound and Vadadustat have been extensively evaluated. In general, both drugs were well-tolerated in clinical trials.[10][14]
For This compound , the overall incidence of adverse events was comparable to the active comparators in both the DREAM-ND and DREAM-D studies.[15][16] Common adverse events included peripheral edema, pyrexia, increased blood potassium, nausea, and chills.[15]
For Vadadustat , the INNO2VATE trials in DD-CKD patients showed a cardiovascular safety profile non-inferior to darbepoetin alfa.[9][13] However, in the PRO2TECT trials for NDD-CKD patients, Vadadustat did not meet the pre-specified non-inferiority margin for MACE.[9] This led to the FDA approval of Vadadustat only for the treatment of anemia in adults with CKD who have been receiving dialysis for at least three months.[17][18]
| Safety Outcome | This compound (DREAM-ND & DREAM-D) | Vadadustat (PRO2TECT & INNO2VATE) |
| NDD-CKD MACE | Comparable to Darbepoetin Alfa | Did not meet non-inferiority vs. Darbepoetin Alfa |
| DD-CKD MACE | Comparable to Epoetin Alfa | Non-inferior to Darbepoetin Alfa |
| Common Adverse Events | Peripheral edema, pyrexia, hyperkalemia, nausea, chills[15] | Similar rates of TEAEs, serious AEs, and AEs leading to death compared to darbepoetin alfa[14] |
Table 5: Comparative Safety Overview.
Experimental Protocols: A Glimpse into the Phase 3 Trials
The Phase 3 clinical trial programs for both this compound and Vadadustat were robust, multicenter, randomized, open-label, active-controlled studies.
This compound (DREAM-ND and DREAM-D)
-
Study Design: Phase 3, multicenter, open-label, randomized, active-controlled, non-inferiority trials.[6][10]
-
Patient Population: Adults with anemia due to CKD, either not on dialysis (NDD) or on dialysis (DD).[6][10]
-
Intervention:
-
Primary Endpoint: Change in hemoglobin level from baseline to an evaluation period (weeks 16-24).[6][11]
-
Key Secondary Endpoints: Number of hemoglobin responders.[6][11]
Vadadustat (PRO2TECT and INNO2VATE)
-
Study Design: Two global, randomized, open-label, active-controlled, non-inferiority Phase 3 programs.[13][19]
-
Patient Population: Adults with anemia due to CKD, separated into NDD (PRO2TECT) and DD (INNO2VATE) cohorts.[13][19]
-
Intervention: Oral Vadadustat versus subcutaneous darbepoetin alfa.[13][19]
-
Primary Endpoints:
Regulatory Status and Future Directions
This compound received its first approval in India in March 2022 for the treatment of anemia in adults with CKD who are either on dialysis or not on dialysis.[20][21] It is also under clinical development in other regions and for other indications like chemotherapy-induced anemia.[20][22]
Vadadustat was approved by the U.S. FDA in March 2024 for the treatment of anemia due to CKD in adults who have been receiving dialysis for at least three months.[17] Its use is not recommended for patients not on dialysis due to the safety findings from the PRO2TECT trials.[23] Vadadustat is also approved in 37 other countries.[24]
Conclusion
This compound and Vadadustat are both promising oral HIF-PH inhibitors for the treatment of anemia in CKD. Clinical data has demonstrated their efficacy in increasing and maintaining hemoglobin levels. A key differentiating factor appears to be their cardiovascular safety profiles in the non-dialysis-dependent CKD population, which has influenced their respective regulatory approvals. For researchers and clinicians, the choice between these agents, where available, will likely depend on the patient's dialysis status, cardiovascular risk profile, and the specific indications approved by local regulatory authorities. Further long-term studies and real-world evidence will continue to shape the understanding and application of these novel therapies in the management of renal anemia.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is Vadadustat used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of Vadadustat? [synapse.patsnap.com]
- 5. Vadadustat | C14H11ClN2O4 | CID 23634441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. zyduslife.com [zyduslife.com]
- 7. This compound in Anemia due to Non-Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-ND) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Akebia Presents Results from its PRO₂TECT Global Phase 3 Program of Vadadustat for the Treatment of Anemia due to Chronic Kidney Disease in Adult Patients Not on Dialysis During Late-Breaking Session at American Society of Nephrology Kidney Week 2020 Reimagined | Akebia Therapeutics [ir.akebia.com]
- 9. Overall Adverse Event Profile of Vadadustat versus Darbepoetin Alfa for the Treatment of Anemia Associated with Chronic Kidney Disease in Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. This compound in Anemia due to Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Positive Top-Line Results from Global Phase 3 Program of Vadadustat for Treatment of Anemia Due to Chronic Kidney Disease in Adult Patients on Dialysis | Discover Otsuka [otsuka-us.com]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Overall Adverse Event Profile of Vadadustat versus Darbepoetin Alfa for the Treatment of Anemia Associated with Chronic Kidney Disease in Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chronic Kidney Disease | this compound in anaemia in patients with chronic kidney disease: a profile of its use | springermedicine.com [springermedicine.com]
- 16. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajmc.com [ajmc.com]
- 18. Once-Rejected Drug Now FDA Approved for CKD-Related Anemia | MedPage Today [medpagetoday.com]
- 19. Phase 3 Randomized Study Comparing Vadadustat with Darbepoetin Alfa for Anemia in Japanese Patients with Nondialysis-Dependent CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Item - this compound: First Approval - Adis Journals - Figshare [adisjournals.figshare.com]
- 22. Zydus publishes Phase 3 trial results of this compound in the American Journal of Nephrology [business-standard.com]
- 23. Vadadustat U.S. Patient Data from Global Phase 3 Clinical Program Published in Journal of the American Society of Nephrology | Akebia Therapeutics [ir.akebia.com]
- 24. FDA Approves Vadadustat for Treatment of Anemia Due to CKD in Adults on Dialysis | Docwire News [docwirenews.com]
Benchmarking the Safety Profile of Desidustat Against Other HIF Stabilizers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs), also known as HIF stabilizers, represent a novel class of oral medications for the treatment of anemia associated with chronic kidney disease (CKD). By mimicking the body's response to hypoxia, these agents stimulate endogenous erythropoietin production and improve iron metabolism. Desidustat is one such novel HIF-PHI. This guide provides a comprehensive comparison of the safety profile of this compound against other HIF stabilizers, including Roxadustat, Daprodustat, Vadadustat, Molidustat, and Enarodustat. The information is compiled from publicly available clinical trial data and preclinical studies to assist researchers and drug development professionals in their evaluation of these therapies.
Mechanism of Action of HIF-PH Inhibitors
Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-α for proteasomal degradation. In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-responsive elements (HREs) on target genes, upregulating the expression of proteins involved in erythropoiesis, such as erythropoietin (EPO), and iron metabolism.[1][2]
HIF-PH inhibitors are small molecules that competitively inhibit PHD enzymes, thereby stabilizing HIF-α even in the presence of normal oxygen levels. This leads to a physiological increase in endogenous EPO production and improved iron availability for erythropoiesis.[2]
This compound, specifically, is an oral HIF-PHI that stabilizes both HIF-1α and HIF-2α.[3] Preclinical studies have shown that this compound treatment leads to a reduction in hepcidin, IL-6, and IL-1β, and an increase in iron and liver ferroportin.[3]
Comparative Safety Profile of HIF Stabilizers
The following tables summarize the reported adverse events from phase 3 clinical trials of this compound and other HIF stabilizers. It is important to note that trial designs, patient populations (dialysis-dependent vs. non-dialysis-dependent CKD), and comparator agents (placebo or erythropoiesis-stimulating agents - ESAs) may vary across studies, which can influence the observed rates of adverse events.
Table 1: Frequently Reported Treatment-Emergent Adverse Events (TEAEs) in Phase 3 Trials of HIF Stabilizers
| Adverse Event | This compound (DREAM-ND)[4] | Roxadustat (Pooled NDD)[5] | Daprodustat (ASCEND-ND) | Vadadustat (PRO₂TECT)[6] | Molidustat (MIYABI ND-C)[7] | Enarodustat (SYMPHONY ND-Long)[6] |
| Nasopharyngitis | - | - | - | - | 31.7% | 25.8% |
| Hypertension | - | - | - | 17.7% | - | - |
| Diarrhea | - | - | - | 13.9% | - | - |
| Urinary Tract Infection | - | - | - | 12.9% | - | - |
| Hyperkalemia | - | - | - | 12.3% | - | - |
| Peripheral Edema | - | - | - | 12.5% | - | - |
| Chronic Kidney Disease (worsening) | - | - | - | - | 19.5% | 8.3% |
| Contusion | - | - | - | - | - | - |
| Viral Upper Respiratory Tract Infection | - | - | - | - | - | - |
Table 2: Major Adverse Cardiovascular Events (MACE) and Other Key Safety Findings
| Safety Endpoint | This compound | Roxadustat | Daprodustat | Vadadustat | Molidustat | Enarodustat |
| MACE (vs. ESA/Placebo) | Non-inferior to darbepoetin in DREAM-ND study.[4] | In NDD-CKD, HR vs. placebo was 1.10 (95% CI, 0.96-1.27). In DD-CKD, non-inferior to epoetin alfa.[5] | Non-inferior to darbepoetin alfa in ASCEND-ND and to rhEPO in ASCEND-D.[8] | Did not meet non-inferiority for MACE vs. darbepoetin alfa in the PRO₂TECT (NDD) program.[6] | - | No apparent safety concerns compared with darbepoetin alfa in a 24-week study.[1] |
| Thromboembolic Events | No increased risk observed in DREAM-D and DREAM-ND studies.[4][9] | Higher incidence of vascular access thrombosis in some studies.[3] | - | - | - | - |
| Cancer/Tumor Progression | No increased risk observed.[3] | - | - | - | - | - |
| Gastrointestinal Events | No significant increase in GI side effects reported.[3] | - | - | Increased incidence of diarrhea.[6] | - | Increased incidence of diarrhea.[6] |
Experimental Protocols for Safety Assessment
Preclinical Toxicology Studies
The safety evaluation of a new drug like this compound before human trials involves a series of preclinical toxicology studies conducted in animals. These studies are designed to identify potential target organs for toxicity, determine a safe starting dose for clinical trials, and understand the dose-response relationship for any adverse effects. The general methodology for these studies, following guidelines from regulatory bodies like the FDA and EMA, includes:
-
Single-Dose Toxicity Studies:
-
Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of the drug.
-
Methodology: The drug is administered orally as a single dose to at least two mammalian species (one rodent, e.g., rat or mouse, and one non-rodent, e.g., dog or monkey).[10][11] Animals are observed for a period, typically 14 days, for signs of toxicity, and a full necropsy is performed at the end of the study.[12]
-
-
Repeat-Dose Toxicity Studies:
-
Objective: To characterize the toxicological profile of the drug following repeated administration and to identify potential target organs.
-
Methodology: The drug is administered orally on a daily basis for a specified duration (e.g., 28 days, 90 days) to at least two species (one rodent and one non-rodent).[10][11] Multiple dose levels are used, including a high dose that is expected to produce some toxicity, a low dose that is a multiple of the expected clinical exposure, and an intermediate dose. A control group receives the vehicle only. Extensive monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis is conducted throughout the study. At the end of the treatment period, a comprehensive necropsy and histopathological examination of all organs are performed.[12]
-
Clinical Safety Assessment and Cardiovascular Event Adjudication
In large-scale clinical trials for new drugs, particularly those for chronic conditions like CKD, a rigorous process is in place to monitor and evaluate the safety of the investigational product. A key component of this is the adjudication of major adverse cardiovascular events (MACE).
-
Clinical Endpoint Committee (CEC) and Adjudication Charter:
-
An independent CEC, composed of clinical experts who are blinded to the treatment allocation, is established to review and adjudicate key safety endpoints, especially MACE.[8]
-
The CEC operates under a predefined adjudication charter , a document that outlines the specific definitions for each event to be adjudicated (e.g., myocardial infarction, stroke, cardiovascular death), the process for event reporting and data collection, the review process by the CEC members, and the procedure for resolving any disagreements among the adjudicators.[13][14]
-
-
Process of Adjudication:
-
Event Identification: Potential cardiovascular events are identified from various sources during the trial, including investigator reports of serious adverse events, hospitalization records, and death certificates.
-
Dossier Preparation: A comprehensive package of de-identified source documents related to the potential event is compiled. This may include hospitalization summaries, physician notes, ECGs, cardiac enzyme results, imaging reports, and autopsy reports.
-
Independent Review: At least two independent CEC members review the dossier and classify the event based on the predefined criteria in the adjudication charter.
-
Concordance and Discrepancy Resolution: If the reviewers agree on the classification, the event is considered adjudicated. If there is a disagreement, the case is typically reviewed by a third adjudicator or discussed by the full committee to reach a consensus.[14]
-
This rigorous and blinded process ensures an unbiased and consistent assessment of cardiovascular safety across all participants in the trial.
Off-Target Effects of this compound
Preclinical in vitro studies have been conducted to evaluate the potential for this compound to interact with other biological targets besides PHD enzymes. One study investigated the interaction of this compound with a panel of receptors, ion channels, and enzymes and found no significant off-target activity at concentrations well above the therapeutic range.[15] Another study reported that this compound did not show significant inhibition of major drug-metabolizing CYP enzymes, suggesting a low potential for drug-drug interactions.[16] While these preclinical findings are reassuring, continued monitoring in post-marketing surveillance is essential to fully characterize the long-term safety profile and any potential rare off-target effects.
Conclusion
This compound has demonstrated a safety profile comparable to ESAs in phase 3 clinical trials for the treatment of anemia in CKD.[4][9] The most common adverse events are generally consistent with the underlying patient population. Importantly, this compound has not been associated with an increased risk of major adverse cardiovascular events in the completed clinical trials.[4] As with all HIF-PH inhibitors, long-term safety data will continue to be collected to further delineate the risk-benefit profile of this novel class of oral anemia therapies. This comparative guide provides a valuable resource for researchers and drug development professionals to understand the current safety landscape of HIF stabilizers and the position of this compound within this class.
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in Anemia due to Non-Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-ND) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular and renal safety outcomes of hypoxia-inducible factor prolyl-hydroxylase inhibitor roxadustat for anemia patients with chronic kidney disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two long‐term phase 3 studies of enarodustat (JTZ‐951) in Japanese anemic patients with chronic kidney disease not on dialysis or on maintenance hemodialysis: SYMPHONY ND‐Long and HD‐Long studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Study design and baseline characteristics of patients on dialysis in the ASCEND-D trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in Anemia due to Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. altasciences.com [altasciences.com]
- 11. seed.nih.gov [seed.nih.gov]
- 12. api.upums.ac.in [api.upums.ac.in]
- 13. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 14. Adjudication of cardiovascular events in patients with chronic obstructive pulmonary disease: SUMMIT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. kdigo.org [kdigo.org]
A Comparative Analysis of Desidustat in the Treatment of Anemia in Chronic Kidney Disease
A comprehensive guide for researchers and drug development professionals on the clinical trial outcomes of Desidustat, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, in comparison to other therapeutic alternatives for anemia associated with Chronic Kidney Disease (CKD).
This guide provides a detailed comparison of this compound with other approved and investigational therapies, focusing on efficacy, safety, and mechanism of action. The information is compiled from peer-reviewed clinical trial publications and aims to offer an objective overview for researchers, scientists, and drug development professionals.
Mechanism of Action: The HIF Pathway
This compound is an oral HIF-PH inhibitor that works by mimicking the body's natural response to low oxygen levels.[1][2] Under normal oxygen conditions, HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its degradation.[1][3] In hypoxic conditions, or with the administration of a HIF-PH inhibitor like this compound, this degradation is inhibited.[1][2] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of genes involved in erythropoiesis, including erythropoietin (EPO).[1][3] This results in increased red blood cell production and a subsequent rise in hemoglobin levels.[1][2]
This compound has been shown to stabilize both HIF-1α and HIF-2α.[4][5] In addition to stimulating EPO production, HIF stabilization also leads to a reduction in hepcidin levels, a key regulator of iron availability, thereby improving iron utilization for erythropoiesis.[4][6]
Figure 1: Simplified signaling pathway of HIF-PH inhibition by this compound.
Clinical Trial Outcomes: A Comparative Summary
Clinical trials have evaluated the efficacy and safety of this compound in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients with anemia. The primary endpoint in these studies is typically the change in hemoglobin levels from baseline.
Non-Dialysis Dependent (NDD-CKD)
The DREAM-ND Phase 3 study was a multicenter, open-label, randomized, active-controlled trial that compared oral this compound with subcutaneous darbepoetin alfa in NDD-CKD patients.[7][8]
Table 1: Key Efficacy Outcomes in NDD-CKD Patients (DREAM-ND Study)
| Outcome | This compound | Darbepoetin Alfa |
| Mean Change in Hemoglobin (g/dL) from Baseline to Weeks 16-24 | 1.95 | 1.83 |
| Hemoglobin Responders (%) | 77.78% | 68.48% |
| p-value for responder rate | 0.0181 |
A hemoglobin responder was defined as a patient achieving a predefined increase in hemoglobin levels.
This compound was found to be non-inferior to darbepoetin alfa in increasing and maintaining hemoglobin levels.[7] Notably, a significantly higher percentage of patients in the this compound group were hemoglobin responders.[7] Furthermore, this compound treatment led to a statistically significant reduction in hepcidin and LDL-cholesterol levels compared to darbepoetin alfa.[8]
Dialysis-Dependent (DD-CKD)
The DREAM-D Phase 3 study was a multicenter, open-label, randomized, active-controlled trial comparing oral this compound with subcutaneous epoetin alfa in DD-CKD patients.[9][10]
Table 2: Key Efficacy Outcomes in DD-CKD Patients (DREAM-D Study)
| Outcome | This compound | Epoetin Alfa |
| Mean Change in Hemoglobin (g/dL) from Baseline to Weeks 16-24 | 0.95 | 0.80 |
| Hemoglobin Responders (%) | 59.22% | 48.37% |
| p-value for responder rate | 0.0382 |
This compound demonstrated non-inferiority to epoetin alfa in raising and maintaining hemoglobin levels in DD-CKD patients.[9][10] Similar to the NDD-CKD trial, a significantly greater proportion of patients treated with this compound achieved the predefined hemoglobin response.[9][10]
Comparison with other HIF-PH Inhibitors
Several other HIF-PH inhibitors are in various stages of clinical development or have been approved in certain regions. While direct head-to-head trials are limited, cross-study comparisons can provide some insights.
Table 3: Phase 2/3 Clinical Trial Outcomes of Various HIF-PH Inhibitors
| Drug | Patient Population | Comparator | Mean Hemoglobin Change from Baseline | Reference |
| This compound | NDD-CKD | Darbepoetin alfa | 1.95 g/dL | [7] |
| This compound | DD-CKD | Epoetin alfa | 0.95 g/dL | [9] |
| Vadadustat | NDD-CKD | Placebo | Dose-dependent increase | [11][12] |
| Vadadustat | DD-CKD | Darbepoetin alfa | Non-inferior | [13] |
| Daprodustat | NDD-CKD & DD-CKD | rhEPO | No significant difference | [14] |
| Roxadustat | NDD-CKD & DD-CKD | ESAs | - | [4][5] |
rhEPO: recombinant human erythropoietin; ESAs: Erythropoiesis-Stimulating Agents.
Meta-analyses suggest that this compound may have a higher potential for elevating hemoglobin levels compared to some other HIF-PHIs like Daprodustat and Vadadustat.[14] However, it is important to note that such cross-study comparisons have limitations due to differences in trial design, patient populations, and comparator agents.
Experimental Protocols
DREAM-ND Study Protocol
-
Study Design: Phase 3, multicenter, open-label, randomized, active-controlled.[7]
-
Participants: 588 patients with a clinical diagnosis of anemia due to CKD without dialysis dependency and baseline hemoglobin of 7.0-10.0 g/dL.[8]
-
Intervention: Patients were randomized 1:1 to receive either oral this compound 100 mg thrice a week or subcutaneous biosimilar darbepoetin 0.75 μg/kg once every two weeks for 24 weeks.[8]
-
Primary Outcome: Change from baseline in hemoglobin to the evaluation period of Weeks 16-24.[8]
-
Key Secondary Outcomes: Number of hemoglobin responders, changes in hepcidin levels, and changes in lipid profiles.[8]
DREAM-D Study Protocol
-
Study Design: Phase 3, multicenter, open-label, randomized, active-controlled.[9][10]
-
Participants: 392 patients with a clinical diagnosis of anemia due to CKD with dialysis need and baseline hemoglobin levels of 8.0-11.0 g/dL.[10]
-
Intervention: Patients were randomized 1:1 to receive either oral this compound tablets (thrice a week) or subcutaneous epoetin alfa injection for 24 weeks to maintain a hemoglobin level of 10-12 g/dL.[10]
-
Primary Outcome: Change in the hemoglobin level between the this compound and the epoetin alfa groups from baseline to the evaluation period of Weeks 16–24.[9]
-
Key Secondary Outcome: Number of patients with a hemoglobin response.[9]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]
- 6. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. This compound in Anemia due to Non-Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-ND) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. This compound in Anemia due to Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Akebia Announces Publication of Phase 2a Results for Vadadustat in Patients with Anemia Related to Chronic Kidney Disease | Akebia Therapeutics [ir.akebia.com]
- 13. New England Journal of Medicine Publishes Results of Global Phase 3 Clinical Program of Vadadustat for the Treatment of Anemia Due to Chronic Kidney Disease [prnewswire.com]
- 14. Efficacy and Safety of Daprodustat Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of Desidustat Compared to Other Prolyl Hydroxylase Domain Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the potency of Desidustat, a prolyl hydroxylase domain (PHD) inhibitor, with other known inhibitors in its class: Roxadustat, Vadadustat, Daprodustat, and Molidustat. The information is presented to aid researchers and professionals in drug development in understanding the comparative biochemical and cellular activities of these compounds.
Data Presentation: In Vitro Potency Comparison
The following table summarizes the in vitro potency of this compound and other selected PHD inhibitors. The data has been compiled from various sources and is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
| Compound | Target/Assay | IC50 / EC50 (µM) | Source |
| This compound | HIF-1α stabilization (cellular assay) | 22.1 | [1] |
| HIF-2α stabilization (cellular assay) | 32.6 | [1] | |
| Roxadustat (FG-4592) | PHD1 (biochemical assay) | 0.018 | |
| PHD2 (biochemical assay) | 0.008 | ||
| PHD3 (biochemical assay) | 0.012 | ||
| Vadadustat (AKB-6548) | PHD1 (biochemical assay) | 0.043 | |
| PHD2 (biochemical assay) | 0.029 | ||
| PHD3 (biochemical assay) | 0.054 | ||
| Daprodustat (GSK1278863) | PHD1 (biochemical assay) | 0.0011 | |
| PHD2 (biochemical assay) | 0.0013 | ||
| PHD3 (biochemical assay) | 0.0022 | ||
| Molidustat (BAY 85-3934) | PHD1 (biochemical assay) | 0.480 | |
| PHD2 (biochemical assay) | 0.280 | ||
| PHD3 (biochemical assay) | 0.450 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on commonly used techniques for assessing PHD inhibitor potency.
AlphaScreen-Based Prolyl Hydroxylase Inhibition Assay
This biochemical assay quantifies the hydroxylation of a HIF-1α peptide substrate by a PHD enzyme.
a. Materials and Reagents:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate (containing the proline residue to be hydroxylated)
-
2-oxoglutarate (co-substrate)
-
Ascorbate and Fe(II) (co-factors)
-
Assay buffer (e.g., HEPES buffered saline with BSA and a reducing agent)
-
AlphaScreen™ Streptavidin Donor beads and Anti-hydroxyprolyl HIF-1α Acceptor beads
-
Test compounds (this compound and other PHD inhibitors)
-
384-well microplates
b. Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the PHD2 enzyme, assay buffer, and the test compound dilutions.
-
Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the biotinylated HIF-1α peptide substrate, 2-oxoglutarate, ascorbate, and Fe(II).
-
Allow the reaction to proceed at room temperature for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add a mixture of AlphaScreen™ Streptavidin Donor beads and Anti-hydroxyprolyl HIF-1α Acceptor beads to the wells.
-
Incubate the plate in the dark at room temperature for at least 60 minutes to allow for bead-antibody-substrate binding.
-
Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of hydroxylated peptide.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mass Spectrometry-Based Prolyl Hydroxylase Inhibition Assay
This method directly measures the formation of the hydroxylated peptide product.
a. Materials and Reagents:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate
-
2-oxoglutarate, Ascorbate, and Fe(II)
-
Assay buffer
-
Test compounds
-
Quenching solution (e.g., 0.1% formic acid in acetonitrile)
-
Liquid chromatography-mass spectrometry (LC-MS) system
b. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microcentrifuge tube or 96-well plate, combine the PHD2 enzyme, assay buffer, and test compound dilutions.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding the HIF-1α peptide substrate and co-factors.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a set time.
-
Stop the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS to separate the hydroxylated and non-hydroxylated peptides and quantify their respective peak areas.
-
Calculate the percentage of inhibition for each compound concentration based on the ratio of hydroxylated to non-hydroxylated peptide.
-
Determine the IC50 values by non-linear regression analysis.
Mandatory Visualization
Signaling Pathway of PHD Inhibition
The following diagram illustrates the mechanism of action of PHD inhibitors in the HIF-1 signaling pathway. Under normoxic conditions, PHD enzymes hydroxylate the alpha subunit of HIF-1, leading to its degradation. PHD inhibitors block this process, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of target genes.
Caption: Mechanism of Action of this compound.
Experimental Workflow for In Vitro PHD Inhibition Assay
The diagram below outlines the general workflow for determining the in vitro potency of a PHD inhibitor using a biochemical assay.
Caption: In Vitro PHD Inhibition Assay Workflow.
References
A Comparative Analysis of Desidustat and Iron Supplementation for Anemia Correction
For Immediate Release
This guide provides a detailed comparison of two distinct therapeutic strategies for correcting anemia: Desidustat, a novel oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, and traditional oral iron supplementation. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed methodologies, and pathway visualizations.
Section 1: Mechanisms of Action
This compound and iron supplementation correct anemia through fundamentally different biological pathways. This compound orchestrates a coordinated physiological response by simulating hypoxia, while iron supplementation provides the raw material essential for hemoglobin synthesis.
This compound: As a HIF-PH inhibitor, this compound prevents the degradation of Hypoxia-Inducible Factor-alpha (HIF-α).[1] Under normal oxygen conditions, prolyl hydroxylase (PHD) enzymes mark HIF-α for destruction.[1] By inhibiting these enzymes, this compound allows HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-responsive elements (HREs) on DNA, upregulating the transcription of multiple genes involved in erythropoiesis.[1] Key effects include:
-
Increased Endogenous Erythropoietin (EPO): Stimulation of EPO production in the kidneys and liver, which is the primary hormone driving red blood cell production.[2][3]
-
Improved Iron Metabolism: Downregulation of hepcidin, the key negative regulator of iron availability.[2][4] Lower hepcidin levels increase iron absorption from the gut and release from stores by promoting the function of the iron exporter protein, ferroportin.[4][5]
Iron Supplementation: This approach directly addresses iron deficiency, which is a common cause of anemia. Oral iron, typically as ferrous sulfate, provides the elemental iron required by erythrocyte precursors in the bone marrow for the synthesis of heme.[6][7] Heme is a critical component of hemoglobin, the protein in red blood cells that transports oxygen.[8] The efficacy of iron supplementation is dependent on its absorption in the duodenum, a process that is tightly regulated by hepcidin.[6][7]
Section 2: Comparative Efficacy and Metabolic Effects
Clinical and preclinical data reveal significant differences in the efficacy and the impact on iron homeostasis between this compound and iron supplementation. This compound not only stimulates red blood cell production but also improves the body's ability to utilize its iron stores, whereas iron supplementation solely increases the available iron pool.
| Parameter | This compound (Phase 2, 150 mg alt. day, 6 wks)[9] | Ferrous Sulfate (3 mg/kg daily, 12 wks)[1] | Commentary |
| Primary Endpoint | Mean Hemoglobin (Hb) Increase | Mean Hemoglobin (Hb) Increase | Both agents effectively increase hemoglobin levels over their respective treatment periods. |
| Hb Change from Baseline | +2.22 g/dL | +4.0 g/dL (from 7.9 to 11.9 g/dL) | The ferrous sulfate trial was conducted in children with severe nutritional IDA over a longer duration, contributing to a larger absolute increase. |
| Responder Rate (Hb ≥1 g/dL) | 75% | Not explicitly reported, but mean increase suggests high response. | This compound shows a high responder rate in a CKD population. |
| Parameter | This compound (Preclinical, IDA model)[10] | Ferrous Sulfate (Preclinical, IDA model)[10] | Commentary |
| Serum Hepcidin | Decreased | Increased | This is a critical distinction. This compound lowers hepcidin, improving systemic iron availability.[10] Ferrous sulfate can increase hepcidin, potentially limiting its own absorption over time.[10] |
| Iron Utilization | Increased iron in circulation, demonstrating efficient utilization. | Increased iron deposition in liver and spleen (storage). | This compound promotes the mobilization and use of iron for erythropoiesis, while high-dose iron can lead to sequestration in tissues.[10] |
| Mean Corpuscular Hb Conc. (MCHC) | Increased | No significant change | The increase in MCHC with this compound suggests more efficient hemoglobin synthesis within each red blood cell.[10] |
| Parameter | This compound (Phase 3, DREAM-ND, 24 wks)[11] | Darbepoetin (ESA Control)[11] | Commentary |
| Mean Hb Change | +1.95 g/dL | +1.83 g/dL | This compound was found to be non-inferior to a standard ESA (darbepoetin) in treating anemia in non-dialysis CKD patients.[11] |
| Hepcidin Change (at 24 wks) | Statistically Significant Decrease | No significant change | Confirms the hepcidin-lowering effect of this compound in a clinical setting compared to standard ESA therapy.[11] |
| LDL Cholesterol Change | Statistically Significant Decrease | No significant change | This compound has shown beneficial off-target effects on lipid profiles.[11] |
Section 3: Safety and Tolerability Profile
| Adverse Events | This compound[9][12] | Oral Iron (Ferrous Sulfate)[6][13] |
| Commonly Reported | Generally well-tolerated. In clinical trials, the safety profile was comparable to epoetin alfa.[12] Mild adverse events were reported in Phase 2.[9] | Gastrointestinal side effects are very common and include nausea, stomach cramps, constipation, diarrhea, and dark stools.[6][13] |
| Key Considerations | As a class, HIF-PH inhibitors are monitored for potential risks including thrombosis and vascular calcification, though this compound-specific trials have not reported new or increased risks compared to controls.[4][12] | GI intolerance is a major cause of non-compliance with therapy.[6] Absorption is inhibited by food (especially dairy, calcium, caffeine) and antacids.[6][13] |
Section 4: Experimental Protocols
The quantitative data presented in this guide are derived from standard, validated laboratory assays. Below are the detailed methodologies for the key experiments cited.
1. Hemoglobin Concentration Measurement (Cyanmethemoglobin Method)
This is the reference spectrophotometric method for hemoglobin determination.[2][4][10]
-
Principle: Whole blood is diluted in Drabkin's solution, which contains potassium ferricyanide and potassium cyanide. The ferricyanide oxidizes the iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin. Methemoglobin then combines with cyanide to form the stable, colored pigment cyanmethemoglobin (HiCN). The absorbance of this solution is measured at a wavelength of 540 nm.[10] The intensity of the color is directly proportional to the hemoglobin concentration.
-
Procedure:
-
Sample Preparation: 20 µL of anticoagulated (EDTA) whole blood is added to 5 mL of Drabkin's solution.[13]
-
Incubation: The mixture is inverted several times and allowed to stand at room temperature for at least 5-10 minutes to ensure complete cell lysis and conversion to cyanmethemoglobin.[10][13]
-
Measurement: The absorbance of the solution is read at 540 nm using a spectrophotometer, which has been zeroed using a Drabkin's solution blank.[2]
-
Calculation: The hemoglobin concentration is calculated by comparing the sample's absorbance to that of a known standard.[13]
-
2. Serum Ferritin Measurement (Chemiluminescent Immunoassay - CLIA)
This assay quantifies the major iron-storage protein in serum.[3][14]
-
Principle: A two-step sandwich immunoassay is used. Ferritin in the patient's serum is captured by anti-ferritin antibodies coated onto paramagnetic microparticles. A second anti-ferritin antibody, labeled with a chemiluminescent substance (e.g., acridinium ester), is added to bind to a different epitope on the captured ferritin. After washing away unbound reagents, a trigger solution is added to initiate a light-producing reaction. The amount of light emitted (measured as Relative Light Units, RLUs) is directly proportional to the ferritin concentration.[3][15]
-
Procedure:
-
Sample Incubation: Patient serum is mixed with the antibody-coated microparticles and incubated.
-
Washing: A magnetic field is applied to hold the microparticles while unbound substances are washed away.
-
Conjugate Addition: The acridinium-labeled anti-ferritin conjugate is added and incubated.
-
Final Wash: A second wash step is performed.
-
Signal Generation: Pre-trigger and trigger solutions are added, and the resulting chemiluminescent signal is measured by the analyzer's photomultiplier tube.
-
Quantification: The concentration is determined from a calibration curve generated from known standards.[16]
-
3. Serum Hepcidin Measurement (Competitive ELISA)
This assay measures the concentration of the key iron-regulatory hormone.
-
Principle: This is a competitive inhibition enzyme immunoassay. A 96-well plate is pre-coated with an antibody specific for hepcidin. Patient serum is added to the wells along with a fixed amount of biotinylated hepcidin-25 (the tracer). The hepcidin in the serum competes with the tracer for binding to the coated antibody. After washing, an enzyme-linked conjugate (e.g., streptavidin-HRP) is added, which binds to the captured tracer. A substrate solution is then added, and the enzyme catalyzes a color change. The intensity of the color is inversely proportional to the concentration of hepcidin in the sample.[12][17]
-
Procedure:
-
Competition: Standards and patient serum samples are added to the antibody-coated wells, followed immediately by the biotinylated hepcidin tracer. The plate is incubated for 1 hour.[7]
-
Washing: The plate is washed to remove unbound substances.
-
Conjugate Incubation: An enzyme-linked conjugate (e.g., HRP-streptavidin) is added and incubated for 30 minutes.[7]
-
Final Wash: The plate is washed again to remove the unbound conjugate.
-
Signal Development: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark for 10-20 minutes.[7]
-
Reaction Stop & Read: A stop solution is added, and the optical density is measured at 450 nm.[7]
-
4. Transferrin Saturation (TSAT) Calculation
TSAT is not directly measured but is calculated from serum iron and either total iron-binding capacity (TIBC) or serum transferrin concentration.[6]
-
Formula:
-
Methodology: Serum iron and transferrin/TIBC are measured using standard automated clinical chemistry analyzers. The TSAT is then derived using one of the above formulas.
References
- 1. Effect of Low-Dose Ferrous Sulfate vs Iron Polysaccharide Complex on Hemoglobin Concentration in Young Children With Nutritional Iron-Deficiency Anemia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thebloodproject.com [thebloodproject.com]
- 3. jmitra.co.in [jmitra.co.in]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Comparison of Oral Ferrous Sulfate to Intravenous Ferumoxytol in Antepartum Iron Deficiency Anemia | Clinical Research Trial Listing [centerwatch.com]
- 6. tandfonline.com [tandfonline.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. publications.aap.org [publications.aap.org]
- 9. Transferrin index: an alternative method for calculating the iron saturation of transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. laboratorytests.org [laboratorytests.org]
- 11. Transferrin Saturation Calculation [pubinfo.vcu.edu]
- 12. ashpublications.org [ashpublications.org]
- 13. alliedguru.com [alliedguru.com]
- 14. dna-nik.com [dna-nik.com]
- 15. cmcpal.com [cmcpal.com]
- 16. wwwn.cdc.gov [wwwn.cdc.gov]
- 17. abbkine.com [abbkine.com]
- 18. omnicalculator.com [omnicalculator.com]
Validating the therapeutic window of Desidustat in different disease models
This guide provides a comprehensive comparison of Desidustat's performance in various disease models, offering researchers, scientists, and drug development professionals a thorough analysis of its therapeutic window. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Mechanism of Action: HIF-PH Inhibition
This compound is an oral inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2] Under normal oxygen levels, HIF-α is hydroxylated by PHD enzymes, leading to its degradation.[1] By inhibiting PHD enzymes, this compound mimics a state of hypoxia, allowing HIF-α to stabilize, accumulate, and translocate to the nucleus.[1] This process activates the transcription of genes responsible for erythropoiesis, including erythropoietin (EPO), thereby increasing red blood cell production.[1]
Disease Model: Anemia in Chronic Kidney Disease (CKD)
Anemia is a common complication of Chronic Kidney Disease (CKD) due to reduced EPO production by the kidneys. This compound has been extensively studied in this context.
Comparative Efficacy and Safety Data
The following tables summarize the key findings from preclinical and clinical studies of this compound in CKD-associated anemia, comparing it with standard-of-care treatments like erythropoiesis-stimulating agents (ESAs).
Table 1: Preclinical Efficacy of this compound in a Rat Model of CKD-Induced Anemia
| Treatment Group | Dose | Change in Hemoglobin (g/dL) | Change in RBC Count | Change in Hematocrit |
| This compound | 5-60 mg/kg (oral, alternate day) | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| Darbepoetin alfa (Comparator) | 16 µg/kg (subcutaneous, once a week) | Significant increase | Significant increase | Significant increase |
Data synthesized from a study in a rat model of anemia of CKD induced by five-sixth nephrectomy over 28 days.[3][4]
Table 2: Phase 3 Clinical Trial Data of this compound in Dialysis-Dependent CKD (DREAM-D Study) [5]
| Parameter | This compound (oral, thrice a week) | Epoetin alfa (subcutaneous injection) |
| Number of Patients | 191 | 191 |
| Baseline Hemoglobin (g/dL) | 8.0-11.0 | 8.0-11.0 |
| Mean Change in Hemoglobin (g/dL) from baseline to weeks 16-24 | 0.95 | 0.80 |
| Hemoglobin Responders (%) | 59.22% | 48.37% |
| Key Outcome | This compound was non-inferior to epoetin alfa.[5] | - |
Table 3: Phase 3 Clinical Trial Data of this compound in Non-Dialysis-Dependent CKD [3][4]
| Parameter | This compound (100 mg, oral, thrice a week) | Darbepoetin (0.75 µg/kg, subcutaneous, once in two weeks) |
| Number of Patients | 294 | 294 |
| Baseline Hemoglobin (g/dL) | 7.0-10.0 | 7.0-10.0 |
| Study Duration | 24 weeks | 24 weeks |
| Key Outcome | This compound was non-inferior to darbepoetin.[3][4] | - |
Experimental Protocols
2.1. Preclinical Model: 5/6 Nephrectomy in Rats [3][4]
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure: A two-step surgical procedure is performed. First, two-thirds of the left kidney is removed. After a recovery period of one week, a total right nephrectomy is performed.
-
Induction of Anemia: The significant reduction in renal mass leads to decreased EPO production and subsequent development of anemia over several weeks.
-
Treatment: Following the confirmation of anemia (e.g., hemoglobin < 11 g/dL), animals are randomized to receive this compound (various oral doses), a comparator (e.g., darbepoetin alfa), or a vehicle control.
-
Monitoring: Blood samples are collected periodically to measure hemoglobin, hematocrit, and red blood cell counts.
2.2. Clinical Trial: DREAM-D Study Protocol [5][6]
-
Study Design: A phase 3, multicenter, open-label, randomized, active-controlled clinical study.[5]
-
Patient Population: 392 patients with a clinical diagnosis of anemia due to CKD requiring dialysis, with baseline hemoglobin levels between 8.0 and 11.0 g/dL.[5]
-
Randomization: Patients were randomized in a 1:1 ratio.
-
Treatment Arms:
-
This compound oral tablets administered thrice a week.
-
Epoetin alfa subcutaneous injection.
-
-
Duration: 24 weeks.
-
Primary Endpoint: Change in hemoglobin level from baseline to the evaluation period of weeks 16-24.[5]
-
Key Secondary Endpoint: The number of patients achieving a predefined hemoglobin response.[5]
Disease Model: Chemotherapy-Induced Anemia (CIA)
Anemia is a frequent side effect of chemotherapy, impacting patients' quality of life and treatment outcomes.[7] this compound is being investigated as a potential oral therapy for CIA.[7][8]
Comparative Efficacy Data
Table 4: Preclinical Efficacy of this compound in a Mouse Model of CIA
| Treatment Group | Dose (oral, alternate day for 28 days) | Change in Hemoglobin | Change in RBC Count | Change in Hematocrit |
| This compound | 15 mg/kg | Dose-related increase | Dose-related increase | Dose-related increase |
| This compound | 30 mg/kg | Dose-related increase | Dose-related increase | Dose-related increase |
Data synthesized from a study where anemia was induced by cisplatin administration in mice.[3]
Experimental Protocols
3.1. Preclinical Model: Cisplatin-Induced Anemia in Mice [3]
-
Animal Model: BALB/c mice are often used.
-
Induction of Anemia: A single or repeated intraperitoneal injection of cisplatin is administered. Carboplatin has also been used in rat models.[9] Cisplatin induces myelosuppression, leading to a decrease in red blood cell production.
-
Treatment: Following chemotherapy administration, mice are treated with this compound or a vehicle control.
-
Monitoring: Hematological parameters (hemoglobin, RBC count, hematocrit) are measured at regular intervals to assess the therapeutic effect.
Comparative Landscape with Other HIF-PH Inhibitors
This compound is one of several oral HIF-PH inhibitors in development or on the market. The table below provides a high-level comparison based on available data.
Table 5: Comparison of Select HIF-PH Inhibitors
| Feature | This compound | Roxadustat | Vadadustat | Daprodustat |
| Status in India | Approved for CKD anemia[10] | Approved | Approved | Approved |
| Administration | Oral | Oral | Oral | Oral |
| Reported Efficacy in CKD Anemia | Non-inferior to ESAs[3][5] | Non-inferior to ESAs[11] | Non-inferior to ESAs[12] | Non-inferior to ESAs[13] |
| Key Differentiators | Favorable safety profile reported in clinical trials.[5] A network meta-analysis suggested this compound ranked highest in hemoglobin response among HIF-PHIs.[14] | Potential for cholesterol-lowering effects.[11] |
This table provides a general overview. Head-to-head trial data is limited, and therapeutic choices depend on individual patient profiles and regional approvals.
Visualizing the Science Behind this compound
To better understand the context of this compound's action and evaluation, the following diagrams illustrate the core signaling pathway, a typical experimental workflow, and the concept of the therapeutic window.
Caption: HIF-1α signaling pathway under normal and hypoxic conditions.
Caption: A generalized experimental workflow for preclinical studies.
Caption: Conceptual diagram of a therapeutic window.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]
- 5. This compound in Anemia due to Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. business-standard.com [business-standard.com]
- 8. | BioWorld [bioworld.com]
- 9. Pharmacodynamic model for chemotherapy-induced anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. imaiclinic.org [imaiclinic.org]
- 13. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A meta-analysis of clinical trials investigating Desidustat for anemia in CKD
A comprehensive review of clinical trial data positions Desidustat, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, as a viable alternative to conventional erythropoiesis-stimulating agents (ESAs) for the management of anemia in patients with chronic kidney disease (CKD). While direct head-to-head trials with other HIF-PH inhibitors are limited, network meta-analyses suggest comparable efficacy in raising hemoglobin levels.
This compound is part of a novel class of oral drugs that stimulate the body's natural response to low oxygen levels, leading to the production of red blood cells. This guide provides a detailed comparison of this compound with other approved and late-stage HIF-PH inhibitors, including Roxadustat, Vadadustat, and Daprodustat, as well as traditional ESA therapies, based on available clinical trial data.
Mechanism of Action: HIF-PH Inhibition
This compound and other HIF-PH inhibitors work by inhibiting the prolyl hydroxylase domain (PHD) enzymes. Under normal oxygen conditions, PHD enzymes mark the alpha subunit of hypoxia-inducible factor (HIF-α) for degradation. By inhibiting these enzymes, this compound allows HIF-α to accumulate and translocate to the nucleus, where it forms a complex with HIF-β. This complex then binds to hypoxia-responsive elements on DNA, stimulating the transcription of genes involved in erythropoiesis, including erythropoietin (EPO) and genes related to iron metabolism.[1]
Comparative Efficacy
Clinical trials have demonstrated the efficacy of this compound in increasing and maintaining hemoglobin levels in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients.
Hemoglobin Response
A network meta-analysis of 15 trials involving 3,228 participants with NDD-CKD found that all evaluated HIF-PHIs, including this compound, were more effective than placebo at increasing hemoglobin levels.[2][3] Notably, this analysis suggested that this compound had the highest probability of increasing hemoglobin among the five HIF-PHIs studied.[2][3]
Phase 3 trials of this compound have shown its non-inferiority to ESAs like darbepoetin alfa and epoetin alfa.[3][4] In a study of NDD-CKD patients, the mean hemoglobin increase from baseline was 1.95 g/dL with this compound compared to 1.83 g/dL with darbepoetin alfa.[3][4] In DD-CKD patients, the change in hemoglobin was 0.95 g/dL with this compound versus 0.80 g/dL with epoetin alfa.[3] Furthermore, a significantly higher percentage of patients on this compound achieved the target hemoglobin response compared to those on epoetin alfa (59.22% vs. 48.37%).[3][4]
| Drug Class | Drug | Patient Population | Comparator | Key Efficacy Outcome (Hemoglobin) |
| HIF-PH Inhibitor | This compound | NDD-CKD | Darbepoetin alfa | Non-inferior (Mean change: +1.95 g/dL vs. +1.83 g/dL)[3][4] |
| DD-CKD | Epoetin alfa | Non-inferior (Mean change: +0.95 g/dL vs. +0.80 g/dL)[3] | ||
| Roxadustat | NDD-CKD & DD-CKD | Placebo & ESAs | Significantly increased hemoglobin levels.[5] | |
| Vadadustat | NDD-CKD & DD-CKD | Darbepoetin alfa | Non-inferiority demonstrated in some trials.[6][7] | |
| Daprodustat | NDD-CKD & DD-CKD | rhEPO | No significant difference in hemoglobin level changes.[2] | |
| ESA | Epoetin alfa / Darbepoetin alfa | NDD-CKD & DD-CKD | This compound | Standard of care, used as an active comparator. |
Iron Metabolism
HIF-PH inhibitors, including this compound, have been shown to improve iron utilization by reducing hepcidin levels.[2] A network meta-analysis indicated that HIF-PHIs as a class decreased hepcidin, ferritin, and transferrin saturation while increasing transferrin and total iron-binding capacity compared to ESAs.[2] this compound has been specifically noted to cause a significant decrease in hepcidin.[3][4]
| Parameter | Effect of this compound | Effect of Other HIF-PHIs | Effect of ESAs |
| Hepcidin | ↓[3][4] | ↓ (Daprodustat showed high efficacy)[2] | No significant change or ↑ |
| Ferritin | ↓ | ↓[2] | Generally stable or ↑ |
| Transferrin | ↑ | ↑[2] | Generally stable |
| Total Iron-Binding Capacity (TIBC) | ↑ | ↑[2] | Generally stable |
| Transferrin Saturation (TSAT) | ↓ | ↓[2] | Generally stable or ↑ |
Safety Profile
The safety profile of this compound has been found to be comparable to ESAs in clinical trials.[3] The majority of adverse events reported were mild and unrelated to the treatment.[3][4] However, as a class, HIF-PH inhibitors have been associated with potential risks such as thrombosis, which has been a concern with some agents like roxadustat.[8] Long-term clinical studies are ongoing to further evaluate the cardiovascular safety of this class of drugs.[8]
Experimental Protocols
Clinical trials investigating this compound and other HIF-PH inhibitors for anemia in CKD generally follow a randomized, controlled design.
Study Design
Phase 3 trials for this compound have been multicenter, open-label, randomized, and active-controlled.[3] Patients are typically randomized to receive either the oral HIF-PH inhibitor or a standard-of-care injectable ESA for a defined period, often 24 to 52 weeks.
Patient Population
Eligible participants are adults with a clinical diagnosis of anemia due to CKD, including both those who are not on dialysis and those who are on dialysis.[3] Baseline hemoglobin levels are typically within a specified range (e.g., 7.0-11.0 g/dL).
Interventions and Endpoints
The investigational drug (e.g., this compound) is administered orally at a specific dose and frequency, while the comparator (e.g., epoetin alfa or darbepoetin alfa) is given via subcutaneous injection.[3] Doses are adjusted to maintain hemoglobin levels within a target range (e.g., 10-12 g/dL).
The primary efficacy endpoint is typically the change in hemoglobin level from baseline to a prespecified evaluation period.[3] Secondary endpoints often include the proportion of patients achieving a hemoglobin response, changes in iron metabolism parameters, and the need for red blood cell transfusions. Safety endpoints include the incidence of treatment-emergent adverse events.
Conclusion
This compound has emerged as a promising oral therapeutic option for anemia associated with chronic kidney disease, demonstrating non-inferiority to standard ESA treatment in clinical trials. Its mechanism of action offers the additional benefit of improved iron utilization. While direct comparative data against other HIF-PH inhibitors is still emerging, network meta-analyses suggest it is a potent agent in its class for raising hemoglobin levels. The oral route of administration also presents a significant advantage in terms of patient convenience. Ongoing long-term studies will be crucial in further establishing the comprehensive safety and efficacy profile of this compound and its place in the evolving landscape of anemia management in CKD.
References
- 1. Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Daprodustat Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]
- 5. The role of roxadustat in chronic kidney disease patients complicated with anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theeducatedpatient.com [theeducatedpatient.com]
- 7. Phase 3 Randomized Study Comparing Vadadustat with Darbepoetin Alfa for Anemia in Japanese Patients with Nondialysis-Dependent CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kdigo.org [kdigo.org]
The Differential Impact of Desidustat and Erythropoiesis-Stimulating Agents on Iron Utilization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of anemia, particularly in chronic kidney disease (CKD), has long been dominated by the use of erythropoiesis-stimulating agents (ESAs). However, the emergence of a new class of oral drugs, the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, such as Desidustat, presents a paradigm shift in treatment strategies. A critical differentiator between these two therapeutic approaches lies in their distinct mechanisms of action and, consequently, their impact on iron metabolism and utilization. This guide provides a detailed comparison of this compound and ESAs, focusing on their effects on iron homeostasis, supported by experimental data and methodologies.
Mechanism of Action: A Tale of Two Pathways
ESAs, as synthetic analogs of erythropoietin, directly stimulate the erythropoietin receptors on erythroid progenitor cells in the bone marrow, thereby promoting red blood cell production.[1][2] Their influence on iron metabolism is largely secondary to the increased demand for iron driven by this stimulated erythropoiesis.[1][3]
In contrast, this compound, a HIF-PH inhibitor, mimics the body's natural response to hypoxia.[4][5] By inhibiting prolyl hydroxylase enzymes, this compound leads to the stabilization and accumulation of hypoxia-inducible factor-alpha (HIF-α).[4] This transcription factor then translocates to the nucleus and activates a cascade of genes, including the gene for endogenous erythropoietin.[4][5] Crucially, HIF-α also upregulates genes involved in iron absorption and mobilization.[4][6] This dual action of stimulating erythropoiesis while simultaneously improving iron availability marks a significant departure from the mechanism of ESAs.
Comparative Impact on Iron Metabolism Markers
Experimental and clinical data consistently demonstrate a more favorable impact of this compound on iron utilization compared to ESAs. A key distinction is the effect on hepcidin, the central regulator of iron homeostasis. High levels of hepcidin block iron absorption from the gut and release from stores, leading to functional iron deficiency.[3][7]
This compound has been shown to significantly decrease hepcidin levels.[6][8] This reduction in hepcidin is a direct consequence of HIF stabilization and leads to increased expression of ferroportin, the protein responsible for exporting iron from cells into the bloodstream.[6][9] Furthermore, this compound enhances the expression of other molecules crucial for iron uptake, such as duodenal cytochrome B (DcytB) and divalent metal transporter 1 (DMT1).[6][8]
While ESAs can also lead to a reduction in hepcidin, this effect is an indirect consequence of the increased erythropoietic drive.[3][10] Studies suggest that HIF-PH inhibitors, as a class, are more effective at lowering hepcidin and improving iron mobilization than ESAs.[11][12] This translates to better iron availability for erythropoiesis, potentially reducing the need for intravenous iron supplementation that is often required with ESA therapy.[13][14]
The following table summarizes the quantitative data from comparative studies on key iron metabolism markers:
| Parameter | This compound (HIF-PH Inhibitor) | Erythropoiesis-Stimulating Agents (ESAs) | Key Findings from Comparative Studies |
| Hepcidin | Significantly Decreased | Decreased (indirectly) | HIF-PHIs demonstrate a greater reduction in hepcidin levels compared to ESAs.[11][12] One network meta-analysis reported a mean deviation of -43.42 (95% CI: -47.08 to -39.76) in hepcidin levels for HIF-PHIs versus ESAs.[11] |
| Serum Iron | Increased | Decreased (due to utilization) | This compound treatment has been associated with an increase in serum iron.[8][13] In contrast, ESAs can decrease serum iron levels due to increased consumption by the bone marrow.[1] |
| Ferritin | Decreased | Decreased (due to utilization) | HIF-PHIs, including this compound, have been shown to decrease ferritin levels, suggesting mobilization of iron from stores.[11][12] A network meta-analysis found a mean deviation of -48.56 (95% CI: -55.21 to -41.96) in ferritin for HIF-PHIs versus ESAs.[11] |
| Transferrin Saturation (TSAT) | Maintained or Increased | Decreased | This compound has been shown to maintain or improve TSAT levels.[14] ESAs can lead to a decrease in TSAT, indicating a higher demand for iron than the available supply.[1] |
| Total Iron-Binding Capacity (TIBC) | Increased | Variable | Studies have shown that HIF-PHIs can increase TIBC.[11][12] |
| Hemoglobin (Hb) Response | Comparable or Non-inferior | Comparable | Multiple studies have demonstrated that this compound is non-inferior to ESAs in raising and maintaining hemoglobin levels.[8][15] One study reported a hemoglobin rise of 1.95 g/dL with this compound compared to 1.83 g/dL with darbepoetin.[8] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of this compound and ESAs, the following diagrams illustrate their signaling pathways and a typical experimental workflow for their comparison.
Caption: this compound's mechanism of action on iron utilization.
Caption: ESAs' mechanism of action on iron utilization.
Caption: A typical experimental workflow for comparison.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following outlines the general methodologies employed in preclinical studies comparing this compound and ESAs.
Animal Model of Anemia
-
Objective: To induce a state of anemia relevant to human disease, often CKD-associated anemia or anemia of inflammation.
-
Protocol:
-
CKD-Associated Anemia: Sprague-Dawley rats or C57BL/6 mice undergo a 5/6 nephrectomy. This involves the surgical removal of two-thirds of one kidney and the entirety of the contralateral kidney. Anemia typically develops over several weeks.
-
Anemia of Inflammation: Anemia is induced in rodents (e.g., BALB/c mice) through the administration of an inflammatory agent such as lipopolysaccharide (LPS) or turpentine oil.[8]
-
-
Confirmation of Anemia: Baseline blood samples are collected to confirm a significant drop in hemoglobin and hematocrit levels before the commencement of treatment.
Treatment Administration
-
Objective: To administer this compound and an ESA to the anemic animal models.
-
Protocol:
-
Animals are randomly assigned to treatment groups: Vehicle control, this compound, and an ESA (e.g., recombinant human erythropoietin [rhEPO] or darbepoetin alfa).
-
This compound Administration: Administered orally via gavage, typically on alternate days, at doses ranging from 15 to 30 mg/kg.[9]
-
ESA Administration: Administered via subcutaneous injection, often three times a week, at clinically relevant doses (e.g., 1-5 µg/kg for rhEPO).[9]
-
The treatment duration typically ranges from 4 to 8 weeks.
-
Blood and Tissue Analysis
-
Objective: To measure key hematological and iron metabolism parameters.
-
Protocol:
-
Blood Collection: Blood samples are collected periodically (e.g., weekly) via tail vein or retro-orbital sinus puncture.
-
Hematological Analysis: Complete blood counts (CBC) are performed to measure hemoglobin, hematocrit, and red blood cell counts.
-
Iron Panel: Serum is separated to measure serum iron, ferritin, and total iron-binding capacity (TIBC) using commercially available colorimetric assay kits. Transferrin saturation (TSAT) is then calculated.
-
Hepcidin Measurement: Serum or plasma hepcidin levels are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Tissue Analysis (at study termination):
-
Animals are euthanized, and tissues such as the liver, spleen, and duodenum are harvested.
-
Gene Expression: RNA is extracted from tissues, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA levels of genes involved in iron metabolism (e.g., HAMP for hepcidin, FPN1 for ferroportin, DMT1, DcytB).
-
Protein Expression: Protein levels of key iron transporters like ferroportin are assessed using techniques such as Western blotting or immunohistochemistry.
-
-
Conclusion
This compound and ESAs represent two distinct therapeutic strategies for managing anemia. While both are effective in stimulating erythropoiesis, this compound offers a more integrated approach by simultaneously enhancing the body's ability to absorb, mobilize, and utilize iron. This is primarily achieved through its direct effect on stabilizing HIF-α, leading to a significant reduction in hepcidin and the upregulation of key iron transport proteins. For researchers and drug development professionals, understanding these fundamental differences in the impact on iron utilization is crucial for designing future clinical trials, optimizing patient treatment, and developing the next generation of anemia therapies. The evidence suggests that HIF-PH inhibitors like this compound may offer a more physiological and potentially more efficient means of correcting anemia, particularly in settings of inflammation and functional iron deficiency where ESA responsiveness can be impaired.
References
- 1. Erythropoietin Stimulating Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepcidin and Anemia: A Tight Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hepcidin and Anemia: A Tight Relationship [frontiersin.org]
- 8. Frontiers | this compound: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]
- 9. Prolyl hydroxylase inhibitor this compound improves anemia in erythropoietin hyporesponsive state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepcidin as a predictive factor and therapeutic target in erythropoiesis-stimulating agent treatment for anemia of chronic disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of hypoxia-inducible factor-prolyl hydroxylase inhibitors vs. erythropoiesis-stimulating agents on iron metabolism in non-dialysis-dependent anemic patients with CKD: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIF-PHD inhibitor this compound ameliorates iron deficiency anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Comparitive Study of Recombinant Erythropoetin Injectables Versus the Oral Formulation of this compound in Treating Patients of the Anemia of Chronic Kidney Disease | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 15. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
Desidustat vs. Standard of Care: A Comparative Analysis of Long-Term Safety and Efficacy in Anemia of Chronic Kidney Disease
A comprehensive review of the clinical evidence assessing the novel hypoxia-inducible factor prolyl hydroxylase inhibitor, Desidustat, in comparison to conventional erythropoiesis-stimulating agents for the management of anemia in patients with chronic kidney disease.
This guide provides a detailed comparison of this compound and the standard of care, erythropoiesis-stimulating agents (ESAs), for the treatment of anemia associated with chronic kidney disease (CKD). The information is intended for researchers, scientists, and drug development professionals, offering a thorough examination of the mechanisms of action, clinical trial data, and experimental protocols.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and standard ESA therapy lies in their mechanisms for stimulating red blood cell production.
This compound: As a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, this compound mimics the body's natural response to low oxygen levels.[1] It inhibits the PHD enzymes, which are responsible for the degradation of HIF-α subunits under normal oxygen conditions.[1][2] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-responsive elements (HREs) on DNA.[1] This process activates the transcription of genes involved in erythropoiesis, most notably the gene for erythropoietin (EPO), leading to increased endogenous EPO production.[1][2][3]
Standard of Care (Erythropoiesis-Stimulating Agents - ESAs): ESAs, such as epoetin alfa and darbepoetin alfa, are recombinant forms of human erythropoietin.[4][5] They directly stimulate the EPO receptor on the surface of erythroid precursor cells in the bone marrow.[6][7] This binding activates intracellular signaling pathways, including the JAK2/STAT5, PI3K/AKT, and MAPK pathways, which promote the proliferation, differentiation, and survival of these precursor cells, ultimately leading to an increase in red blood cell production.[7][8]
Clinical Efficacy: A Head-to-Head Comparison
Multiple Phase 3 clinical trials, known as the DREAM studies, have evaluated the efficacy of this compound against standard ESA therapy in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients.
Data Presentation: Key Efficacy Outcomes from Phase 3 DREAM Trials
| Efficacy Endpoint | DREAM-ND (Non-Dialysis)[9][10] | DREAM-D (Dialysis)[9][11] |
| Comparator | Darbepoetin alfa | Epoetin alfa |
| Primary Endpoint: Mean Change in Hemoglobin (g/dL) from Baseline to Weeks 16-24 | ||
| This compound | 1.95 | 0.95 |
| Comparator | 1.83 | 0.80 |
| Non-inferiority | Met | Met |
| Key Secondary Endpoint: Hemoglobin Responders | ||
| This compound | 77.78% | 59.22% |
| Comparator | 68.48% | 48.37% |
| Statistical Significance | p = 0.0181 | p = 0.0382 |
| Other Notable Outcomes | Statistically significant reduction in hepcidin and LDL-c with this compound.[10] | Statistically significant reduction in hepcidin and LDL-c in the this compound arm.[9] |
Long-Term Safety Profile
Across the Phase 3 clinical trial program, this compound has demonstrated a safety profile comparable to that of standard ESA therapy. The majority of adverse events reported were mild and unrelated to the treatment.[12] No new or increased safety risks were identified with the use of this compound compared to epoetin alfa or darbepoetin alfa.[11][12]
Experimental Protocols: A Glimpse into the DREAM Trials
The robust design of the Phase 3 DREAM trials provides a solid foundation for comparing this compound to the standard of care.
DREAM-ND Study Protocol (Non-Dialysis Dependent CKD) [10]
-
Study Design: A Phase 3, multicenter, open-label, randomized, active-controlled clinical study.
-
Patient Population: 588 patients with a clinical diagnosis of anemia due to CKD, not on dialysis, with baseline hemoglobin levels of 7.0-10.0 g/dL.
-
Randomization: Patients were randomized in a 1:1 ratio.
-
Treatment Arms:
-
This compound Group: 100 mg oral tablets administered thrice a week for 24 weeks.
-
Darbepoetin Alfa Group: Subcutaneous injection of 0.75 μg/kg once every two weeks for 24 weeks.
-
-
Primary Outcome: Change in hemoglobin level from baseline to the evaluation period of Weeks 16-24.
-
Key Secondary Outcomes: Number of patients with a hemoglobin response, and changes in hepcidin, vascular endothelial growth factor (VEGF), lipid, and lipoprotein profiles.
DREAM-D Study Protocol (Dialysis-Dependent CKD) [11]
-
Study Design: A Phase 3, multicenter, open-label, randomized, active-controlled clinical study conducted across 38 centers in India.
-
Patient Population: 392 patients with a clinical diagnosis of anemia due to CKD requiring dialysis, with baseline hemoglobin levels of 8.0-11.0 g/dL.
-
Randomization: Patients were randomized in a 1:1 ratio.
-
Treatment Arms:
-
This compound Group: Oral tablets administered thrice a week for 24 weeks to maintain a hemoglobin level of 10-12 g/dL.
-
Epoetin Alfa Group: Subcutaneous injection for 24 weeks to maintain a hemoglobin level of 10-12 g/dL.
-
-
Primary Endpoint: Change in the hemoglobin level between the this compound and epoetin alfa groups from baseline to the evaluation period of Weeks 16-24.
-
Key Secondary Endpoint: The number of patients with a hemoglobin response.
Conclusion
This compound has demonstrated non-inferiority to standard-of-care erythropoiesis-stimulating agents in raising and maintaining hemoglobin levels in patients with anemia of chronic kidney disease, irrespective of their dialysis status.[9][10] Furthermore, this compound has shown a comparable safety profile.[11][12] The oral administration of this compound presents a convenient alternative to the injectable ESAs.[2] The unique mechanism of action, involving the stabilization of HIF-α, offers a more physiological approach to stimulating erythropoiesis.[1][2] These findings position this compound as a promising therapeutic option in the management of anemia in CKD.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. business-standard.com [business-standard.com]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 5. Erythropoietin Stimulating Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Erythropoietins: a common mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. zyduslife.com [zyduslife.com]
- 10. This compound in Anemia due to Non-Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-ND) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in Anemia due to Dialysis-Dependent Chronic Kidney Disease: A Phase 3 Study (DREAM-D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
In vivo comparison of the pharmacokinetic profiles of different HIF-PH inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors has marked a significant advancement in the treatment of anemia, particularly in patients with chronic kidney disease. These orally administered small molecules stimulate endogenous erythropoietin production by stabilizing HIF, offering a novel therapeutic alternative to injectable erythropoiesis-stimulating agents. This guide provides an objective comparison of the in vivo pharmacokinetic profiles of four prominent HIF-PH inhibitors: daprodustat, vadadustat, roxadustat, and molidustat, supported by experimental data.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of daprodustat, vadadustat, roxadustat, and molidustat, derived from clinical studies in human subjects. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these drugs, which in turn influences their dosing regimens and clinical efficacy.
| Parameter | Daprodustat | Vadadustat | Roxadustat | Molidustat |
| Time to Maximum Concentration (Tmax) (hours) | ~1.5 - 2.0[1][2] | ~3 - 6[3] | ~2.0[4] | ~0.25 - 0.75[5] |
| Maximum Concentration (Cmax) | Dose-proportional[6] | Dose-proportional[3] | Slightly more than dose-proportional[7] | Dose-dependent increase[5] |
| Area Under the Curve (AUC) | Dose-proportional[6] | Dose-proportional[3] | Slightly more than dose-proportional[7] | Dose-dependent increase[5] |
| Elimination Half-life (t½) (hours) | ~4.64 - 10.4[5] | ~4.5 (healthy), 7.2-8.5 (CKD patients)[8] | ~9.6 - 19.4[4][7] | ~4.6 - 10.4[5] |
| Oral Bioavailability | Moderate (~66%)[6][9] | Not explicitly stated | Not explicitly stated | ~59%[5] |
| Protein Binding | High | >99%[10] | ~99%[4][7] | High |
| Metabolism | Primarily via CYP2C8[2] | Glucuronidation in the liver[10] | Primarily hepatic (CYP2C8)[4] | N-glucuronidation[5] |
| Primary Excretion Route | Feces[9] | Urine (as conjugates)[10] | Urine and Feces | Renal (as metabolite)[5] |
Experimental Protocols
The pharmacokinetic data presented above are typically generated from Phase 1 clinical trials in healthy volunteers or patient populations. A representative experimental workflow for such a study is outlined below.
Representative In Vivo Pharmacokinetic Study Protocol
1. Study Design: A typical study is a Phase 1, open-label, single-dose or dose-escalation study in healthy adult subjects or a specific patient population (e.g., patients with chronic kidney disease). A crossover design may be used to compare different formulations or the effect of food.
2. Subject Population: Healthy male and/or female volunteers, typically aged 18-55 years, with a body mass index within a normal range. For patient studies, specific inclusion and exclusion criteria related to the disease state (e.g., stage of chronic kidney disease) are defined.
3. Dosing and Administration: A single oral dose of the HIF-PH inhibitor is administered to subjects, often in a fasted state. In dose-escalation studies, different cohorts of subjects receive increasing doses of the drug.
4. Blood Sample Collection: Serial blood samples are collected from a peripheral vein at predefined time points before and after drug administration. A typical sampling schedule might be: pre-dose (0 hour), and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose. Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
5. Plasma Preparation: The collected blood samples are centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma is then transferred to labeled cryovials and stored at -80°C until analysis.
6. Bioanalytical Method - LC-MS/MS Quantification: The concentration of the HIF-PH inhibitor and its major metabolites in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation:
-
Protein Precipitation: A common and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the drug is analyzed. This method is used for vadadustat[3].
-
Liquid-Liquid Extraction (LLE): The plasma sample is mixed with an immiscible organic solvent to extract the drug of interest. This method was used for roxadustat quantification[9].
-
Solid-Phase Extraction (SPE): The plasma sample is passed through a solid-phase cartridge that retains the drug, which is then eluted with a suitable solvent. This technique was employed for daprodustat analysis[1].
-
-
Chromatographic Separation:
-
An ultra-high-performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) system is used.
-
A C18 or phenyl reversed-phase column is commonly employed for separation.
-
The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol), often run in a gradient or isocratic elution mode.
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Electrospray ionization (ESI) is a common ionization technique, used in either positive or negative ion mode depending on the drug's chemical properties. For instance, roxadustat is detected in positive ESI mode[9], while daprodustat is analyzed in negative ion mode[1].
-
7. Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters listed in the table above (Tmax, Cmax, AUC, t½, etc.).
Mandatory Visualization
HIF Signaling Pathway
Caption: Simplified HIF signaling pathway under normoxic and hypoxic conditions, and the mechanism of action of HIF-PH inhibitors.
Experimental Workflow for In Vivo Pharmacokinetic Studies
Caption: A representative experimental workflow for an in vivo pharmacokinetic study of an oral drug.
References
- 1. Pharmacokinetics of Daprodustat and Metabolites in Individuals with Normal and Impaired Hepatic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quantification of the Plasma Concentration of Vadadustat by High-Performance Liquid Chromatography with Ultraviolet Detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat (FG-4592) for Treatment of Anemia in Chronic Kidney Disease: A Placebo-Controlled Study of Pharmacokinetic and Pharmacodynamic Profiles in Hemodialysis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Clinical Relevance of Preclinical Findings with Desidustat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Desidustat, a novel hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor, with other agents in its class. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows, this document aims to validate the clinical relevance of this compound's preclinical findings.
Mechanism of Action: HIF-1α Stabilization
This compound is an oral small molecule inhibitor of HIF prolyl-hydroxylase enzymes.[1] Under normal oxygen conditions, these enzymes hydroxylate the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation.[1] By inhibiting this process, this compound mimics a state of hypoxia, leading to the stabilization and accumulation of HIF-α.[1] Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on target genes.[2] This transcriptional activation results in the increased production of erythropoietin (EPO) and improved iron metabolism, ultimately stimulating erythropoiesis.[1][2]
Data Presentation: In Vitro and In Vivo Preclinical Findings
The following tables summarize the quantitative data from preclinical studies, comparing this compound with other HIF-PH inhibitors.
Table 1: In Vitro Potency for HIF-α Stabilization
This table compares the in vitro potency of this compound and its alternatives in stabilizing HIF-1α and HIF-2α. The data is derived from HIF heterodimerization bioassays that measure the stabilization of HIF in live cells.[3]
| Compound | HIF-1α Stabilization EC50 (μM) | HIF-2α Stabilization EC50 (μM) | HIF-1α Stabilization Emax (%) | HIF-2α Stabilization Emax (%) |
| This compound | 32.6[3] | 22.1[3] | 119[3] | 119[3] |
| Roxadustat | Micromolar concentrations[3] | Micromolar concentrations[3] | 105[3] | 98.9[3] |
| Daprodustat | Micromolar concentrations[3] | Micromolar concentrations[3] | 37.9[3] | 51.8[3] |
| Vadadustat | Low nanomolar inhibitory constant[4] | Low nanomolar inhibitory constant[4] | Not explicitly stated | Not explicitly stated |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Emax (Maximum effect) is the maximal response achievable by the drug.
Table 2: Preclinical Efficacy in a Rat Model of Renal Anemia
This table presents the in vivo efficacy of this compound in a five-sixth nephrectomy rat model of chronic kidney disease (CKD)-induced anemia, with darbepoetin alfa as a comparator.[3]
| Treatment Group | Dose and Administration | Change in Hemoglobin (g/dL) | Change in RBC Count | Change in Hematocrit |
| This compound | 15 mg/kg, oral, alternate day for 28 days[3] | Significant and dose-related improvement[3] | Significant and dose-related improvement[3] | Significant and dose-related improvement[3] |
| Darbepoetin alfa | 16 µg/kg, subcutaneous, once a week for 28 days[3] | Comparable to this compound at 15 mg/kg[3] | Not explicitly stated | Comparable to this compound at 15 mg/kg[3] |
Experimental Protocols
HIF-α Stabilization Assay (In Vitro)
The in vitro activity of HIF-PH inhibitors is commonly assessed using cell-based assays that measure the stabilization of HIF-α. A typical protocol involves:
-
Cell Culture: Human cell lines, such as the hepatocellular carcinoma cell line Hep3B, are cultured under standard conditions.[4]
-
Compound Treatment: Cells are treated with varying concentrations of the HIF-PH inhibitor (e.g., this compound, Roxadustat, Daprodustat, Vadadustat) or a vehicle control.
-
Incubation: The treated cells are incubated for a defined period (e.g., 6 or 24 hours) to allow for the inhibition of PHD enzymes and subsequent accumulation of HIF-α.[4]
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
HIF-α Detection: The levels of stabilized HIF-1α and HIF-2α in the cell lysates are quantified using sensitive detection methods such as:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Utilizes specific antibodies to capture and detect HIF-α.
-
HRE-driven Reporter Gene Assay: Measures the transcriptional activity of HIF by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an HRE promoter.[5]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that measures the interaction between a specific antibody for hydroxylated proline residues on HIF-α and the von Hippel-Lindau (VHL) protein.[5]
-
-
Data Analysis: The results are used to generate dose-response curves and calculate EC50 and Emax values.
Rat Model of CKD-Induced Anemia (In Vivo)
Preclinical in vivo efficacy is often evaluated in a rat model of anemia induced by renal mass reduction. A standard experimental design is as follows:
-
Model Induction: Anemia is induced in rats (e.g., Sprague-Dawley) through a five-sixth nephrectomy, a surgical procedure that reduces kidney function and mimics CKD.[3]
-
Treatment Groups: The nephrectomized rats are randomized into different treatment groups, including a vehicle control, this compound at various doses (e.g., 5 mg/kg to 60 mg/kg orally on alternate days), and a positive control such as an erythropoiesis-stimulating agent (ESA) like darbepoetin alfa.[3]
-
Dosing and Duration: The animals are treated for a specified period, typically several weeks (e.g., 28 days), to assess the long-term effects on erythropoiesis.[3]
-
Blood Sample Collection: Blood samples are collected at baseline and at regular intervals throughout the study.
-
Efficacy Endpoints: The primary efficacy endpoints are the changes in hemoglobin levels, red blood cell (RBC) count, and hematocrit from baseline.[3]
-
Pharmacodynamic Markers: Additional markers such as serum EPO levels, reticulocyte counts, and iron parameters (serum iron, hepcidin) are also measured to understand the mechanism of action.[3]
-
Data Analysis: Statistical analysis is performed to compare the effects of the different treatment groups.
Mandatory Visualizations
Figure 1: HIF-1α Signaling Pathway Modulation by this compound.
Figure 2: Experimental Workflow for Preclinical Evaluation.
Figure 3: Comparative Logic of HIF-PH Inhibitors.
References
- 1. ir.akebia.com [ir.akebia.com]
- 2. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Desidustat: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Desidustat, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like this compound are paramount to laboratory safety and regulatory compliance. While specific institutional and sponsor-led protocols should always take precedence, this guide provides a comprehensive framework for the responsible disposal of this compound, drawing from available safety data and general best practices for pharmaceutical waste management.
Understanding this compound's Hazard Profile
This compound is an inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). Safety Data Sheets (SDS) are the primary source of hazard and disposal information. It is crucial to note that different suppliers may provide conflicting safety information. For instance, one supplier may classify this compound as non-hazardous, while another may categorize it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Given this discrepancy, a cautious approach that treats the compound as potentially hazardous is recommended to ensure the highest safety and environmental standards are met.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₆N₂O₆ | --INVALID-LINK-- |
| Molecular Weight | 332.3 g/mol | --INVALID-LINK-- |
| Solubility in Ethanol | ~1 mg/mL | --INVALID-LINK-- |
| Solubility in DMSO | ~3 mg/mL | --INVALID-LINK-- |
| Solubility in DMF | ~3 mg/mL | --INVALID-LINK-- |
| Aqueous Solubility | Sparingly soluble | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
| Stability | ≥ 4 years (at -20°C) | --INVALID-LINK-- |
Experimental Protocols: A Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This procedure is based on general guidelines for the disposal of investigational new drugs and hazardous pharmaceutical waste.
1. Hazard Assessment and Personal Protective Equipment (PPE):
-
Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling this compound[1].
-
Given the potential for aquatic toxicity, prevent any release into the environment[1].
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Segregation of Waste:
-
Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Segregate waste into the following categories:
-
Unused/Expired Pure Compound: Keep in its original or a clearly labeled, sealed container.
-
Contaminated Labware: This includes items such as vials, pipette tips, and gloves that have come into direct contact with this compound.
-
Solutions: Aqueous or solvent-based solutions containing this compound.
-
3. Waste Containment and Labeling:
-
All waste containers must be in good condition and compatible with the waste they hold.
-
Label all waste containers clearly with "Hazardous Waste," the name "this compound," and the approximate quantity.
4. Disposal Pathway:
-
Never dispose of this compound down the drain or in the regular trash[1].
-
The recommended disposal method for potentially hazardous pharmaceutical waste is incineration at a licensed hazardous waste facility[1].
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of this compound waste.
-
Follow all federal, state, and local regulations for the disposal of pharmaceutical waste[1].
5. Documentation:
-
Maintain accurate records of the amount of this compound received, used, and disposed of. This is a critical component of Good Laboratory Practice (GLP) and is often required for investigational drugs.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers and drug development professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure laboratory environment and maintaining environmental stewardship. Always prioritize your institution's specific guidelines and the most stringent safety data available.
References
Personal protective equipment for handling Desidustat
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Desidustat. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the compound.
Emergency Contact Information:
| Contact | Phone Number |
| Emergency Services | 911 (or local equivalent) |
| Poison Control | 1-800-222-1222 |
| Principal Investigator | [Insert PI's Phone Number] |
| Lab Safety Officer | [Insert Safety Officer's Phone Number] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times during handling.[1] The following table outlines the required PPE.
| PPE Category | Required Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. Double gloving is recommended. |
| Body Protection | A fully buttoned lab coat. A disposable gown is recommended for procedures with a high risk of contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powder form or when there is a risk of aerosolization.[2] |
Handling Procedures
This compound should be handled with care to avoid exposure.[1] The following step-by-step guide outlines the proper handling procedures.
2.1. Preparation:
-
Ensure all necessary PPE is worn correctly before entering the designated handling area.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet.[2]
-
Cover the work surface with absorbent, disposable bench paper.
2.2. Weighing and Reconstitution:
-
Handle the solid form of this compound with care to minimize dust generation.
-
Use dedicated spatulas and weighing boats.
-
When reconstituting, slowly add the solvent to the solid to avoid splashing. This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1]
2.3. Post-Handling:
-
Thoroughly clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) followed by a neutral detergent.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
3.1. Waste Segregation:
-
Solid Waste: Contaminated gloves, bench paper, weighing boats, and other disposable materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
3.2. Waste Disposal:
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
